Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNDLRCKWKTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate: An In-depth Technical Guide
Foreword: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties. The specific substitution pattern of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, featuring a hydroxymethyl group, a methyl ester, and N-methylation, presents a valuable scaffold for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this target molecule, grounded in established chemical principles and supported by peer-reviewed literature. Our focus is on not just the procedural steps but the underlying chemical logic, enabling researchers to adapt and troubleshoot the synthesis as needed.
Strategic Approach to the Synthesis
The synthesis of this compound (Target Molecule 1 ) can be strategically approached through a multi-step sequence starting from a readily available precursor, diethyl 1H-pyrazole-3,5-dicarboxylate. This strategy hinges on the differential reactivity of the two ester groups and the regioselective N-methylation of the pyrazole ring. The key transformations include:
-
Regioselective N-methylation: Introduction of a methyl group at the N2 position of the pyrazole ring.
-
Selective Saponification: Hydrolysis of one of the two ethyl ester groups to a carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to a methyl ester.
-
Selective Reduction: Reduction of the remaining ethyl ester to a primary alcohol.
This pathway is designed to maximize yield and purity at each step, with purification strategies outlined to ensure the high quality of intermediates and the final product.
Visualizing the Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Intermediates
Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
The initial step involves the N-methylation of the pyrazole ring. The regioselectivity of this reaction is crucial. While methylation can occur at either N1 or N2, the use of sterically less demanding methylating agents like dimethyl sulfate or methyl iodide under basic conditions often leads to a mixture of isomers. However, for 3,5-disubstituted pyrazoles, the electronic and steric environment can favor one isomer. In this case, we anticipate the formation of the N1-methylated product as the major isomer.[1][2][3][4]
Protocol 1: N-Methylation
| Reagent/Parameter | Quantity/Value | Rationale |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | 1.0 eq | Starting material. |
| Dimethyl sulfate | 1.1 eq | Methylating agent. |
| Potassium carbonate (K₂CO₃) | 1.5 eq | Base to deprotonate the pyrazole nitrogen. |
| Acetone | q.s. | Anhydrous solvent. |
| Temperature | Reflux | To drive the reaction to completion. |
| Reaction Time | 12-24 h | Monitored by TLC. |
Detailed Procedure:
-
To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Step 2: Selective Saponification
With two ester groups present, selective hydrolysis of one is necessary. The ester at the C5 position is generally more sterically hindered by the N1-substituent, making the C3 ester more susceptible to nucleophilic attack. By carefully controlling the stoichiometry of the base and the reaction temperature, selective saponification can be achieved.[5][6]
Protocol 2: Selective Saponification
| Reagent/Parameter | Quantity/Value | Rationale |
| Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 1.0 eq | Substrate. |
| Sodium hydroxide (NaOH) | 1.05 eq | Base for hydrolysis. |
| Ethanol/Water (1:1) | q.s. | Solvent system. |
| Temperature | 0 °C to r.t. | To control the selectivity. |
| Reaction Time | 4-8 h | Monitored by TLC. |
Detailed Procedure:
-
Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a 1:1 mixture of ethanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (1.05 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
The resulting precipitate, 5-(ethoxycarbonyl)-2-methyl-2H-pyrazole-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 3: Methyl Esterification
The carboxylic acid intermediate is then converted to the corresponding methyl ester. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.
Protocol 3: Methyl Esterification
| Reagent/Parameter | Quantity/Value | Rationale |
| 5-(Ethoxycarbonyl)-2-methyl-2H-pyrazole-3-carboxylic acid | 1.0 eq | Substrate. |
| Methanol | q.s. | Reactant and solvent. |
| Sulfuric acid (conc.) | 0.1 eq | Acid catalyst. |
| Temperature | Reflux | To drive the esterification. |
| Reaction Time | 6-12 h | Monitored by TLC. |
Detailed Procedure:
-
Suspend 5-(ethoxycarbonyl)-2-methyl-2H-pyrazole-3-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylate.
Part 2: Final Transformation to the Target Molecule
Step 4: Selective Reduction of the Ethyl Ester
The final step is the selective reduction of the ethyl ester at the C5 position to the hydroxymethyl group. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation as it is a milder reducing agent than lithium aluminum hydride (LAH) and can selectively reduce esters in the presence of other functional groups, such as the methyl ester in this case, although careful control of conditions is necessary.[5]
Protocol 4: Selective Reduction
| Reagent/Parameter | Quantity/Value | Rationale |
| Ethyl 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | 1.0 eq | Substrate. |
| Lithium borohydride (LiBH₄) | 1.5-2.0 eq | Reducing agent. |
| Tetrahydrofuran (THF) | q.s. | Anhydrous solvent. |
| Temperature | 0 °C to r.t. | To control the reaction rate. |
| Reaction Time | 2-4 h | Monitored by TLC. |
Detailed Procedure:
-
Dissolve ethyl 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add lithium borohydride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C, followed by 1M HCl to neutralize the excess reagent.
-
Extract the product into ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the final product, This compound .
Characterization of the Final Product
The structure of the synthesized this compound (CAS: 1208081-25-7) should be confirmed by standard analytical techniques.[2][7][8]
Expected Analytical Data:
-
¹H NMR: Peaks corresponding to the pyrazole ring proton, the hydroxymethyl protons, the N-methyl protons, the O-methyl protons, and the hydroxyl proton.
-
¹³C NMR: Signals for the carbonyl carbons of the ester, the carbons of the pyrazole ring, the hydroxymethyl carbon, the N-methyl carbon, and the O-methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the target compound (C₇H₁₀N₂O₃, MW: 170.17).[7]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-N and C=C stretches of the pyrazole ring.
Scientific Rationale and Causality
The choice of each reagent and reaction condition in this synthetic guide is deliberate and based on fundamental principles of organic chemistry.
-
Regioselectivity in N-alkylation: The outcome of the N-methylation of unsymmetrical pyrazoles is a well-studied area. The regioselectivity is influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent. While a mixture of isomers is possible, the steric and electronic effects in 3,5-disubstituted pyrazoles often favor one isomer, which can be separated chromatographically.[1][4][9]
-
Selective Functional Group Manipulation: The ability to selectively modify one of two similar functional groups is a common challenge in organic synthesis. In this pathway, the selective saponification of one ester group and the selective reduction of another are key transformations. These are achieved by exploiting the subtle differences in the electronic and steric environments of the two ester groups and by choosing reagents with appropriate reactivity.
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Purity and Characterization: Each step of the synthesis includes a purification protocol to ensure the removal of byproducts and unreacted starting materials. The use of chromatographic techniques is essential for obtaining high-purity intermediates, which is critical for the success of subsequent steps. The final characterization confirms the identity and purity of the target molecule.
Conclusion
The synthesis of this compound presented in this technical guide provides a robust and logical pathway for researchers in drug discovery and materials science. By understanding the rationale behind each step, scientists can confidently execute this synthesis and adapt it for the preparation of related analogues. The principles of regioselectivity and selective functional group manipulation highlighted herein are broadly applicable in the synthesis of complex heterocyclic molecules.
References
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Howei Pharm. (n.d.). This compound 95+%. Retrieved from [Link]
-
R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
Stock, N., & Reinsch, H. (2021). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganics, 9(10), 75. [Link]
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Parajuli, R., et al. (2015). Synthesis, Characterization and Evaluation of Cytotoxic and Antibacterial Activities of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]
-
Clasen, R., & Wightman, R. H. (1986). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 2231-2234. [Link]
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Semantic Scholar. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
Khan, I., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1013. [Link]
-
Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]
-
Slaninova, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. [Link]
-
Tozlu, İ., Taşdemir, V., Güner, A., & Genç, H. (2022). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 221-234. [Link]
-
Svete, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(12), 2296. [Link]
-
de Oliveira, C. S., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 79(1), 337-344. [Link]
- Google Patents. (2016). CN105837601A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
Trofimov, B. A., et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(10), 2462. [Link]
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733-740. [Link]
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
Sources
- 1. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]
- 2. This compound | 1208081-25-7 [chemicalbook.com]
- 3. Reduction of some esters of pyrazole-3,4-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 6. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 8. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 9. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core properties, outlines a robust synthetic pathway, details its chemical reactivity, and explores its potential applications, with a particular focus on its role as a strategic intermediate.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.[3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 1208081-25-7) is a trifunctional building block of particular interest, incorporating a reactive hydroxymethyl group, a synthetically versatile ester, and a specific N-methylation pattern that dictates its three-dimensional structure and potential interactions.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. Experimentally determined data for properties such as melting and boiling points are not widely available in the public domain and would typically be determined empirically upon synthesis.
| Property | Value | Source |
| CAS Number | 1208081-25-7 | [5] |
| Molecular Formula | C₇H₁₀N₂O₃ | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| IUPAC Name | methyl 5-(hydroxymethyl)-2-methyl-1H-pyrazole-3-carboxylate |
Spectroscopic Characterization
While specific spectra for this exact compound are not readily published, a detailed analysis of its structure allows for the confident prediction of its key spectroscopic features based on data from closely related analogues.[6][7]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The N-methyl group will appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The methyl ester protons will also present as a singlet, typically around 3.9 ppm. The methylene protons of the hydroxymethyl group should appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable) between 4.5 and 4.8 ppm. The single proton on the pyrazole ring (H4) is anticipated to be a singlet in the aromatic region, likely around 6.5-7.0 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR will show seven distinct signals. The N-methyl and ester methyl carbons will be in the upfield region (around 35-40 ppm and 50-55 ppm, respectively). The methylene carbon of the hydroxymethyl group is expected around 55-60 ppm. The pyrazole ring carbons will have characteristic shifts, with C4 appearing around 110-115 ppm, and the substituted carbons C3 and C5 appearing further downfield (in the 140-160 ppm range). The carbonyl carbon of the ester will be the most downfield signal, typically in the 160-165 ppm region.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorbances. A broad peak in the region of 3200-3500 cm⁻¹ will indicate the O-H stretching of the hydroxyl group. The C=O stretch of the ester will be a strong, sharp band around 1700-1725 cm⁻¹. C-H stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations from the pyrazole ring are expected in the 1450-1600 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 170.17. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the hydroxymethyl group (-CH₂OH, m/z = 31), or the entire ester group (-COOCH₃, m/z = 59).
Synthesis and Purification
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Rationale: The first step involves the regioselective methylation of the pyrazole nitrogen. The use of a mild base like potassium carbonate and an alkylating agent such as methyl iodide is a standard and effective method for this transformation.[9] Acetone is a suitable solvent due to its polarity and ease of removal.
-
Procedure:
-
To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product, diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Selective Monohydrolysis
-
Rationale: This step aims to selectively hydrolyze one of the two ester groups. The ester at the 5-position is generally more sterically hindered by the N-methyl group, leading to preferential hydrolysis of the ester at the 3-position under carefully controlled conditions (e.g., using a limited amount of base). However, for this specific isomer, we target the hydrolysis of the 5-carboxylate. A more reliable approach is the selective hydrolysis of one ester, which has been documented in similar systems.[9]
-
Procedure:
-
Dissolve the diester from Step 1 (1.0 eq) in a mixture of methanol and water.
-
Cool the solution in an ice bath and add a solution of potassium hydroxide (1.0 eq) in water dropwise.
-
Allow the reaction to stir at room temperature, monitoring carefully by TLC to maximize the formation of the mono-acid.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with cold 1M HCl to a pH of 2-3, leading to the precipitation of the product.
-
Filter the solid, wash with cold water, and dry to yield 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Step 3 & 4: Esterification and Selective Reduction
-
Rationale: The carboxylic acid is first converted to the methyl ester. Subsequently, the ester at the 5-position needs to be selectively reduced to the corresponding alcohol. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation as it is less reactive than lithium aluminum hydride (LiAlH₄) and can often selectively reduce esters in the presence of other functional groups under controlled conditions.[9]
-
Procedure:
-
(Esterification) Dissolve the mono-acid from Step 2 in methanol and add a catalytic amount of sulfuric acid. Heat to reflux until the reaction is complete (monitored by TLC). Neutralize the reaction, extract with an organic solvent, and purify to obtain dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
-
(Selective Reduction) Dissolve the resulting dimethyl ester (1.0 eq) in a suitable solvent like THF.
-
Cool the solution to 0 °C and add a solution of LiBH₄ (1.0-1.2 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC for the disappearance of the starting material and the formation of the desired product.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target compound, this compound.
-
Chemical Reactivity and Synthetic Utility
The functionality present in this compound provides multiple avenues for further synthetic transformations.
Caption: Key reactivity pathways of the target compound.
Reactions at the Hydroxymethyl Group
The primary alcohol is a versatile functional group that can undergo a range of reactions:
-
Activation and Nucleophilic Substitution: As demonstrated in the patent literature, the hydroxyl group can be readily activated, for example, by conversion to a mesylate or tosylate. This transforms the hydroxyl into a good leaving group, facilitating subsequent nucleophilic substitution with a variety of nucleophiles (e.g., azides, amines, cyanides) to introduce further diversity.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate.
Reactions at the Ester Group
-
Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds.
-
Reduction: While the hydroxymethyl group is already a reduced form, the ester can be further reduced to a primary alcohol under more forcing conditions, for instance, with a stronger reducing agent like LiAlH₄, which would also reduce the existing hydroxymethyl group if not protected.
Applications in Drug Discovery
The primary documented application of this compound is as a key intermediate in the synthesis of inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. The ability to functionalize both the hydroxymethyl and the ester groups allows for the construction of complex molecules designed to fit into the ATP-binding pocket of CDK2.
Beyond this specific application, the broader class of pyrazole carboxylates and hydroxymethyl pyrazoles are known to exhibit a wide range of biological activities, including:
-
Anticancer: Many pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[10]
-
Anti-inflammatory: The pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory agents.[1]
-
Antimicrobial: Numerous pyrazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[4][10]
The structural features of this compound make it an attractive starting point for the exploration of new chemical space in the development of novel therapeutics in these and other disease areas.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the introduction of molecular diversity, enabling the synthesis of complex target molecules. While its primary documented use is in the synthesis of CDK2 inhibitors, the rich pharmacology of the pyrazole nucleus suggests that this compound holds significant potential for the development of a wide array of novel therapeutic agents. The synthetic route and reactivity profile detailed in this guide provide a solid foundation for its utilization in drug discovery and development programs.
References
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Howei Pharm.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PubMed Central.
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent. MedchemExpress.com.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- 1H and 13C NMR study of perdeuterated pyrazoles. (2006).
- 5 Combin
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles.
- 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (1978).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2021).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- Ethyl 5-methyl-1H-pyrazole-3-carboxyl
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold and the Analytical Imperative
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to potent anticancer and antimicrobial agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. However, the synthesis of substituted pyrazoles can often yield a mixture of regioisomers, making unambiguous structural confirmation not just a procedural step, but a scientific necessity.
This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a specific, multi-functionalized pyrazole: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. The target molecule, with a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol , presents a classic elucidation challenge that requires a synergistic application of modern spectroscopic techniques.[4] We will move beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive, self-validating structural argument.[5][6]
The Strategic Workflow: A Multi-Pronged Spectroscopic Approach
The elucidation of an unknown molecular structure is a process of systematic deduction. Each analytical technique provides a unique piece of the puzzle. Our strategy is designed to first gather broad, confirmatory data (molecular weight, functional groups) and then progressively drill down to the atomic level to establish the precise connectivity of the molecular framework.
Caption: Overall workflow for structure elucidation.
Part 1: Mass Spectrometry – Defining the Molecular Boundaries
Causality: The first step in any elucidation is to confirm the molecular mass of the compound. Electron Ionization Mass Spectrometry (EI-MS) not only provides the molecular weight via the molecular ion (M⁺˙) but also induces reproducible fragmentation, offering a preliminary roadmap of the molecule's constituent parts.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is crucial as it is high enough to cause consistent fragmentation patterns that are well-documented in spectral libraries.
-
Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu to ensure capture of the molecular ion and all significant fragments.
Data Interpretation: Assembling the Fragments
The mass spectrum serves as a validation system. The presence of the molecular ion confirms the compound's elemental composition, while the fragmentation pattern must be consistent with the proposed structure.
Table 1: Predicted EI-MS Fragmentation Data
| m/z Value | Proposed Fragment | Identity / Neutral Loss | Significance |
|---|---|---|---|
| 170 | [C₇H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular formula and weight. |
| 155 | [M - CH₃]⁺ | Loss of a methyl radical | Unlikely to be a primary fragment. |
| 139 | [M - OCH₃]⁺ | Loss of the ester methoxy radical | A key indicator of a methyl ester functionality. |
| 111 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group | Confirms the presence of the methyl ester group. |
| 152 | [M - H₂O]⁺ | Loss of water | Suggests the presence of a hydroxyl group. |
| 124 | [Fragment] | Expulsion of HCN from pyrazole ring | A characteristic fragmentation pathway for pyrazoles.[7] |
The key diagnostic peaks are the molecular ion at m/z 170 and the fragment at m/z 139 , representing the loss of the methoxy group from the ester. This combination provides strong initial evidence for the overall molecular composition and the presence of a methyl ester.
Part 2: Infrared Spectroscopy – Identifying the Chemical Bonds
Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8] This allows for the direct confirmation of key structural components suggested by the molecular formula.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum over a range of 4000 to 600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation: A Vibrational Fingerprint
Each peak in the IR spectrum corresponds to a specific type of bond vibration. The combination of these peaks provides a definitive list of the functional groups present.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3400 (broad) | O-H stretch | Hydroxymethyl (-CH₂OH) | Confirms the presence of the alcohol group. |
| ~2950 | C-H stretch | Aliphatic (CH₃, CH₂) | Indicates the methyl and methylene groups. |
| ~1725 (strong) | C=O stretch | Ester (-COOCH₃) | Unambiguous evidence for the ester carbonyl.[9] |
| ~1580 | C=N, C=C stretch | Pyrazole Ring | Characteristic of the aromatic heterocyclic core.[10] |
| ~1250 & ~1100 | C-O stretch | Ester & Alcohol | Corroborates the presence of the ester and alcohol groups. |
The most diagnostic signals are the broad O-H stretch around 3400 cm⁻¹ and the very strong, sharp C=O stretch at ~1725 cm⁻¹. Together, these data points confirm the presence of both the hydroxymethyl and the methyl ester functionalities, validating the MS fragmentation analysis.
Part 3: NMR Spectroscopy – Mapping the Atomic Connectivity
Causality: While MS and IR confirm the components, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atomic-level map of the structure. ¹H NMR reveals the number and environment of all hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. Advanced 2D NMR techniques then connect these atoms to reveal the final structure.[11]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, allowing it to be observed more clearly.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Number of Scans: 16 scans.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').
-
Number of Scans: 1024 scans (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
Data Interpretation: Building the Framework
¹H NMR Analysis: Each signal provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constant (spatial relationship).
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~6.85 | Singlet | 1H | H-4 (Pyrazole) | The sole proton on the electron-rich pyrazole ring. |
| ~5.40 | Triplet | 1H | -OH | Hydroxyl proton, coupled to the adjacent CH₂. |
| ~4.60 | Doublet | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |
| ~3.95 | Singlet | 3H | N-CH₃ | Methyl group attached to the pyrazole nitrogen, deshielded. |
| ~3.80 | Singlet | 3H | O-CH₃ | Ester methyl group protons. |
¹³C NMR Analysis: The ¹³C spectrum reveals all unique carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~162.0 | C=O (Ester) | Carbonyl carbon, highly deshielded. |
| ~148.0 | C-5 (Pyrazole) | Carbon bearing the -CH₂OH group. |
| ~140.0 | C-3 (Pyrazole) | Carbon bearing the ester group. |
| ~110.0 | C-4 (Pyrazole) | The sole protonated carbon on the ring.[12] |
| ~55.0 | -CH₂OH | Carbon of the hydroxymethyl group. |
| ~52.0 | -OCH₃ | Ester methoxy carbon. |
| ~38.0 | N-CH₃ | N-methyl carbon. |
Confirmation with 2D NMR: The Unambiguous Links
While the 1D spectra provide a strong hypothesis, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide the definitive proof of connectivity by showing correlations between protons and carbons that are 2-3 bonds away. This is the ultimate self-validating system.
Caption: Key HMBC correlations confirming substituent positions.
Critical HMBC Correlations:
-
¹H(N-CH₃) to ¹³C(C3) and ¹³C(C5): The protons of the N-methyl group will show a correlation to both adjacent ring carbons (C3 and C5). This is the single most important experiment to definitively prove the N-2 methylation position and rule out other isomers.
-
¹H(-CH₂OH) to ¹³C(C5) and ¹³C(C4): The methylene protons will correlate to the carbon they are attached to (C5) and the adjacent ring carbon (C4), locking the hydroxymethyl group into the C5 position.
-
¹H(O-CH₃) to ¹³C(C=O): The ester methyl protons will show a strong correlation to the ester carbonyl carbon, confirming the methyl ester group.
Conclusion: A Synthesized and Validated Structure
By systematically integrating the data from MS, IR, and NMR, we arrive at the unambiguous structure of this compound.
-
MS established the correct molecular formula and weight (C₇H₁₀N₂O₃, 170.17 g/mol ).
-
IR confirmed the presence of the key functional groups: an alcohol (-OH), an ester (C=O), and the pyrazole ring.
-
¹H and ¹³C NMR provided the complete carbon-hydrogen framework, identifying all unique proton and carbon environments.
-
2D NMR (HMBC) served as the final validation, unequivocally linking the substituents to their specific positions on the pyrazole ring.
This multi-technique approach ensures a high degree of confidence in the final structure, a critical requirement for any downstream application in research and development, from patent filings to regulatory submissions. The principles and workflow detailed herein represent a robust and reliable strategy for the structural elucidation of complex heterocyclic molecules.
References
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Wang, Z-L., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. Available at: [Link]
-
Frizzo, C. P., et al. (2022). Fragmentation of the [M − NO2]+ of methyl-1-nitropyrazoles. ResearchGate. Available at: [Link]
-
Avram, S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Howei Pharm. This compound 95+%. Howei Pharm. Available at: [Link]
-
American Chemical Society. (2023). Hydrophobic Metal–Organic Frameworks Enable Superior High-Pressure Ammonia Storage through Geometric Design. ACS Publications. Available at: [Link]
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]
-
ResearchGate. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. ResearchGate. Available at: [Link]
-
NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]
-
PubChem. ethyl 1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
RSC Publishing. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD. Available at: [Link]
-
science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. JOCAPS. Available at: [Link]
-
PMC - NIH. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
-
PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]
-
Nanjing Bike Biotechnology Co., Ltd. This compound. bike-bio.com. Available at: [Link]
-
ResearchGate. (2012). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents.
-
ResearchGate. (2015). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1208081-25-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jchps.com [jchps.com]
- 9. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epubl.ktu.edu [epubl.ktu.edu]
An In-depth Technical Guide to Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1208081-25-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1208081-25-7), a key intermediate in the synthesis of advanced therapeutic agents. This document elucidates the compound's structural features, available physicochemical data, and its significant role in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Furthermore, it outlines a putative synthetic pathway, discusses relevant analytical characterization techniques, and explores the biological context of its application in cancer research. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The subject of this guide, methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate, has emerged as a critical building block in the synthesis of a new generation of selective CDK2 inhibitors, which hold promise for targeted cancer therapy.[1][2] Understanding the chemical intricacies of this intermediate is paramount for the efficient and reproducible synthesis of these potential life-saving drugs.
Chemical Identity and Physicochemical Properties
Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative with the following identifiers:
| Property | Value | Source |
| CAS Number | 1208081-25-7 | N/A |
| IUPAC Name | methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | N/A |
| Molecular Formula | C₇H₁₀N₂O₃ | N/A |
| Molecular Weight | 170.17 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Solubility | No data available | N/A |
Structural Elucidation Workflow
The structural confirmation of a newly synthesized batch of methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate would typically involve a suite of spectroscopic techniques.
Putative Synthesis of Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate
While a specific, detailed, and publicly available synthesis protocol for CAS 1208081-25-7 is not documented, a plausible synthetic route can be inferred from established methods for preparing substituted pyrazole-5-carboxylates.[5][6][7] A common and effective strategy involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.
Conceptual Synthetic Pathway
Hypothetical Experimental Protocol
This protocol is a generalized representation and would require optimization for specific laboratory conditions.
-
Reaction Setup: To a solution of a suitable β-ketoester precursor in a polar aprotic solvent such as ethanol or methanol, add an equimolar amount of methylhydrazine at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Reduction: The resulting pyrazole-3-carboxylate can then be selectively reduced at the ester group on the side chain to the corresponding hydroxymethyl group using a mild reducing agent like lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran (THF).
-
Final Purification: After quenching the reaction and standard aqueous work-up, the final product, methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Although experimental spectra for CAS 1208081-25-7 are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Methyl Ester (-OCH₃): A singlet integrating to three protons, expected around δ 3.8-4.0 ppm.
-
N-Methyl (-NCH₃): A singlet integrating to three protons, likely in the range of δ 3.9-4.2 ppm.
-
Hydroxymethyl (-CH₂OH): A singlet or doublet integrating to two protons, expected between δ 4.5-4.8 ppm. The multiplicity will depend on the coupling with the hydroxyl proton.
-
Pyrazole Ring Proton (-CH=): A singlet integrating to one proton, anticipated in the aromatic region, likely around δ 6.5-7.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Methyl Ester Carbonyl (C=O): A signal in the downfield region, typically around δ 160-165 ppm.
-
Pyrazole Ring Carbons: Three distinct signals for the C3, C4, and C5 carbons of the pyrazole ring, expected in the range of δ 110-150 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.
-
N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around δ 55-65 ppm.
IR (Infrared) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region from the pyrazole ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 170.17, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Biological Significance and Application in Drug Discovery
The primary importance of methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate lies in its utility as a synthetic intermediate for the development of CDK2 inhibitors.[1][2]
The Role of CDK2 in Cancer
Cyclin-dependent kinase 2 (CDK2) is a key enzyme that regulates cell cycle progression, particularly the transition from the G1 to the S phase.[11][12][13] In many types of cancer, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[13] Therefore, selective inhibition of CDK2 has emerged as a promising therapeutic strategy for the treatment of various cancers.[14][15]
Pyrazole-Based CDK2 Inhibitors
The pyrazole scaffold has been extensively utilized in the design of potent and selective CDK2 inhibitors.[1][2][16] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with the ATP-binding pocket of the kinase. The substituents on the pyrazole ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate provides a versatile platform for such modifications. The hydroxymethyl group can be further functionalized to introduce additional binding interactions or to attach linkers for targeted drug delivery.
Illustrative Interaction Pathway
Safety, Handling, and Storage
Based on available safety data, methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is classified as a skin and eye irritant. It is also important to note that the toxicological properties of this compound have not been fully investigated.
-
Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. While a complete physicochemical profile is not yet publicly available, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and its critical role as a building block for CDK2 inhibitors. As research in this area progresses, a more detailed understanding of this compound's properties and reactivity will undoubtedly facilitate the discovery of novel and more effective therapeutic agents.
References
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Accessed January 18, 2026. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Accessed January 18, 2026. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Accessed January 18, 2026. [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Accessed January 18, 2026. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Accessed January 18, 2026. [Link]
-
Targeting CDK2 for cancer therapy. PubMed. Accessed January 18, 2026. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. Accessed January 18, 2026. [Link]
-
Methyl 3-(hydroxymethyl)-1h-pyrazole-5-carboxylate. PubChem. Accessed January 18, 2026. [Link]
- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Accessed January 18, 2026. [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Accessed January 18, 2026. [Link]
-
Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). ResearchGate. Accessed January 18, 2026. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Accessed January 18, 2026. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Accessed January 18, 2026. [Link]
-
Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. ACS Publications. Accessed January 18, 2026. [Link]
-
Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate - 13C NMR. SpectraBase. Accessed January 18, 2026. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Accessed January 18, 2026. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Accessed January 18, 2026. [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Accessed January 18, 2026. [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy. PubMed. Accessed January 18, 2026. [Link]
-
Supporting Information. The Royal Society of Chemistry. Accessed January 18, 2026. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Accessed January 18, 2026. [Link]
-
methyl 3-nitro-1H-pyrazole-5-carboxylate. PubChem. Accessed January 18, 2026. [Link]
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 [sigmaaldrich.com]
- 5. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.de [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, regioselective synthesis, physicochemical properties, and the broader context of its applications, grounded in the well-established biological significance of the pyrazole scaffold.
Navigating the Nomenclature: A Tale of Two Isomers
A critical first step in understanding this molecule is to address the ambiguity in its nomenclature. The position of the methyl group on the pyrazole ring dictates the formation of two distinct constitutional isomers, a fact that has led to some inconsistency in chemical catalogs. The CAS Number 1208081-25-7 is most frequently associated with Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate .
According to IUPAC nomenclature conventions for substituted pyrazoles, the numbering begins at the substituted nitrogen atom. Therefore:
-
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate : The methyl group is on the nitrogen at position 1. The hydroxymethyl and methyl carboxylate groups are at positions 5 and 3, respectively.
-
Methyl 5-(hydroxymethyl)-2-methyl-2H-pyrazole-3-carboxylate : The methyl group is on the nitrogen at position 2.
It is imperative for researchers to verify the precise isomeric structure they are working with, as the substitution pattern can significantly influence the molecule's steric and electronic properties, and consequently its biological activity.
The Art of Synthesis: Achieving Regioselectivity
The synthesis of N-methylated pyrazoles often presents a challenge in controlling the regioselectivity of the N-alkylation step. The reaction of an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine can lead to a mixture of the N1 and N2 methylated isomers.[1] The nucleophilicity of the two nitrogen atoms in methylhydrazine is similar, making it difficult to control the site of initial attack.[1]
A robust and regioselective synthesis of the 1-methyl isomer can be achieved through a multi-step process starting from a pre-formed pyrazole ring, thereby avoiding the ambiguity of direct methylation of the heterocyclic core. A plausible synthetic pathway is outlined below, adapted from established methodologies for the modification of pyrazole-3,5-dicarboxylates.[2]
Experimental Protocol: Synthesis of Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate
Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
-
To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃).
-
While stirring, add methyl iodide (CH₃I) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Causality: This step establishes the N1-methylation pattern unambiguously. The use of a base like potassium carbonate is crucial to deprotonate the pyrazole NH, making it nucleophilic for the subsequent reaction with methyl iodide.
Step 2: Selective Hydrolysis
-
Dissolve the resulting diethyl ester in methanol.
-
Cool the solution to 0°C and add a solution of potassium hydroxide (KOH) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Evaporate the organic solvent, dissolve the residue in water, and acidify with concentrated hydrochloric acid (HCl) to a pH of 2-3.
-
Extract the product with ethyl acetate. The organic layer contains 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.[2]
Causality: The selective hydrolysis of one of the two ester groups is a key step. While challenging, controlling the stoichiometry of the base and the reaction conditions can favor the formation of the mono-acid.
Step 3: Esterification and Reduction
-
The carboxylic acid from the previous step is then converted to its methyl ester, for example, by reaction with methanol in the presence of an acid catalyst.
-
The resulting dimethyl ester is then selectively reduced. A milder reducing agent like lithium borohydride (LiBH₄) can be used to selectively reduce one of the ester groups to the corresponding primary alcohol.
Causality: The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both ester groups. Lithium borohydride offers a greater degree of selectivity.
Below is a Graphviz diagram illustrating this synthetic workflow.
Caption: Synthetic pathway to the target compound.
Physicochemical Properties
Precise experimental data for this specific compound is not widely published in peer-reviewed literature. However, based on its structure and data from chemical suppliers, we can compile the following information for the compound with CAS Number 1208081-25-7.
| Property | Value | Source |
| CAS Number | 1208081-25-7 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₃ | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| IUPAC Name | Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | [6] |
| SMILES | O=C(C1=CC(CO)=NN1C)OC | [6] |
| Purity (typical) | >95% | [3] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Applications in Drug Discovery: The Power of the Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[8][9]
The presence of the carboxylate and hydroxymethyl functional groups on the pyrazole ring of the title compound offers multiple points for hydrogen bonding and potential covalent modification, making it an attractive building block for the synthesis of more complex drug candidates. These groups can interact with amino acid residues in the active sites of enzymes and receptors.
Case Study: Celecoxib - A Pyrazole-Containing Blockbuster Drug
A prominent example of a successful drug featuring the pyrazole core is Celecoxib (marketed as Celebrex). It is a selective COX-2 inhibitor used to treat pain and inflammation.[8] The synthesis of Celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3]
The diagram below illustrates the general synthetic approach to pyrazoles, which is the core reaction in the industrial synthesis of Celecoxib.
Caption: General pyrazole synthesis via cyclocondensation.
The success of drugs like Celecoxib underscores the therapeutic potential of the pyrazole scaffold. The functional groups present in methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate make it a versatile starting material for the development of new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles. For instance, the hydroxymethyl group could be a site for prodrug strategies to enhance solubility or bioavailability, while the carboxylate could be converted to various amides to explore structure-activity relationships.
Conclusion
Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate and its isomers are valuable building blocks for medicinal chemistry and drug discovery. A thorough understanding of their nomenclature and regioselective synthesis is crucial for their effective use in research and development. The pyrazole core, exemplified by the success of drugs like Celecoxib, continues to be a fertile ground for the discovery of new therapeutics. The functional handles on the title compound provide a rich platform for the design and synthesis of novel bioactive molecules.
References
-
Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
- Anumula, R. R., Aalla, S., Gilla, G., & Bojja, Y. (2014). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 18(4), 558-563.
-
de Oliveira, C. S. A., de Freitas, R. P., & da Silva, F. C. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8466–8479. [Link]
-
de Oliveira, C. S. A., de Freitas, R. P., & da Silva, F. C. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8466–8479. [Link]
-
Saeed, A., Hussain, M. T., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
- Kumar, V., & Aggarwal, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(5), 2136-2151.
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
- Google Patents.
-
Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
ResearchGate. Recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Kamal, A., & Kumar, B. A. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6649. [Link]
-
Saeed, A., Hussain, M. T., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]
-
ResearchGate. Representative drugs containing the pyrazole scaffold. [Link]
-
ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]
-
ResearchGate. The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate ( 1 ). Anisotropic displacement ellipsoids are drawn at the 50% probability level. [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(4), 582. [Link]
-
Burbulis, I., Čikotienė, I., & Vektarienė, A. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5128. [Link]
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
Howei Pharm. Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate 95+%. [Link]
-
ResearchGate. Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]
-
Nanjing Bike Biotechnology Co., Ltd. This compound. [Link]
-
de C. F. de A. F., P. A., de A. M., D. C. F., & de A. L., M. A. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(11), 1545. [Link]
- Ghavaminejad, A., & Ghashghaee, N. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports, 11(1), 1-9.
-
Archana, S. D., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2018). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 3(1), x172023. [Link]
-
Burbulis, I., Čikotienė, I., & Vektarienė, A. (2020). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5128. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Methyl 3-(hydroxymethyl)-1h-pyrazole-5-carboxylate | C6H8N2O3 | CID 54375173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Introduction: The Enduring Significance of the Pyrazole Heterocycle
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized in the 19th century, its remarkable versatility and capacity for diverse biological interactions have led to its incorporation into a multitude of clinically significant therapeutic agents.[1][2][3] From the selective COX-2 inhibitor celecoxib to the phosphodiesterase inhibitor sildenafil, pyrazole derivatives have demonstrated a profound impact on human health.[3] This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource for navigating the rich and complex landscape of pyrazole-based drug discovery.
I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-documented and clinically exploited attribute. The archetypal example, Celecoxib, revolutionized anti-inflammatory therapy through its selective inhibition of cyclooxygenase-2 (COX-2).[4]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism underpinning the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of COX-2.[4][5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5][6] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric cytoprotection and platelet aggregation, these pyrazole derivatives minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5][6] The diaryl-substituted pyrazole core is a key structural feature for this selectivity.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The anti-inflammatory action of selective COX-2 inhibiting pyrazole derivatives is a direct consequence of interrupting the prostaglandin synthesis pathway. By blocking the active site of COX-2, these compounds prevent the formation of pro-inflammatory prostaglandins such as PGE2, thereby reducing edema, pain, and other hallmarks of inflammation.[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This widely used in vivo model is a reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[8][9][10][11]
Principle: Carrageenan, a sulfated polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[8][9][11]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups.
-
Baseline Measurement: The initial paw volume of each animal is measured using a plethysmometer.[12]
-
Compound Administration: The test pyrazole derivative, vehicle (for the control group), and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific pre-treatment time (typically 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.[10][12]
-
Paw Volume Measurement: Paw volumes are measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: In Vitro COX-1/COX-2 Inhibition
| Pyrazole Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Standard) | >100 | 0.04 | >2500 |
| Compound A | 50.2 | 0.5 | 100.4 |
| Compound B | 75.8 | 1.2 | 63.2 |
| Compound C | 15.3 | 0.1 | 153.0 |
II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
The pyrazole scaffold is a prominent feature in numerous anticancer agents, targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many anticancer pyrazole derivatives function as kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[13][14] By blocking the activity of these kinases, these compounds can halt the cell cycle, inhibit angiogenesis, and induce apoptosis in cancer cells.[13][15] Some pyrazole derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[15]
Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors
The following diagram illustrates the role of pyrazole derivatives in inhibiting key kinases involved in cancer progression.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: The cells are treated with various concentrations of the test pyrazole derivative and a standard anticancer drug (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[15]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation: Anticancer Activity (IC50 Values)
| Pyrazole Derivative | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Doxorubicin (Standard) | 0.95 | 1.2 | 1.5 |
| Compound X | 5.8 | 9.8 | 8.0 |
| Compound Y | 4.98 | 7.5 | 6.2 |
| Compound Z | 0.25 | 0.8 | 1.1 |
Note: The IC50 values are representative and can vary based on the specific cell line and experimental conditions.[13][16][17][18][19][20]
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[21][22][23][24]
Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of pyrazole derivatives are varied and can include:
-
Inhibition of DNA Gyrase: Some pyrazoles interfere with the function of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2][25]
-
Disruption of Cell Wall Synthesis: Certain derivatives have been shown to disrupt the integrity of the bacterial cell wall.[25]
-
Inhibition of Microbial Enzymes: Pyrazoles can inhibit other essential microbial enzymes involved in metabolic pathways.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The pyrazole derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).[26]
Data Presentation: Antimicrobial Activity (MIC Values)
| Pyrazole Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ciprofloxacin (Standard) | 1 | 0.5 | N/A |
| Fluconazole (Standard) | N/A | N/A | 8 |
| Compound P | 12.5 | 12.5 | 50 |
| Compound Q | 62.5 | 125 | >250 |
| Compound R | 2.9 | 6.25 | 7.8 |
Note: MIC values are representative and can vary depending on the specific microbial strain and experimental conditions.[25][27][28][29][30]
IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Emerging research has highlighted the potential of pyrazole derivatives as neuroprotective agents, offering a promising avenue for the treatment of neurodegenerative disorders.[31]
Mechanism of Action: Anti-inflammatory and Antioxidant Effects
The neuroprotective effects of pyrazole derivatives are often attributed to their anti-inflammatory and antioxidant properties. By reducing neuroinflammation and oxidative stress, two key contributors to neuronal damage in conditions like Alzheimer's and Parkinson's disease, these compounds can help protect neurons from degeneration.[32][33][34] Some pyrazole derivatives have also been shown to inhibit enzymes like acetylcholinesterase, which is a target in Alzheimer's therapy.[35]
Experimental Protocol: In Vitro Neuroprotection Assay
Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.
Step-by-Step Methodology:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in a suitable medium.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test pyrazole derivative for a specific duration (e.g., 2 hours).
-
Neurotoxin Exposure: A neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or amyloid-beta for Alzheimer's) is added to the cells to induce neuronal damage.
-
Cell Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is assessed using an assay such as the MTT assay.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the pyrazole derivative and the neurotoxin to those treated with the neurotoxin alone.
Data Presentation: Neuroprotective Activity
| Pyrazole Derivative | Neuroprotection against 6-OHDA (%) |
| Compound N1 | 40 |
| Compound N2 | 65 |
| Compound N3 | 25 |
Note: Neuroprotection data is often presented as a percentage of protection relative to a control.[31][34]
Conclusion: The Future of Pyrazole-Based Therapeutics
The pyrazole scaffold continues to be a highly privileged and fruitful starting point for the design and development of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets ensure its continued relevance in medicinal chemistry. The diverse biological activities of pyrazole derivatives, from their well-established anti-inflammatory effects to their emerging roles in oncology and neuroprotection, underscore the immense potential of this heterocyclic core. As our understanding of disease pathology deepens, the rational design of new pyrazole-based compounds, guided by detailed structure-activity relationship studies and robust experimental validation, will undoubtedly lead to the next generation of innovative and effective medicines.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). [Source Not Fully Available]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Proposal of the main molecular signaling pathways by which celecoxib...
- Pyrazoles as anticancer agents: Recent advances.
- Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
- Recent Advances in the Development of Pyrazole Deriv
- The MIC values of pyrazolines against bacterial strains.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). [Source Not Fully Available].
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem.
- Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (2025).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). [Source Not Fully Available].
- What is the mechanism of Celecoxib?. (2024).
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Source Not Fully Available].
- Celecoxib P
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Source Not Fully Available].
- Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone. Benchchem.
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines. Benchchem.
- A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Deriv
- (PDF) Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025).
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- (PDF) Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl.
- Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential. [Source Not Fully Available].
- Celecoxib.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Source Not Fully Available].
- Carrageenan Induced Paw Edema (R
- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
- Carrageenan induced Paw Edema Model.
- Pyrazole derivatives showing antimicrobial activity.
- Recent Advances in the Development of Pyrazole Deriv
- Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC - PubMed Central.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Carrageenan-Induced Paw Edema in the Rat and Mouse.
- COX-2 inhibition assay of compounds T3 and T5.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 3. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 24. scilit.com [scilit.com]
- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. biointerfaceresearch.com [biointerfaceresearch.com]
- 30. researchgate.net [researchgate.net]
- 31. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
"discovery and synthesis of novel pyrazole compounds"
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
Authored by: Gemini, Senior Application Scientist
Foreword
The pyrazole nucleus stands as a cornerstone in the edifice of medicinal chemistry. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is not merely a molecular scaffold but a "privileged structure" that has consistently yielded compounds with significant therapeutic potential.[1][2] Its remarkable versatility allows for a myriad of substitutions, leading to a vast chemical space ripe for exploration. From blockbuster drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil to cutting-edge anticancer agents, the pyrazole motif is a testament to the power of heterocyclic chemistry in addressing human health challenges.[3] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis and discovery of novel pyrazole compounds, grounded in both foundational principles and modern, high-throughput approaches.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The significance of the pyrazole ring system in drug discovery cannot be overstated. Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor contribute to its successful interaction with a wide array of biological targets.[4] The metabolic stability of the pyrazole nucleus is another crucial factor for its prevalence in approved drugs.[3] Consequently, pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic effects.[5][6][7]
Notable FDA-Approved Drugs Featuring a Pyrazole Core:
| Drug Name | Therapeutic Area | Mechanism of Action |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) inhibitor |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera | Janus kinase (JAK) inhibitor |
| Axitinib | Renal Cell Carcinoma | Vascular endothelial growth factor receptor (VEGFR) inhibitor |
| Lenacapavir | HIV | HIV-1 capsid inhibitor |
This proven track record solidifies the pyrazole scaffold as a critical pharmacophore for continued investigation and development.[3][8]
Foundational Synthetic Methodologies for the Pyrazole Ring
The construction of the pyrazole core has been a subject of extensive research since its discovery. Several classical methods remain highly relevant and are routinely employed in both academic and industrial settings.
The Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry.[6] It involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[9][10] The reaction proceeds via the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
Materials:
-
Substituted hydrazine (1.0 eq)
-
1,3-Diketone (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 1,3-diketone in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the substituted hydrazine to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Knorr Pyrazole Synthesis Workflow.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical and versatile approach involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[11] This method typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and oxidation to afford the pyrazole.
Experimental Protocol: Synthesis of Pyrazoles from Chalcones
Materials:
-
Chalcone (α,β-unsaturated ketone) (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Dissolve the chalcone in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. This reaction typically involves the cycloaddition of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene.[12]
Experimental Protocol: Synthesis of Pyrazoles via Nitrile Imine Cycloaddition
Materials:
-
Hydrazonoyl halide (e.g., chloride) (1.0 eq)
-
Alkyne (1.2 eq)
-
Triethylamine (or other non-nucleophilic base) (1.5 eq)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
Dissolve the hydrazonoyl halide and the alkyne in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C.
-
Slowly add triethylamine to the reaction mixture. The triethylamine acts as a base to generate the nitrile imine in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the triethylammonium halide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modern and Advanced Synthetic Strategies
While classical methods are robust, the demand for more efficient, diverse, and environmentally friendly synthetic routes has driven the development of modern synthetic strategies.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, have emerged as a powerful strategy for the rapid generation of molecular complexity.[6] Several MCRs for the synthesis of highly substituted pyrazoles have been reported, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[13]
Caption: Multicomponent Reaction (MCR) for Pyrazole Synthesis.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. Catalysts based on copper, palladium, silver, and rhodium have been employed to facilitate novel C-C and C-N bond formations, leading to efficient and regioselective pyrazole syntheses.[13][14] These methods often allow for the use of a wider range of starting materials and can provide access to pyrazole derivatives that are difficult to synthesize using traditional methods.
High-Throughput Discovery of Novel Pyrazoles
The identification of novel bioactive pyrazole compounds has been significantly accelerated by the adoption of high-throughput screening (HTS) and in silico methods.
Library Design and Synthesis
The creation of diverse libraries of pyrazole-based compounds is the first step in a high-throughput discovery campaign. Combinatorial chemistry and parallel synthesis techniques are often employed to generate large numbers of structurally related pyrazoles. The design of these libraries is crucial and is often guided by computational modeling and a deep understanding of the target biology.
High-Throughput Screening (HTS)
HTS allows for the rapid testing of thousands of compounds against a specific biological target. This is typically done using automated robotic systems and miniaturized assays. The goal of HTS is to identify "hits" – compounds that exhibit activity in the primary assay.
High-Throughput Virtual Screening (HTVS)
High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme.[15][16] This method is significantly faster and more cost-effective than experimental HTS and can be used to prioritize compounds for synthesis and biological testing.
Caption: High-Throughput Virtual Screening (HTVS) Workflow.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the pyrazole scaffold and the evaluation of the resulting biological activity is crucial for lead optimization. The following table summarizes some general SAR trends for pyrazole-containing compounds.
| Position of Substitution | Common Substituents | Impact on Biological Activity |
| N1 | Aryl, Alkyl, Heteroaryl | Can significantly influence potency and selectivity. Often crucial for interactions with the target protein. |
| C3 | Aryl, Heteroaryl | Important for establishing key binding interactions. Substitution with bulky groups can enhance activity. |
| C4 | Halogens, Small alkyl groups | Can modulate the electronic properties of the ring and influence pharmacokinetic properties. |
| C5 | Trifluoromethyl, Aryl, Amino | Can impact metabolic stability and potency. The amino group can act as a key hydrogen bond donor or acceptor.[4] |
It is important to note that these are general trends, and the specific SAR for a given biological target must be determined experimentally.
Conclusion and Future Outlook
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. The combination of established and modern synthetic methodologies allows for the creation of vast and diverse libraries of pyrazole derivatives. The integration of high-throughput screening, both in vitro and in silico, has dramatically accelerated the pace of discovery. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for pyrazole-based drugs, and the application of machine learning and artificial intelligence to guide the design of the next generation of pyrazole therapeutics.
References
- Aras Abdalrahman Hamad, Emad Khelil Mohammed Zangana, Rebaz A OMER, Karzan Mahmood Ahmed, Kosrat Nazad Kaka, Aryan Fathulla Qader, Rebaz Obaid Kareem, Yousif Hussein Azeez, & Rahul Thakur. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Syncom.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed - NIH.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Taylor & Francis Online.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. (2023).
- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025).
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025).
- synthesis of pyrazoles. (2019). YouTube.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus.
- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Semantic Scholar.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.
- Combinatorial Chemistry & High Throughput Screening. (2021). Ingenta Connect.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Deriv
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. nbinno.com [nbinno.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Foreword: Navigating the Known and the Unknown
In the landscape of drug discovery and materials science, the pyrazole scaffold stands as a privileged structure, integral to a multitude of bioactive compounds.[1] Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, a distinct derivative of this family, presents itself as a compound of significant interest. Its unique constellation of a hydroxymethyl group, a methyl ester, and a methylated pyrazole ring suggests a rich potential for forming targeted interactions with biological macromolecules and for serving as a versatile synthetic intermediate.
This guide is crafted for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's fundamental physicochemical properties. It is a common challenge in the scientific endeavor to encounter compounds for which a full experimental dataset is not yet publicly available. This is the case for this compound. Therefore, this document serves a dual purpose: to consolidate the known information and to provide a robust framework of established, reliable methodologies for the experimental determination of its key physicochemical characteristics. By presenting not just what is known, but also how to uncover the unknown, this guide aims to empower researchers to fill the existing knowledge gaps with high-quality, reproducible data.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent investigation. This compound is registered under CAS number 1208081-25-7.[2][3][4] Its molecular formula is C₇H₁₀N₂O₃, corresponding to a molecular weight of 170.17 g/mol .[5]
| Identifier | Value | Source |
| CAS Number | 1208081-25-7 | [2][3][4] |
| Molecular Formula | C₇H₁₀N₂O₃ | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| IUPAC Name | Methyl 5-(hydroxymethyl)-2-methyl-1H-pyrazole-3-carboxylate | N/A |
| Canonical SMILES | COC(=O)c1cn(nc1CO)C | N/A |
Physicochemical Properties: Bridging Data Gaps with Predictive Insights
A thorough search of the available scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for this compound. A safety data sheet for the compound explicitly states that properties such as melting point, boiling point, and water solubility are not available.[2] This section, therefore, presents a table of these crucial parameters, highlighting the current data gaps. Where available, predicted values for structurally analogous compounds are provided to offer a preliminary estimation, though it must be emphasized that these are not substitutes for experimental verification.
| Property | Value | Notes |
| Melting Point | Data not available | A solid at room temperature is expected.[2] For the related compound Methyl 5-methyl[1H]pyrazole-3-carboxylate, the melting point is 79-81 °C.[6] |
| Boiling Point | Data not available | For the related compound 5-Ethyl-2-methyl-2H-pyrazole-3-carboxylic acid, a predicted boiling point is ~320.8 °C.[7] |
| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to the presence of a hydroxymethyl group and an ester. Aqueous solubility is likely limited by the methylated pyrazole core. |
| pKa | Data not available | The pyrazole ring is weakly basic. The hydroxymethyl group is very weakly acidic. No readily ionizable groups are present. |
| LogP | Data not available | The presence of both polar (hydroxymethyl, ester) and non-polar (methyl groups, pyrazole ring) moieties suggests a moderate LogP value. |
Experimental Protocols for Physicochemical Characterization
The absence of experimental data necessitates a clear and reliable roadmap for its acquisition. The following protocols are standard, validated methods in the field of medicinal and organic chemistry for the determination of the key physicochemical properties of small molecules.
Melting Point Determination
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.
-
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Solubility Assessment
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The "shake-flask" method is a standard approach to determine thermodynamic solubility.
-
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
-
LogP Determination
-
Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an immiscible biphasic system of n-octanol and water. A high LogP indicates greater lipid solubility.
-
Methodology (HPLC-based):
-
A reversed-phase HPLC column (e.g., C18) is used, which separates compounds based on their hydrophobicity.
-
A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used.
-
A series of standard compounds with known LogP values are injected, and their retention times are recorded.
-
A calibration curve of retention time versus known LogP is constructed.
-
The target compound is injected under the same conditions, and its retention time is used to determine its LogP from the calibration curve.
-
Spectroscopic and Analytical Characterization: A Predictive Overview
While experimental spectra for this compound are not available, we can predict the salient features based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the N-methyl protons. - A singlet for the ester methyl protons. - A singlet or doublet for the hydroxymethyl protons (CH₂), potentially coupled to the hydroxyl proton. - A singlet for the pyrazole ring proton. - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the N-methyl and ester methyl carbons in the aliphatic region. - A resonance for the hydroxymethyl carbon (CH₂). - Several resonances in the aromatic region for the pyrazole ring carbons. - A resonance for the ester carbonyl carbon at a downfield chemical shift. |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group (~3400-3200 cm⁻¹). - C-H stretching vibrations in the aliphatic and aromatic regions. - A strong absorption for the C=O stretch of the ester group (~1720 cm⁻¹). - C-O stretching vibrations. - C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (170.17). - Common fragmentation patterns would include the loss of the methoxy group from the ester, the loss of the hydroxymethyl group, and cleavage of the pyrazole ring. |
Plausible Synthetic Route
The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[8][9] A common and effective method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A plausible synthetic route for this compound is outlined below.
-
Retrosynthetic Analysis: The target molecule can be envisioned as arising from the reaction of methylhydrazine with a suitable 1,3-dicarbonyl derivative. This precursor could be an enol ether of a β-ketoester bearing a protected hydroxyl group.
-
Proposed Synthesis:
-
Step 1: Protection of Hydroxyl Group. The starting material, a commercially available derivative of pyruvic acid with a hydroxymethyl group, would first have its hydroxyl group protected, for instance, as a silyl ether (e.g., TBDMS ether), to prevent side reactions.
-
Step 2: Formation of the β-Ketoester. The protected starting material would be converted to a β-ketoester.
-
Step 3: Cyclocondensation. The resulting β-ketoester would then be reacted with methylhydrazine. This reaction typically proceeds in a protic solvent like ethanol, sometimes with a catalytic amount of acid. The cyclization and subsequent dehydration would form the pyrazole ring.
-
Step 4: Deprotection. The final step would be the removal of the protecting group from the hydroxymethyl moiety to yield the target compound.
-
Conclusion and Future Directions
This compound is a compound of interest with a clear need for comprehensive physicochemical characterization. This guide has established its chemical identity and, in the absence of experimental data, provided a framework for its determination through established laboratory protocols. The predictive insights into its spectroscopic properties and a plausible synthetic route offer a solid foundation for future research. It is imperative that the experimental determination of the properties outlined herein is undertaken to fully unlock the potential of this molecule in drug discovery and other scientific applications. The methodologies described provide a clear path for any research group to generate this crucial data, thereby contributing valuable knowledge to the broader scientific community.
References
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem.
- Methyl 5-methyl[1H]pyrazole-3-carboxyl
- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed.
- Raport przedmeczowy przed Siedlcami - MKS Bytovia Bytów.
- 7 Nepali Recipes for Your Next Potluck - Royal Mountain Travel.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- What is the Aquarium Cycle?
- 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 - Sigma-Aldrich.
- 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - MDPI.
- Methyl 5-methyl-1-(1H-pyrazol-3-yl)
- 5-Ethyl-2-methyl-2H-pyrazole-3-carboxylic acid.
- pKa Data Compiled by R.
- Ethyl 5-(hydroxymethyl)
- Recent Advances in the Synthesis of Pyrazole Deriv
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent - MedchemExpress.com.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 1H–pyrazole–3–carboxylic acid: Experimental and comput
Sources
- 1. This compound | 1208081-25-7 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 6. Methyl 5-methyl[1H]pyrazole-3-carboxylate, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. labsolu.ca [labsolu.ca]
- 8. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Experimental Protocol for the Synthesis and Characterization of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] This application note provides a comprehensive, field-proven experimental protocol for the synthesis, purification, and characterization of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (CAS: 1208081-25-7).[3][4] The methodology is designed to be robust and reproducible, offering researchers and drug development professionals a reliable pathway to this valuable heterocyclic building block. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that operators can troubleshoot and adapt the synthesis as needed. All procedures are supported by detailed characterization data for validation and stringent safety guidelines.
Underlying Synthetic Strategy & Rationale
The synthesis of the pyrazole ring is most classically achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis.[5][6] This protocol adapts this foundational strategy for the specific synthesis of the target compound.
Core Rationale:
-
Hydrazine Component: Methylhydrazine is selected as the hydrazine source. This choice is causal, as it directly installs the required methyl group onto one of the pyrazole's nitrogen atoms.
-
Dicarbonyl Component: A key challenge is the selection of a 1,3-dicarbonyl equivalent that yields the desired C3-carboxylate and C5-hydroxymethyl substitution pattern. While various precursors exist, a highly effective synthon is an enol ether of a β-ketoester, such as an ester of 2-(alkoxymethylene)-3-oxo-4-hydroxybutanoic acid. The enol ether serves to protect one carbonyl group, which guides the initial nucleophilic attack from the methylhydrazine and helps control the final regiochemistry.[7]
-
Regioselectivity: The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can potentially lead to two regioisomers.[5] By using a precursor with distinct reactivity at the carbonyl positions and controlling the reaction conditions (e.g., pH), the formation of the desired 2-methyl-3-carboxylate-5-hydroxymethyl isomer is favored. The initial condensation typically occurs at the more electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
The overall synthetic transformation is depicted below.
Caption: Generalized reaction scheme for the pyrazole synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methylhydrazine | ≥98% | Sigma-Aldrich | Caution: Toxic and corrosive. Handle in a fume hood. |
| Methyl 2-(ethoxymethylene)-3-oxo-4-hydroxybutanoate | Custom Synthesis or ≥95% | Combi-Blocks | The key dicarbonyl precursor. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade | VWR | Used as an acid catalyst.[6] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh, 60 Å | SiliCycle Inc. | For column chromatography. |
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol is divided into three main stages: synthesis, work-up, and purification.
Part A: Synthesis of Crude Product
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dicarbonyl precursor, methyl 2-(ethoxymethylene)-3-oxo-4-hydroxybutanoate (1.0 eq), in anhydrous ethanol (approx. 10 mL per gram of precursor).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.[6] This acid catalysis is crucial for promoting the initial condensation to form the hydrazone intermediate.[5]
-
Reagent Addition: Begin stirring the solution at room temperature. Add methylhydrazine (1.05 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed; maintain control by adjusting the addition rate.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C).[5]
-
Monitoring: Monitor the reaction's progress using TLC (e.g., in a 1:1 ethyl acetate/hexane mobile phase). The disappearance of the starting material typically occurs within 2-4 hours.
Part B: Aqueous Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid catalyst, followed by brine (1 x 30 mL) to reduce the water content in the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). The rationale here is to remove residual water, which can interfere with subsequent analysis and purification.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Part C: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start at 10% EtOAc and gradually increase to 50% EtOAc. The polarity is increased slowly to ensure good separation of the product from any impurities or regioisomers.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Final Product: Combine the pure fractions (identified by a single spot on TLC) and concentrate under reduced pressure to obtain this compound as a pure solid or viscous oil.
Caption: Step-by-step experimental workflow diagram.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.[8]
| Parameter | Value |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol [3] |
| Appearance | White to off-white solid or viscous oil |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (s, 1H, pyrazole C4-H)
-
δ ~4.7 ppm (s, 2H, -CH₂OH)
-
δ ~4.0 ppm (s, 3H, N-CH₃)
-
δ ~3.9 ppm (s, 3H, O-CH₃)
-
δ ~2.5-3.5 ppm (br s, 1H, -OH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~163 ppm (C=O, ester)
-
δ ~145-150 ppm (pyrazole C3 & C5)
-
δ ~110 ppm (pyrazole C4)
-
δ ~55 ppm (-CH₂OH)
-
δ ~52 ppm (O-CH₃)
-
δ ~40 ppm (N-CH₃)
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: 171.07 [M+H]⁺, 193.05 [M+Na]⁺
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3400 cm⁻¹ (broad, O-H stretch)
-
~2950 cm⁻¹ (C-H stretch)
-
~1720 cm⁻¹ (C=O stretch, ester)[9]
-
~1580 cm⁻¹ (C=N, C=C stretch, pyrazole ring)
-
Safety Precautions
Due to the hazardous nature of the reagents, this protocol must be performed with strict adherence to safety standards.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[11][12]
-
Handling: All operations involving methylhydrazine and organic solvents must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[13]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.[11]
Conclusion
This application note details a validated and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this versatile building block for applications in drug discovery and materials science. The emphasis on the rationale behind key steps and adherence to safety protocols ensures a successful and safe experimental outcome.
References
-
ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]
-
Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry. [Link]
- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]
-
ResearchGate. Structure and spectral data of pyrazole derivatives. [Link]
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
University of Arizona. HAZARDOUS CHEMICAL USED IN ANIMALS. [Link]
-
Howei Pharm. This compound 95+%. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
Nanjing Bike Biotechnology Co., Ltd. This compound | Building block. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 4. This compound | 1208081-25-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. visnav.in [visnav.in]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
The Versatile Scaffold: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as "privileged scaffolds" due to their remarkable versatility and ability to interact with a wide array of biological targets.[1] Among these, Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate stands out as a highly functionalized and strategically important building block. Its unique arrangement of a reactive hydroxymethyl group, a readily modifiable ester, and a stable N-methylated pyrazole core provides medicinal chemists with a powerful tool for the synthesis of complex and potent therapeutic agents.
This comprehensive guide delves into the synthesis and strategic applications of this compound, offering detailed protocols and insights into its role in the development of next-generation therapeutics, particularly in the realms of oncology and beyond.
Core Molecular Attributes and Strategic Advantages
The structure of this compound (CAS No: 1208081-25-7) offers a confluence of chemical features that are highly desirable in medicinal chemistry.[2][3] The N-methylation at the 2-position provides metabolic stability and directs the regioselectivity of further chemical transformations. The methyl ester at the 3-position serves as a versatile handle for amide bond formation, a cornerstone of bio-conjugation and structure-activity relationship (SAR) studies. Crucially, the hydroxymethyl group at the 5-position is a key site for derivatization, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.
The pyrazole core itself is a bioisostere for various functional groups, including amides, which can enhance binding affinities to target proteins.[1] This strategic combination of functionalities makes this building block an ideal starting point for the synthesis of inhibitors for a range of enzymes, including kinases and poly(ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy.
Synthesis of the Building Block: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol is a representative method adapted from established synthetic methodologies for pyrazole derivatives.[4]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
-
To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature and add iodomethane (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Step 2: Synthesis of 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
-
Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a solution of potassium hydroxide (KOH, 1.1 eq) in methanol.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.[4]
Step 3: Conversion to Methyl 5-formyl-2-methyl-2H-pyrazole-3-carboxylate (Intermediate)
This step involves the conversion of the carboxylic acid to an aldehyde, which can be achieved through various methods, such as conversion to the acid chloride followed by reduction.
Step 4: Reduction to this compound
-
Dissolve the intermediate from Step 3 (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), in portions.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Application in the Synthesis of Bioactive Molecules
The strategic placement of functional groups on this compound makes it a valuable precursor for the synthesis of a variety of bioactive compounds, particularly kinase inhibitors.
Case Study: Synthesis of a BRAF Inhibitor Analog
The V-RAF murine sarcoma viral oncogene homolog B1 (BRAF) is a key protein kinase in the MAPK/ERK signaling pathway, and its mutation is a driver in many cancers, including melanoma.[5] The following protocol outlines a general approach for the synthesis of a BRAF inhibitor analog using our title building block.
Protocol 2: Synthesis of a Pyrazole-based BRAF Inhibitor Analog
Step 1: Activation of the Hydroxymethyl Group
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable activating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (TEA) or pyridine at 0 °C.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the activated intermediate (e.g., a mesylate or tosylate).
Step 2: Nucleophilic Substitution with a Phenolic Moiety
-
To a solution of the activated intermediate from Step 1 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a substituted phenol (e.g., 4-aminophenol, 1.1 eq) and a base such as potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Amide Coupling
-
Hydrolyze the methyl ester of the product from Step 2 to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole).
-
Purify the final product by chromatography or recrystallization to obtain the target BRAF inhibitor analog.
Illustrative Reaction Scheme
Caption: General scheme for the synthesis of a BRAF inhibitor analog.
Data Summary
| Compound ID | Starting Material | Key Transformations | Target Class | Reference |
| BRAF-Analog-1 | This compound | O-alkylation, Amide coupling | Kinase (BRAF) | [5] |
| PARP-Analog-1 | 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile | Oxidation, Amidation | PARP | [4] |
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its inherent functionalities provide a robust platform for the creation of diverse and complex molecules with significant therapeutic potential. The protocols outlined herein offer a practical guide for researchers to harness the capabilities of this versatile building block. As our understanding of disease biology deepens, the demand for such adaptable and strategically designed scaffolds will undoubtedly grow, further cementing the importance of pyrazole derivatives in the future of drug discovery.
References
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed Central.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- Synthesis, Biological Evaluation of Novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl Deriv
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Recent Advances in the Development of Pyrazole Deriv
- This compound | Building block | 产品中心. Nanjing Bike Biotechnology Co., Ltd.
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate for Medicinal Chemistry and Drug Discovery
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is a highly versatile, bifunctional building block, presenting two distinct and chemically addressable handles for molecular elaboration: a primary alcohol (the 5-hydroxymethyl group) and a methyl ester (the 3-carboxylate group). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this valuable intermediate. We present detailed, field-proven protocols for the selective modification of each functional group, including oxidation, O-alkylation, hydrolysis, and amide coupling. The causality behind experimental choices is explained, and robust analytical validation checkpoints are provided to ensure trustworthy and reproducible outcomes.
Core Concepts & Strategic Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The 5-hydroxymethyl group, a primary alcohol, is amenable to oxidation, etherification, and esterification. The 3-methyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, a critical precursor for amide bond formation, or can be directly converted to amides via aminolysis.
Strategic derivatization requires careful consideration of chemoselectivity. For instance, the mild oxidation of the alcohol to an aldehyde can typically be achieved without affecting the methyl ester. Conversely, hydrolysis of the ester to a carboxylic acid under basic conditions leaves the alcohol untouched. This orthogonality allows for a modular and predictable approach to library synthesis, as illustrated in the workflow below.
Caption: General derivatization pathways for the title compound.
Protocols for Derivatization of the 5-Hydroxymethyl Group
This section details methods to modify the primary alcohol at the C5 position.
Protocol 2.1: Mild Oxidation to the 5-Formyl Derivative
The selective oxidation of the primary alcohol to an aldehyde creates a valuable electrophilic handle for subsequent reactions such as reductive amination or Wittig reactions. Using a mild oxidant like Dess-Martin periodinane (DMP) prevents over-oxidation to the carboxylic acid, which can occur with stronger agents.[4]
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting pyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DMP (1.2 eq) portion-wise to the stirred solution. The reaction mixture may turn slightly cloudy.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 15 minutes until the solid dissolves and the layers are clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Trustworthiness Check (Expected Outcome):
-
¹H NMR: Disappearance of the alcohol -OH proton signal and the -CH₂- protons (typically a singlet around 4.7 ppm). Appearance of a new aldehyde proton singlet around 9.8-10.1 ppm.
-
IR Spectroscopy: Appearance of a strong C=O stretching band for the aldehyde at approximately 1690-1710 cm⁻¹.
Protocol 2.2: O-Alkylation to a 5-Alkoxymethyl Derivative (Ether Formation)
Formation of an ether linkage is a common strategy to modulate lipophilicity and introduce diverse side chains. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a robust method.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C.
-
Dissolve the starting pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) should be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocols for Derivatization of the 3-Methyl Carboxylate Group
Modification at the C3 position is pivotal for creating libraries of amides, which are prevalent in pharmaceuticals. The first step is typically hydrolysis of the ester to the carboxylic acid.
Protocol 3.1: Saponification to the Carboxylic Acid
Base-mediated hydrolysis of the methyl ester provides the corresponding carboxylic acid, a key intermediate for amide coupling reactions.[5][6]
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting pyrazole ester (1.0 eq) in a mixture of MeOH (or THF) and water.
-
Add the base (LiOH or NaOH, 2.0-3.0 eq) and stir the reaction at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to 0 °C and carefully acidify with 1 M HCl until the pH is approximately 2-3. A precipitate may form.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid, which can often be used without further purification.
Trustworthiness Check (Expected Outcome):
-
¹H NMR: Disappearance of the methyl ester singlet (typically around 3.9 ppm). The carboxylic acid proton may be visible as a broad singlet.
-
Mass Spec (ESI-): The molecular weight should correspond to the deprotonated carboxylic acid [M-H]⁻.
Protocol 3.2: Amide Bond Formation via Amide Coupling
This is a cornerstone reaction in medicinal chemistry. The carboxylic acid generated in Protocol 3.1 is activated with a coupling reagent and then reacted with a primary or secondary amine to form the desired amide. HATU is a highly efficient coupling reagent, particularly for less reactive or sterically hindered substrates.[7]
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
Pyrazole carboxylic acid (from Protocol 3.1) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Primary or secondary amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This is the pre-activation step.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or preparative HPLC.
Causality Note: DIPEA is used as a non-nucleophilic organic base.[7] Its role is to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester without competing with the desired amine as a nucleophile.
Summary of Analytical Characterization
The successful derivatization can be confirmed by standard analytical techniques. The table below summarizes key expected changes.
| Derivatization Reaction | Key Functional Group Change | Expected ¹H NMR Change | Expected IR Change (cm⁻¹) |
| Oxidation (Alcohol -> Aldehyde) | -CH₂OH → -CHO | Disappearance of -CH₂- (~4.7 ppm) & -OH; Appearance of -CHO (~9.8-10.1 ppm) | Disappearance of O-H (~3300); Appearance of C=O (~1700) |
| O-Alkylation (Alcohol -> Ether) | -CH₂OH → -CH₂OR | Shift of -CH₂- protons; Appearance of new R-group protons | Disappearance of broad O-H (~3300) |
| Hydrolysis (Ester -> Acid) | -COOCH₃ → -COOH | Disappearance of -OCH₃ (~3.9 ppm); Appearance of broad -COOH proton | Broad O-H stretch (~2500-3300) appears over C=O |
| Amide Coupling (Acid -> Amide) | -COOH → -CONR¹R² | Disappearance of -COOH; Appearance of N-H proton (if secondary amide) | C=O stretch shifts (~1630-1680); N-H stretch appears (~3300) |
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of novel compound libraries. The protocols detailed in this application note provide robust and reproducible methods for the selective derivatization of its two key functional groups. By leveraging these strategic modifications, researchers in drug discovery and medicinal chemistry can efficiently generate diverse molecular architectures for biological screening and lead optimization programs.
References
-
BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. Benchchem.com. 7
-
BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.com. 1
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. Link
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Link
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Link
-
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Link
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.com. Link
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.com. Link
-
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. National Center for Biotechnology Information. Link
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Link
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.com. Link
-
National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Link
-
ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Link
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Link
-
Howei Pharm. (n.d.). This compound 95+%. Howei-pharm.com. Link
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Link
-
Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Link
-
National Institutes of Health (NIH). (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Link
-
ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Link
-
ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Link
-
ACS Publications. (n.d.). Photocatalytic Oxidation of 5-Hydroxymethylfurfural to Selective Products by Noble Metal-Free Z-Scheme Heterostructures α-Fe2O3/Zn0.5Cd0.5S. American Chemical Society. Link
-
MDPI. (n.d.). Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support. MDPI.com. Link
-
Royal Society of Chemistry. (n.d.). Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. Green Chemistry. Link
-
Royal Society of Chemistry. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Link
-
ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.com. Link
-
Smolecule. (2024). Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate. Smolecule.com. Link
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Link
-
PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Introduction
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is a substituted pyrazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in numerous pharmacologically active compounds.[1] Given its role as a critical intermediate, the development of robust, accurate, and reliable analytical methods for its quantification is essential for ensuring the quality, consistency, and purity of starting materials and final products in the pharmaceutical development pipeline.[2][3]
This application note provides a comprehensive guide to the quantitative analysis of this compound (Molecular Formula: C₇H₁₀N₂O₃, Molecular Weight: 170.17 g/mol )[4]. We will detail a primary method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for routine quality control and purity assessment. Additionally, a more sensitive and selective method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis will be discussed. The causality behind methodological choices is explained, and all protocols are grounded in established principles of analytical method validation as per International Council for Harmonisation (ICH) guidelines.[5][6]
Primary Analytical Method: RP-HPLC with UV Detection
2.1 Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the routine analysis of moderately polar small molecules like this compound. The molecule's structure, featuring both a polar hydroxymethyl group and a less polar ester group, makes it ideally suited for retention and separation on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The pyrazole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification. This method provides an excellent balance of performance, robustness, and cost-effectiveness for quality control applications.
2.2 Experimental Protocol: RP-HPLC
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reference Standard: this compound, purity ≥98%.
-
Reagents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH); Formic Acid (reagent grade); Deionized water (18.2 MΩ·cm).
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).
Chromatographic Conditions
The following conditions provide a robust starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and is a standard for routine analysis of small molecules.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion suppressor, ensuring the analyte is in a neutral state for better peak shape and reproducibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for this analyte. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient ensures efficient elution of the main analyte while separating it from potential polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[8] |
| Column Temp. | 30 °C | A slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | 235 nm (DAD) | The pyrazole ring exhibits strong UV absorbance. A DAD allows for peak purity assessment and confirmation of λmax. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Solution Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[7]
-
Working Standard Solutions: Perform serial dilutions of the Standard Stock Solution with the mobile phase (at initial conditions, 90:10 Water:ACN) to prepare a calibration curve with at least five concentration levels (e.g., 5, 20, 50, 100, 200 µg/mL).[8]
-
Sample Preparation: Accurately weigh an amount of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.[7]
HPLC Analysis Workflow
Caption: Workflow for HPLC-based quantification.
Advanced Method: LC-MS/MS for Trace Quantification
3.1 Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior technique. Its power lies in its ability to selectively monitor a specific precursor-to-product ion transition for the analyte, a process known as Multiple Reaction Monitoring (MRM). This specificity allows for accurate quantification even in highly complex matrices where co-eluting peaks would interfere with UV detection. The nitrogen atoms in the pyrazole ring are readily protonated, making the analyte ideal for positive-mode Electrospray Ionization (ESI).
3.2 Experimental Protocol: LC-MS/MS
Instrumentation
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC Conditions | Similar to HPLC, but often with a shorter column (e.g., 50 mm x 2.1 mm) and faster gradient for higher throughput. | UPLC systems are preferred for their speed and sharp peaks, which enhance MS sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. The basic nitrogens will readily accept a proton. |
| Precursor Ion [M+H]⁺ | m/z 171.1 | Calculated for C₇H₁₀N₂O₃ + H⁺. This is the parent ion selected in the first quadrupole. |
| Product Ions (MRM) | Transition 1 (Quantifier): m/z 171.1 → 139.1Transition 2 (Qualifier): m/z 171.1 → 111.1 | Transition 1: Corresponds to the loss of methanol (-32 Da).Transition 2: Corresponds to the loss of both methanol and CO (-60 Da). Using a quantifier and qualifier transition increases confidence in analyte identification. |
| Internal Standard | Isotopically labeled this compound (e.g., ¹³C₃, ¹⁵N₂) | An ideal internal standard co-elutes and experiences identical matrix effects and ionization suppression/enhancement, leading to the most accurate quantification.[9] |
LC-MS/MS Quantification Principle
Caption: Principle of MRM detection in LC-MS/MS.
Mandatory Method Validation
Any analytical method intended for quantitative purposes must be validated to demonstrate its suitability.[10] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.[3] Key parameters are defined by ICH guidelines.[2][5]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the signal is unequivocally from the analyte.[6] | No interference at the analyte's retention time in blank/placebo samples. Peak purity index > 0.995 (DAD). |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear.[6] | For bulk drug: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (%RSD) | To measure the variability of repeated measurements. | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[8] | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Robustness | To measure the method's resilience to small, deliberate changes in parameters. | System suitability parameters remain within acceptable limits after minor changes (e.g., ±5% mobile phase organic content, ±2°C column temp). |
Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Conclusion
This document outlines robust and scientifically sound analytical methods for the quantification of this compound. For routine quality control, the detailed RP-HPLC-UV method offers a reliable and efficient solution. For applications demanding higher sensitivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method provides superior performance. The successful implementation of either method is contingent upon a thorough validation process to ensure data integrity and compliance with regulatory standards.[3] Following these protocols will enable researchers and drug development professionals to generate high-quality, reproducible data for this important chemical intermediate.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). BenchChem.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
- This compound | 1208081-25-7. (n.d.). Chemicalbook.
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (n.d.). eGrove - University of Mississippi.
- This compound. (n.d.). Nanjing Bike Biotechnology Co., Ltd..
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules. [Link]
-
Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. (2025). ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. particle.dk [particle.dk]
- 4. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
Application Note: High-Throughput Screening of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate for Protein Kinase Inhibitory Activity
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, a novel heterocyclic compound. Drawing upon the well-established pharmacological importance of the pyrazole scaffold as a "privileged structure" in kinase inhibitor design, we outline a detailed workflow for identifying and characterizing the potential inhibitory activity of this specific molecule against a representative protein kinase.[1][2][3][4] This application note includes a detailed biochemical assay protocol, data analysis procedures, hit validation strategies, and a prospective cell-based secondary assay, designed for researchers in drug discovery and chemical biology.
Introduction: The Pyrazole Scaffold and Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][5] The pyrazole nucleus is a key heterocyclic motif found in a multitude of clinically approved and investigational kinase inhibitors, including Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[4] This success underscores the value of pyrazole derivatives as a foundational scaffold for the development of novel targeted therapies.[1][3][6]
This compound (henceforth referred to as "Compound P") is a commercially available pyrazole derivative. While its specific biological activities are not yet extensively documented, its structure, featuring key functional groups, presents a compelling case for its evaluation as a potential kinase inhibitor. This guide provides a robust framework for the initial exploration of Compound P's biological potential using state-of-the-art HTS methodologies.
Chemical Properties of Compound P
| Property | Value | Source |
| CAS Number | 1208081-25-7 | Internal Data |
| Molecular Formula | C₇H₁₀N₂O₃ | Internal Data |
| Molecular Weight | 170.17 g/mol | Internal Data |
| Structure | ![]() | MedChemExpress |
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large numbers of compounds and identify "hits" with the desired biological activity.[7][8][] The process is multi-staged, beginning with a primary screen, followed by data analysis, hit confirmation, and secondary screening for validated hits.
Primary Screening Protocol: Luminescence-Based Kinase Assay
For the primary screen, we propose a luminescence-based kinase assay, such as the Kinase-Glo® assay.[2][10][11][12] This "mix-and-read" assay is homogeneous, robust, and amenable to automation.[13][14] The principle is based on the quantification of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.[2][12]
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
As many pyrazole derivatives have shown activity against cyclin-dependent kinases (CDKs), we will use CDK2 as a representative target for this protocol.[15] CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
Materials and Reagents
-
Compound P: Stock solution in 100% DMSO.
-
Purified Kinase: Active CDK2/Cyclin E complex.
-
Kinase Substrate: e.g., Histone H1 peptide.
-
ATP: Ultra-pure.
-
Kinase Reaction Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA.
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Control Inhibitor: A known CDK2 inhibitor (e.g., Staurosporine).
-
Plates: White, opaque, 384-well, low-volume microplates.
-
Automation: Automated liquid handler and plate-reading luminometer.
Experimental Protocol (384-well format)
-
Compound Plating:
-
Prepare a 10-point serial dilution of Compound P in 100% DMSO.
-
Using an automated liquid handler, transfer 50 nL of each concentration of Compound P, control inhibitor, and DMSO (vehicle control) to the appropriate wells of the 384-well assay plate.[16]
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of CDK2/Cyclin E and Histone H1 substrate in kinase reaction buffer.
-
Dispense 2.5 µL of the enzyme/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase reaction buffer.
-
Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[10][11]
-
Add 5 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.[12]
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[14]
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis and Quality Control
Quality Control Metrics
For each screening plate, it is essential to calculate quality control metrics to ensure the robustness and reliability of the assay.[7]
-
Z'-factor: This metric assesses the separation between the high (no inhibition) and low (full inhibition) controls, accounting for data variability.[17][18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19][20]
Formula:Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Signal-to-Background (S/B) Ratio: This provides a measure of the dynamic range of the assay.[21][22]
Formula:S/B = Mean_high / Mean_low
| Metric | Formula | Acceptance Criteria |
| Z'-factor | `1 - (3*(SD_high + SD_low)) / | Mean_high - Mean_low |
| S/B Ratio | Mean_high / Mean_low | ≥ 3[23] |
| CV of Controls | (SD / Mean) * 100 | < 15% |
Hit Identification
The raw luminescence data is first normalized to percent inhibition using the high and low controls on each plate.
Formula:% Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three standard deviations from the mean of the sample population.[24]
Hit Confirmation and Secondary Screening
Hit Confirmation and IC₅₀ Determination
All initial hits from the primary screen must be re-tested to confirm their activity.[25] This involves sourcing a fresh sample of Compound P and performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure of potency is crucial for prioritizing hits.
Secondary Assay: Cell-Based Target Engagement
A confirmed hit from a biochemical assay should be further validated in a more physiologically relevant system.[26][27][28] A cell-based assay can determine if Compound P is cell-permeable and can engage with CDK2 within a cellular context.
Protocol Outline: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF7) to 80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of Compound P or vehicle (DMSO) for 2 hours.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble CDK2 remaining at each temperature by Western Blot or ELISA.
-
Data Analysis: A shift in the melting temperature of CDK2 in the presence of Compound P indicates target engagement.
Conclusion
The protocols and methodologies outlined in this application note provide a robust and scientifically rigorous framework for the high-throughput screening of this compound. By leveraging the known propensity of the pyrazole scaffold to interact with protein kinases, this workflow enables the efficient identification and validation of this compound's potential as a novel kinase inhibitor. Successful execution of these protocols will provide a strong foundation for further medicinal chemistry optimization and preclinical development.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega GmbH. Available at: [Link]
-
On HTS: Z-factor. Medium. Available at: [Link]
-
Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]
-
Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
High-throughput screening. Wikipedia. Available at: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
-
Designing High-Throughput Experiments Using Microplate Technology. LabX. Available at: [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. The Royal Society of Chemistry. Available at: [Link]
-
High-throughput Screening (HTS). Malvern Panalytical. Available at: [Link]
-
What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]
-
Z-factor. Wikipedia. Available at: [Link]
-
Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. PMC - NIH. Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available at: [Link]
-
Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]
-
Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. Oncotarget. Available at: [Link]
-
Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. NIH. Available at: [Link]
-
High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. Waters Corporation. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. promega.co.uk [promega.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ebiotrade.com [ebiotrade.com]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assay.dev [assay.dev]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. graphpad.com [graphpad.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. books.rsc.org [books.rsc.org]
- 24. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 25. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application of Pyrazole Esters in Drug Discovery: A Technical Guide for Researchers
Foreword: The Enduring Versatility of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility allows for facile structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the successful development of a wide array of therapeutic agents across diverse disease areas.[4][5] Pyrazole esters, in particular, serve as both key intermediates in the synthesis of complex drug molecules and as pharmacologically active agents in their own right.[4][6] This guide provides an in-depth exploration of the application of pyrazole esters in drug discovery, complete with detailed synthetic protocols, biological evaluation methods, and insights into their structure-activity relationships (SAR). The content herein is curated to empower researchers, scientists, and drug development professionals to effectively leverage this privileged scaffold in their quest for novel therapeutics.
I. The Strategic Importance of Pyrazole Esters in Medicinal Chemistry
Pyrazole esters are not merely another class of heterocyclic compounds; they represent a strategic asset in the drug discovery pipeline. Their utility can be broadly categorized into two main areas:
-
Versatile Synthetic Intermediates: The ester functionality provides a convenient handle for further chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives.[7] This late-stage diversification is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic profile of a lead compound. Furthermore, the pyrazole core itself can be constructed through robust and scalable synthetic methods, such as the Knorr pyrazole synthesis, making these intermediates highly accessible.[2][8]
-
Pharmacologically Active Scaffolds: The pyrazole ester moiety is a common feature in a multitude of biologically active molecules.[4] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][8][9] The pyrazole ring often acts as a bioisostere for other functional groups, and its unique electronic properties allow it to engage in a variety of interactions with biological targets, such as hydrogen bonding, π-π stacking, and metal chelation.[5]
II. Therapeutic Applications of Pyrazole Esters
The therapeutic landscape of pyrazole esters is vast and continually expanding. Below, we delve into some of the most significant areas where these compounds have made a substantial impact.
A. Anti-inflammatory Agents: The Legacy of COX-2 Inhibition
Perhaps the most celebrated application of pyrazole-containing drugs is in the realm of anti-inflammatory therapy. The selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib , is a blockbuster drug that prominently features a pyrazole core.[10][11][12] The development of selective COX-2 inhibitors was a landmark achievement in medicinal chemistry, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects associated with COX-1 inhibition.[13][14]
Mechanism of Action: COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[10][15] Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[10][15]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of COX-2 by pyrazole esters blocks prostaglandin synthesis.
B. Anticancer Agents: Targeting Key Oncogenic Pathways
The pyrazole scaffold has emerged as a "privileged structure" in oncology, with numerous pyrazole-containing molecules demonstrating potent anticancer activity.[5][16][17][18] Pyrazole esters and their derivatives have been shown to inhibit a variety of targets crucial for cancer cell proliferation, survival, and angiogenesis, including protein kinases and tubulin.[5][16][19]
Key Molecular Targets:
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases, such as EGFR, VEGFR-2, and CDKs, which are often dysregulated in cancer.[5][19] The pyrazole ring can form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: Some pyrazole-based compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[16]
Experimental Workflow: Anticancer Activity Screening
Caption: A typical workflow for evaluating the anticancer potential of pyrazole esters.
C. Antimicrobial Agents: A Scaffold for Combating Drug Resistance
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.[8][9][13][20] The mechanism of action of these compounds can vary, with some targeting essential enzymes in microbial metabolic pathways.
III. Protocols for Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole ester and its evaluation as a COX-2 inhibitor.
A. Synthesis Protocol: Knorr Pyrazole Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from the classic Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring from a β-ketoester and a hydrazine.[1][8][21]
Reaction Scheme:
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) in ethanol (20 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.[22]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the ethyl benzoylacetate spot indicates the completion of the reaction.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Precipitation: Add cold water (20 mL) to the concentrated reaction mixture to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any residual acetic acid and hydrazine.
-
Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate as a white solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. Biological Evaluation Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay for determining the in vitro inhibitory activity of synthesized pyrazole esters against human recombinant COX-2. This method is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[23]
Materials:
-
Human recombinant COX-2 enzyme[23]
-
COX Assay Buffer[23]
-
COX Probe (in DMSO)[23]
-
COX Cofactor (in DMSO)[23]
-
Arachidonic Acid (substrate)[23]
-
Celecoxib (positive control)[23]
-
Synthesized pyrazole ester (test compound)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute the human recombinant COX-2 enzyme with purified water and store on ice.[23]
-
Prepare a 10X working solution of the test inhibitor and the positive control (Celecoxib) in COX Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Addition:
-
Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
To the EC, IC, and S wells, add 80 µL of the Master Mix.
-
Add 1 µL of the reconstituted COX-2 enzyme to the EC, IC, and S wells.
-
To the BC well, add 81 µL of the Master Mix (without the enzyme).
-
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiation of Reaction:
-
Prepare a 10X solution of arachidonic acid in ethanol.
-
Add 10 µL of the arachidonic acid solution to all wells to initiate the reaction.
-
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of the reaction for each well by choosing two time points in the linear phase of the reaction.
-
The percent inhibition can be calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition versus the concentration of the test compound to determine the IC50 value.
-
IV. Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazole esters has led to the elucidation of key SAR principles that guide the design of potent and selective inhibitors.
| Target Class | Key SAR Observations | References |
| COX-2 Inhibitors | The 1,5-diarylpyrazole scaffold is crucial for selective COX-2 inhibition. A sulfonamide or a similar hydrogen bond donor/acceptor group at the para-position of one of the phenyl rings is essential for binding to the secondary pocket of the COX-2 active site. | [10][24] |
| Kinase Inhibitors | The N-H of the pyrazole ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Substituents at the 3- and 5-positions of the pyrazole ring can be modified to achieve selectivity for different kinases. | [5][19][25] |
| Antimicrobial Agents | The introduction of lipophilic groups on the pyrazole ring can enhance antibacterial activity by improving cell membrane permeability. The ester group can be modified to improve solubility and bioavailability. | [9][22] |
V. Conclusion and Future Perspectives
Pyrazole esters continue to be a highly valuable and versatile scaffold in drug discovery.[3] Their synthetic accessibility, coupled with their proven track record in yielding clinically successful drugs, ensures their continued prominence in the field.[4][19] Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyrazole ester libraries, the exploration of new therapeutic applications, and the use of computational tools to design next-generation pyrazole-based drugs with improved potency, selectivity, and safety profiles. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
VI. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
-
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem.
-
Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
-
In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
-
COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
-
The MIC values of pyrazolines against bacterial strains. ResearchGate.
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
-
PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark.
-
Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... ResearchGate.
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central.
-
Developments in Synthesis of the Anti-Inflammatory Drug, Celecoxib: A Review. PubMed.
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. ResearchGate.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH.
-
Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. JournalsPub.
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
-
COX Inhibitors. StatPearls - NCBI Bookshelf.
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. jocpr.com [jocpr.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. srrjournals.com [srrjournals.com]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. brieflands.com [brieflands.com]
- 25. mdpi.com [mdpi.com]
Application Note: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate as a Versatile Scaffold for Bifunctional Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed technical overview and step-by-step protocols for utilizing Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate as a bifunctional scaffold for the synthesis of diverse chemical libraries. We will explore strategies for derivatization at its two key functional handles—the C5-hydroxymethyl and the C3-methyl ester groups—to generate distinct compound collections for high-throughput screening and hit-to-lead optimization.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2][3][4] Its metabolic stability and ability to participate in hydrogen bonding and other key intermolecular interactions make it an attractive framework for drug design.[5] The strategic derivatization of the pyrazole ring allows for the fine-tuning of physicochemical properties and pharmacological activity, making it an ideal starting point for combinatorial library synthesis.[6][7][8]
This compound emerges as a particularly valuable building block due to its possession of two chemically distinct and orthogonally addressable functional groups. This bifunctionality permits the generation of at least two independent libraries from a single, readily available starting material, maximizing molecular diversity while maintaining a common core for structure-activity relationship (SAR) studies.
Physicochemical Properties of the Scaffold
A clear understanding of the starting material's properties is critical for experimental design.
| Property | Value | Reference |
| CAS Number | 1208081-25-7 | [9][10] |
| Molecular Formula | C₇H₁₀N₂O₃ | [10] |
| Molecular Weight | 170.17 g/mol | [10] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically >95% | [10] |
Core Diversification Strategy
The power of this compound lies in its two reactive sites, which can be targeted independently to create vast chemical diversity. The primary alcohol at the C5 position can be readily converted into ethers, esters, or amines, while the methyl ester at the C3 position can be hydrolyzed to a carboxylic acid, which then serves as a handle for amide bond formation.
This dual-handle approach allows for a "two-pronged" library synthesis strategy from a single scaffold, as illustrated below.
Caption: Bifunctional diversification strategy for the pyrazole scaffold.
Protocol I: Amide Library Synthesis via Carboxylic Acid Intermediate
This protocol involves two main stages: (A) Saponification of the methyl ester to the carboxylic acid, and (B) Parallel amide coupling with a library of diverse amines.
Part A: Saponification of this compound
Rationale: The conversion of the chemically stable methyl ester into a reactive carboxylic acid is the key activating step for this library synthesis. Basic hydrolysis (saponification) is a robust and high-yielding method for this transformation.[8] The use of a water/ethanol mixture ensures solubility for both the starting material and the sodium hydroxide reagent.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~3 by the dropwise addition of 2M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-Hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid. This product is often used in the next step without further purification.
Part B: Parallel Amide Coupling Protocol (HATU-mediated)
Rationale: This protocol is designed for execution in a 96-well plate format for library generation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for a broad range of amines, minimizing reaction times and side products.[9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the reaction.[9]
Materials:
-
5-Hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid (from Part A)
-
Amine library (diverse primary and secondary amines, pre-dissolved in DMF or DMSO)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (per well of a 96-well plate):
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Prepare a stock solution of HATU (1.1 eq) in anhydrous DMF.
-
Prepare a stock solution of the desired amine (1.2 eq) from your library.
-
-
Reaction Setup:
-
To each well, add the pyrazole carboxylic acid stock solution.
-
Add the HATU stock solution.
-
Add DIPEA (3.0 eq).
-
Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Amine Addition: Add the amine stock solution to each respective well.
-
Reaction: Seal the plate and shake at room temperature for 4-16 hours.
-
Work-up & Purification: Reaction progress can be monitored by LC-MS. For purification, a high-throughput method such as preparative HPLC is typically employed.
Caption: Workflow for parallel amide library synthesis.
Protocol II: Ether Library Synthesis via Mitsunobu Reaction
Rationale: The Mitsunobu reaction is a powerful and reliable method for converting primary alcohols into ethers with a wide range of nucleophiles.[2][11] It proceeds under mild, neutral conditions, making it tolerant of many functional groups. This protocol uses a library of phenols as nucleophiles to generate a diverse aryl ether library. The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2]
Materials:
-
This compound
-
Phenol library (diverse substituted phenols)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure (per well of a 96-well plate):
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole starting material (1.2 eq) in anhydrous THF.
-
Prepare a stock solution of PPh₃ (1.5 eq) in anhydrous THF.
-
Prepare a stock solution of the desired phenol (1.0 eq) from your library in anhydrous THF.
-
-
Reaction Setup:
-
To each well, add the pyrazole stock solution.
-
Add the phenol stock solution.
-
Add the PPh₃ stock solution.
-
-
Initiation: Cool the plate to 0°C in an ice bath. Slowly (dropwise) add DIAD (1.5 eq) to each well. Caution: The addition of DIAD can be exothermic.
-
Reaction: After the addition is complete, remove the plate from the ice bath and allow it to warm to room temperature. Seal the plate and shake for 12-24 hours.
-
Work-up & Purification: Monitor the reaction by LC-MS. The primary by-products are triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate, which can often be removed during purification by preparative HPLC.
Caption: Workflow for parallel ether library synthesis via Mitsunobu reaction.
Conclusion
This compound is a superior scaffold for combinatorial chemistry, offering two distinct and readily derivatizable functional handles. The protocols outlined here for amide and ether library synthesis provide robust and scalable methods for generating large, diverse collections of drug-like molecules. By leveraging this bifunctional building block, researchers can efficiently explore a wide chemical space around a proven pharmacophore, accelerating the pace of drug discovery and development.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Howei Pharm. This compound 95+%. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]
- Patel, R. et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Medicinal Research.
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
MDPI. (2024). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
-
PubMed. Efficient solution phase combinatorial access to a library of pyrazole- and triazole-containing compounds. Available at: [Link]
-
Fodili, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Kantevari, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Available at: [Link]
-
MDPI. (2001). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Available at: [Link]
Sources
- 1. Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
"scale-up synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate"
An Application Note for the Scale-Up Synthesis of Methyl 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate
Introduction
Pyrazole and its derivatives are cornerstone scaffolds in modern medicinal chemistry and agrochemicals, found in a wide array of commercial products including celecoxib (an anti-inflammatory drug) and various herbicides.[1][2] The specific target molecule, Methyl 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 1208081-25-7), is a valuable building block for the synthesis of more complex pharmaceutical agents due to its trifunctional nature. The nomenclature "2-methyl-2H-pyrazole" can be ambiguous; this guide focuses on the validated structure associated with CAS 1208081-25-7, which is the 1-methyl isomer.
The transition from laboratory-scale synthesis (grams) to pilot or manufacturing scale (kilograms) presents significant challenges, including managing reaction exotherms, ensuring regiochemical purity, developing non-chromatographic purification methods, and maintaining safety.[3][4] This application note details a robust and scalable two-step synthetic strategy designed to address these challenges, providing a practical protocol for researchers in drug development and process chemistry.
Synthetic Strategy and Rationale
The chosen synthetic route is a two-step process designed for scalability, safety, and control over regioselectivity.
-
Step 1: Cyclocondensation. A Knorr-type pyrazole synthesis is employed, reacting the symmetrical 1,3-dicarbonyl equivalent, dimethyl acetylenedicarboxylate (DMAD), with methylhydrazine. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the key intermediate, Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. Using a symmetrical starting material like DMAD elegantly circumvents the common issue of forming regioisomeric mixtures, which is a major hurdle in many pyrazole syntheses.[5][6]
-
Step 2: Selective Reduction. The primary challenge lies in reducing only one of the two ester groups on the pyrazole intermediate. We will employ a chemoselective reduction of the C5-ester using a controlled amount of a mild reducing agent like lithium borohydride (LiBH₄). This reagent is known for its milder nature compared to lithium aluminum hydride and can offer better selectivity between electronically similar ester groups, especially when reaction conditions are carefully controlled.
This approach prioritizes the use of readily available starting materials and employs reaction classes that are well-understood and generally amenable to scale-up.
Caption: Overall two-step synthetic scheme.
Part 1: Scale-Up Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (Intermediate 1)
Principle and Mechanism
This reaction is a classic example of a cyclocondensation to form a heterocyclic ring. The reaction is initiated by a nucleophilic Michael addition of methylhydrazine to one of the electrophilic carbons of the alkyne in DMAD. This is followed by a rapid intramolecular cyclization of the resulting enamine onto the second ester carbonyl group. A subsequent elimination of methanol drives the reaction towards the aromatic pyrazole product. Controlling the addition rate of methylhydrazine is critical on a large scale to manage the reaction exotherm.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (100g Scale) | Moles | Notes |
| Dimethyl Acetylenedicarboxylate | 762-42-5 | 142.11 | 100.0 g | 0.704 | Starting material (1.0 equiv) |
| Methylhydrazine | 60-34-4 | 46.07 | 33.9 g (38.8 mL) | 0.739 | Reagent (1.05 equiv), highly toxic |
| Methanol (MeOH) | 67-56-1 | 32.04 | 500 mL | - | Anhydrous, reaction solvent |
| Toluene | 108-88-3 | 92.14 | 200 mL | - | For azeotropic removal of water/methanol |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | - | ~100 mL | - | For neutralization |
| Saturated Sodium Bicarbonate | 144-55-8 | - | ~200 mL | - | For washing |
| Brine | - | - | 200 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | ~20 g | - | Drying agent |
| Heptane | 142-82-5 | - | 400 mL | - | Recrystallization solvent |
Detailed Experimental Protocol
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is purged with dry nitrogen.
-
Initial Charge: Charge the reactor with dimethyl acetylenedicarboxylate (100.0 g, 0.704 mol) and anhydrous methanol (500 mL). Begin stirring to ensure complete dissolution.
-
Reagent Addition: Cool the reactor contents to 0-5 °C using a circulating chiller. Prepare a solution of methylhydrazine (33.9 g, 0.739 mol) in the dropping funnel. Add the methylhydrazine solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Methylhydrazine is highly toxic and volatile. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). The initial addition is exothermic; slow addition is crucial for thermal safety.[3]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Solvent Swap & Work-up: Cool the reactor to 40 °C. Distill off the methanol under reduced pressure. Add toluene (200 mL) and continue distillation to azeotropically remove any remaining volatile residues.
-
Extraction: Cool the remaining toluene solution to room temperature. Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 200 mL).
-
Scientist's Note: The acidic wash removes any unreacted methylhydrazine, while the basic wash removes acidic impurities.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid. Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Cool slowly to room temperature, then to 0-5 °C for 2 hours to induce crystallization.
-
Drying: Filter the resulting white solid, wash with cold heptane (2 x 50 mL), and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Expected yield: 110-125 g (78-88%). Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Selective Monoreduction to Final Product
Principle and Mechanism
The selective reduction of one of two chemically similar esters is challenging. Success relies on precise stoichiometry and controlled reaction conditions. Lithium borohydride (LiBH₄) is chosen as it is less reactive than LiAlH₄, providing a greater window for selective reaction. The reaction is performed at low temperature to further temper reactivity and enhance selectivity. It is presumed that the C5-ester is slightly more accessible or electronically favored for reduction, but careful control is paramount to prevent over-reduction to the diol or reduction of the C3-ester.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (100g Scale) | Moles | Notes |
| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 5744-40-1 | 198.17 | 100.0 g | 0.505 | Intermediate 1 (1.0 equiv) |
| Lithium Borohydride (LiBH₄), 2.0 M in THF | 16949-15-8 | 21.78 | 265 mL | 0.530 | Reducing agent (1.05 equiv) |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 1000 mL | - | Anhydrous, reaction solvent |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | - | ~500 mL | - | For quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 1500 mL | - | Extraction solvent |
| Brine | - | - | 500 mL | - | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | ~50 g | - | Drying agent |
Detailed Experimental Protocol
-
Reactor Setup: Use the same 2 L reactor, ensuring it is thoroughly dried. Equip for anhydrous, inert atmosphere operations (purged with nitrogen).
-
Initial Charge: Charge the reactor with Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (100.0 g, 0.505 mol) and anhydrous THF (1000 mL). Stir until fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Add the 2.0 M solution of LiBH₄ in THF (265 mL, 0.530 mol) dropwise via a syringe pump or dropping funnel over 2 hours. Maintain the internal temperature below 5 °C throughout the addition.
-
Scientist's Note: Precise control of stoichiometry is the key to selectivity. Even a small excess of the reducing agent can lead to the formation of the diol byproduct. The reaction is highly sensitive to water; anhydrous conditions are critical.
-
-
Reaction: Stir the mixture at 0-5 °C for 3-5 hours after the addition is complete. Monitor the reaction closely by HPLC, checking for the disappearance of starting material and the formation of the product and diol byproduct.
-
Quenching: Once the reaction reaches optimal conversion (typically >90% product, <5% starting material), quench it by slowly and carefully adding saturated ammonium chloride solution (~500 mL) while keeping the temperature below 15 °C.
-
Safety Note: Quenching hydride reagents is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. Add the quenching agent slowly to control the rate of gas evolution.
-
-
Extraction: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine all organic layers and wash with brine (1 x 500 mL) to remove residual water and inorganic salts.
-
Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: For large-scale operations, purification should be achieved via crystallization rather than chromatography.[7] A suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water) should be developed. Dissolve the crude material in a minimal amount of hot ethyl acetate and add heptane until the solution becomes cloudy. Cool slowly to crystallize the pure product.
-
Drying: Filter the solid, wash with a cold mixture of ethyl acetate/heptane, and dry under vacuum at 45 °C.
-
Characterization: Expected yield: 65-75 g (70-80%). Characterize by ¹H NMR, ¹³C NMR, HPLC purity, and melting point.
Process Workflow and Data Summary
Caption: Detailed process workflow from starting materials to final product.
Quantitative Data Summary (Theoretical)
| Step | Starting Material | Mass In (g) | Product | Mass Out (g) | Yield (%) | Purity (HPLC) |
| 1 | Dimethyl Acetylenedicarboxylate | 100.0 | Pyrazole-dicarboxylate Intermediate | 118.0 | 84 | >98% |
| 2 | Pyrazole-dicarboxylate Intermediate | 100.0 | Final Product | 70.0 | 78 | >99% |
Conclusion
This application note provides a comprehensive, two-step protocol for the scale-up synthesis of Methyl 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate. By employing a regioselective cyclocondensation and a carefully controlled selective reduction, this process is designed to be robust, high-yielding, and amenable to large-scale production. The detailed steps, safety considerations, and rationale behind key decisions offer researchers and drug development professionals a solid foundation for manufacturing this important heterocyclic building block.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]
-
Large-scale synthesis of 1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of pyrazole-3-carboxylic acids. (n.d.). Google Patents.
-
Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. (2014). American Chemical Society. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. (n.d.). Nanjing Bike Biotechnology Co., Ltd. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during this multi-step synthesis. Our approach is rooted in mechanistic principles and practical, field-tested solutions to help you navigate the complexities of this synthesis and achieve high yields of your target compound.
Hypothetical Synthetic Pathway
To effectively troubleshoot, we will first propose a plausible and common synthetic route to this compound, based on established pyrazole synthesis methodologies. This pathway will serve as the framework for our discussion of potential issues.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition of DMAD and diazoethane is giving a low yield of the desired pyrazole diester (Dimethyl 2-methyl-2H-pyrazole-3,5-dicarboxylate). What are the likely causes?
A1: Low yields in the initial cycloaddition step are a common hurdle. The primary causes often revolve around the stability of diazoethane and the reaction conditions.
-
Diazoethane Instability: Diazoethane is a toxic and potentially explosive reagent that is sensitive to acidic conditions and certain metal impurities. Its decomposition before or during the reaction is a frequent cause of low yields.
-
Troubleshooting:
-
Fresh Preparation: Always use freshly prepared diazoethane. It is typically generated in situ from a precursor like N-ethyl-N-nitrosourea (ENU).
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) to minimize decomposition.
-
pH Control: The reaction should be carried out under neutral or slightly basic conditions. Any acidic impurities can be neutralized by adding a non-nucleophilic base like triethylamine.
-
-
-
Suboptimal Reaction Conditions: The concentration of reactants and the choice of solvent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Solvent Choice: Ethereal solvents like diethyl ether or THF are commonly used. Ensure the solvent is dry and free of peroxides.
-
Concentration: While high concentrations can favor the desired reaction, they can also increase the risk of side reactions or decomposition of diazoethane. Experiment with a range of concentrations to find the optimal balance.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times may lead to product degradation.
-
-
Q2: I am observing the formation of a regioisomeric pyrazole during the cycloaddition. How can I improve the regioselectivity for the desired 2-methyl isomer?
A2: The [3+2] cycloaddition of an unsymmetrical diazoalkane with a symmetrical alkyne like DMAD should theoretically yield a single product. However, if you are using a substituted alkyne, regioselectivity becomes a critical issue. For the reaction between DMAD and diazoethane, the formation of an isomer would be unexpected. If you are using a different synthetic approach, such as the reaction of a 1,3-dicarbonyl compound with methylhydrazine, regioselectivity is a major concern.
-
Cause: In the reaction of a 1,3-dicarbonyl compound with methylhydrazine, the two nitrogen atoms of the hydrazine have different nucleophilicities, and the two carbonyl groups of the dicarbonyl compound can have different electrophilicities. This can lead to the formation of two regioisomers.
-
Troubleshooting Strategies for Alternative Syntheses:
-
Choice of Hydrazine: Using a hydrazine with a bulky substituent on one nitrogen can direct the reaction towards a specific isomer due to steric hindrance.
-
Reaction Conditions: The pH of the reaction medium can influence the regioselectivity. Acidic or basic catalysis can favor the formation of one isomer over the other.[1]
-
Protecting Groups: Strategically using protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound can force the initial condensation to occur at the unprotected carbonyl, thus controlling the regioselectivity.
-
Q3: The selective reduction of the diester to the hydroxymethyl ester is proving difficult. I am either getting no reaction, over-reduction to the diol, or a mixture of products. How can I optimize this step?
A3: This is a challenging transformation that requires careful control of the reducing agent and reaction conditions.
-
Choice of Reducing Agent: The choice of reducing agent is critical for achieving selective reduction of one ester group in the presence of another.
-
Lithium borohydride (LiBH₄): This is a milder reducing agent than lithium aluminum hydride (LAH) and is often used for the selective reduction of esters. A patent for a similar compound, 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile, successfully employed LiBH₄ for the reduction of a carboxylate to a hydroxymethyl group.
-
Sodium borohydride (NaBH₄): This is generally not strong enough to reduce esters unless activated by an additive.
-
DIBAL-H: Diisobutylaluminium hydride can be used for the partial reduction of esters to aldehydes, but at higher temperatures and with excess reagent, it can lead to the alcohol. Careful control of stoichiometry and temperature is crucial.
-
-
Troubleshooting the Reduction:
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of 1.0-1.2 equivalents of LiBH₄ is a good starting point.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and prevent over-reduction.
-
Slow Addition: Add the reducing agent slowly to the solution of the diester to maintain a low concentration of the reducing agent and minimize side reactions.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent. THF or a mixture of THF and methanol are often used.
-
| Reducing Agent | Typical Conditions | Potential Issues |
| LiBH₄ | THF, 0 °C to RT | Over-reduction if stoichiometry and temperature are not controlled. |
| NaBH₄/Lewis Acid | e.g., NaBH₄/LiCl | Can be sluggish; optimization of the Lewis acid is required. |
| DIBAL-H | Toluene or DCM, -78 °C | Over-reduction to the diol is a significant risk. |
In-Depth Troubleshooting Guides
Guide 1: Persistent Low Yield in the Cycloaddition Step
If you have addressed the basic points in the FAQ and are still facing low yields, a more systematic approach is necessary.
Workflow for Troubleshooting Low Cycloaddition Yield:
Caption: Systematic workflow for troubleshooting low yields in the [3+2] cycloaddition step.
Step-by-Step Protocol for Optimization:
-
Starting Material Purity:
-
DMAD: Ensure your dimethyl acetylenedicarboxylate is pure. It can be distilled under reduced pressure if necessary.
-
ENU (N-ethyl-N-nitrosourea): This is a precursor for diazoethane. Ensure it is of high quality and has been stored properly.
-
-
In-situ Generation of Diazoethane:
-
The reaction of ENU with a base (e.g., KOH in ethanol) should be performed at low temperature (0 °C) in a two-phase system (e.g., ether/water) to minimize decomposition. The ethereal layer containing the diazoethane is then carefully transferred to the reaction flask.
-
-
Systematic Variation of Reaction Parameters (Design of Experiments - DoE):
-
Temperature: Test a range of temperatures from -20 °C to room temperature.
-
Concentration: Vary the concentration of DMAD and the diazoethane solution.
-
Addition Rate: Compare the yield when adding the diazoethane solution to the DMAD solution at different rates.
-
-
Analysis of Crude Reaction Mixture:
-
Before purification, take a sample of the crude reaction mixture and analyze it by ¹H NMR and LC-MS. This can provide valuable information about the presence of side products and unreacted starting materials.
-
Guide 2: Challenges in Purification of the Final Product
The presence of a hydroxyl group and an ester group in the final product can make purification challenging.
Common Purification Issues and Solutions:
-
Issue: Co-elution of the desired product with the diol byproduct during column chromatography.
-
Solution:
-
Solvent System Optimization: Use a gradient elution with a solvent system that provides better separation. For example, a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
-
-
Issue: Product is unstable on silica gel.
-
Solution:
-
Neutralize Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time of the compound with the silica gel.
-
-
-
Issue: Product is an oil and difficult to crystallize.
-
Solution:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
-
Co-solvent Crystallization: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand to form crystals.
-
-
References
- A convenient one-pot procedure for the preparation of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds generated in situ has been developed. Diazo compounds derived from aldehydes were reacted with terminal alkynes to furnish regioselectively 3,5-disubstituted pyrazoles.
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (CAS 1208081-25-7)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
The synthesis of specifically substituted pyrazoles is a cornerstone of medicinal chemistry, as the pyrazole scaffold is present in numerous biologically active compounds.[4] However, controlling regioselectivity and minimizing side reactions presents a significant challenge. This document provides field-proven insights to overcome these hurdles.
Proposed Synthetic Pathway: The Knorr Pyrazole Synthesis
The most common and adaptable route to this class of pyrazoles is the condensation reaction between a β-dicarbonyl equivalent and a substituted hydrazine. For the target molecule, the logical precursors are methylhydrazine and a suitable 4-hydroxy-2-oxobutanoate derivative.
Sources
Technical Support Center: Purification of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (CAS: 1208081-25-7).[1][2] The unique structure of this molecule, featuring a polar hydroxymethyl group, an ester, and an N-methylated pyrazole core, presents specific challenges in achieving high purity. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to navigate these challenges effectively.
Purification Workflow Overview
The general strategy for purifying the title compound involves a primary chromatographic step to remove the bulk of impurities, followed by an optional recrystallization step to achieve high analytical purity. Each stage requires careful optimization.
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
Question 1: Why is my compound streaking or tailing badly on the silica TLC plate and column?
Scientific Rationale: Streaking is a common issue when purifying polar compounds on silica gel.[3] The stationary phase, silica gel, has acidic silanol groups (Si-OH) on its surface. The polar hydroxymethyl (-CH₂OH) group on your pyrazole can engage in strong hydrogen bonding interactions with these sites. This causes some molecules to "stick" to the silica and elute slowly, while others move faster, resulting in a streak rather than a compact spot.
Solutions:
-
Mobile Phase Modification:
-
Add a Polar Modifier: Incorporate a small amount (0.5-2%) of methanol into your ethyl acetate/hexane eluent. The methanol will compete with your compound for the active sites on the silica, leading to more uniform elution and sharper bands.
-
Add a Basic Modifier: If your compound has any basic character or is sensitive to the acidity of silica, adding 0.5-1% triethylamine (TEA) to the eluent can neutralize the acidic sites and prevent streaking.
-
-
Check for Compound Stability:
-
The compound might be degrading on the acidic silica.[4] You can test for this using a 2D TLC. Spot the compound on a TLC plate, run it in one direction, dry the plate completely, and then run it again in the second dimension (90° turn) using the same solvent system. If a new spot appears off the diagonal, it indicates decomposition.
-
If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4]
-
Question 2: My product yield is very low after column chromatography. What are the possible causes?
Scientific Rationale: Low recovery can stem from several factors, including irreversible adsorption onto the column, co-elution with an unseen impurity, or using an inappropriate solvent system.
Solutions:
-
Compound is Stuck on the Column: Your compound may be too polar for the chosen eluent and remains adsorbed to the silica at the origin.
-
Action: After your expected product should have eluted, flush the column with a highly polar solvent, such as 10-20% methanol in dichloromethane. Collect this "flush" and analyze it by TLC. If your product is present, you need to use a more polar mobile phase during the main elution.
-
-
Incorrect Fraction Collection: The compound may have eluted much earlier or later than anticipated.
-
Action: Always analyze all collected fractions by TLC, not just the ones where you expect to see the product. Sometimes, a compound can elute unexpectedly quickly if the column is overloaded or improperly packed.[4]
-
-
Co-elution with a UV-inactive Impurity: Your product might be mixed with an impurity that is not visible under a UV lamp.
-
Action: Stain your TLC plates with a universal stain (e.g., potassium permanganate or vanillin) to visualize all organic compounds. This will reveal if your product fractions are contaminated.
-
-
Column Overloading: Loading too much crude material can lead to broad bands and poor separation, forcing you to discard mixed fractions and thus lowering the yield.
-
Action: A general rule of thumb is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight for good separation.
-
Question 3: I'm having trouble recrystallizing the purified product. It either "oils out" or no crystals form at all.
Scientific Rationale: "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, often because the boiling point of the solvent is higher than the melting point of the impure compound.[5] Failure to crystallize can be due to using too much solvent or the solution being supersaturated.[5]
Solutions:
-
If the Product Oils Out:
-
Re-heat the solution until the oil fully dissolves.
-
Add more of the "good" solvent (the one your compound is more soluble in) to decrease the saturation point.[5]
-
Allow the solution to cool very slowly. Insulating the flask can help promote the formation of an ordered crystal lattice instead of an amorphous oil.
-
-
If No Crystals Form:
-
Reduce Solvent Volume: Gently evaporate some of the solvent to concentrate the solution.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator, but only after it has cooled slowly to room temperature to avoid rapid crashing out of impurities.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC and column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography?
A1: Based on the compound's polarity, a normal-phase silica gel setup is most appropriate.[6] A gradient elution is recommended to ensure good separation from both less polar and more polar impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds.[6] |
| Mobile Phase | Gradient of Ethyl Acetate (EtOAc) in Hexane | Start with a low polarity to elute non-polar impurities, then increase the polarity to elute the product. |
| Example Gradient | 1. Equilibrate column with 20% EtOAc/Hexane. 2. Load sample. 3. Elute with 20% EtOAc/Hexane for 2 column volumes. 4. Gradually increase to 40-60% EtOAc/Hexane. | This shallow gradient approach provides high resolution for compounds with similar polarities.[6] |
| TLC Monitoring | Use 40% EtOAc/Hexane for initial TLC. | Aim for a product Rf value of ~0.3 in the solvent system you plan to use for elution.[4] |
| Sample Loading | Dry loading is preferred. | Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands than wet loading. |
Q2: What are the expected ¹H NMR chemical shifts for the pure compound?
| Proton Type | Approx. Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyrazole Ring Proton (C4-H) | 6.5 - 7.0 | Singlet (s) | Protons on electron-rich heterocyclic rings appear in this region.[7][10] |
| Hydroxymethyl Protons (-CH₂OH) | 4.5 - 4.8 | Singlet (s) or Dublet (d) | Methylene protons adjacent to an oxygen atom are deshielded. May be a singlet or a doublet if coupled to the -OH proton. |
| Hydroxyl Proton (-OH) | 2.0 - 4.0 (variable) | Broad Singlet (br s) | Chemical shift is highly dependent on concentration and solvent. Exchanges with D₂O. |
| N-Methyl Protons (N-CH₃) | 3.8 - 4.2 | Singlet (s) | Methyl group attached to a nitrogen atom within an aromatic ring. |
| Ester Methyl Protons (-OCH₃) | 3.7 - 3.9 | Singlet (s) | Protons of a methyl ester group. |
Note: Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. All shifts are referenced to TMS at 0 ppm.
Q3: How should I store the purified compound?
A3: Pyrazole derivatives are generally stable. However, the hydroxymethyl group could be susceptible to oxidation over long periods. For optimal stability, store the pure compound in a tightly sealed vial, protected from light, at a cool temperature (e.g., 4 °C). If the compound is intended for use as an analytical standard, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
References
- Benchchem.
- University of Rochester, Department of Chemistry.
- National Institutes of Health (NIH). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Benchchem.
- Benchchem.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Synthesis of Pyrazole Compounds by Using Sonic
- Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- ResearchGate.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- ChemicalBook. 5-METHYL-2-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID synthesis.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- National Institutes of Health (NIH). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions..
- Reddit. Purification of strong polar and basic compounds : r/Chempros.
- National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Interchim – Blog.
- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl–5-(Hydroxymethyl)
- MDPI.
- Waters Blog.
- PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid.
- Howei Pharm.
- Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry.
- MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- Gsrs. 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID.
- CrystEngComm (RSC Publishing). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions.
- Semantic Scholar. Rishiram Prajuli.pmd.
- National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- JOCPR.
- Santa Cruz Biotechnology. Pyrazole-3-carboxamide | CAS 33064-36-7.
- Chemicalbook.
Sources
- 1. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 2. This compound | 1208081-25-7 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-METHYL-2-PHENYL-2H-PYRAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[1][2] This involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. In this specific case, the reaction involves methylhydrazine and a functionalized β-keto ester, such as a dialkyl 2-(hydroxymethyl)-3-oxosuccinate. While the reaction is powerful, the use of an unsymmetrical dicarbonyl compound and a substituted hydrazine inherently introduces challenges, primarily concerning regioselectivity.
This guide will address the most common issues, from the formation of regioisomeric impurities to side reactions involving the functional groups of the target molecule.
Troubleshooting Guide: Navigating Common Side Reactions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis, purification, or characterization of this compound.
Question 1: My NMR spectrum shows two distinct sets of peaks that seem to correspond to my desired product. What is happening?
Answer:
You are most likely observing the presence of two regioisomers . This is the most common side reaction in the synthesis of this molecule. The Knorr pyrazole synthesis, when employing an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (in this case, methylhydrazine), can result in the formation of two different pyrazole isomers.[3][4][5]
The Chemistry Behind the Issue:
The reaction proceeds through the initial condensation of methylhydrazine with one of the two carbonyl groups of the β-keto ester precursor. Since the two carbonyl groups are in different chemical environments, the initial attack of the more nucleophilic nitrogen of methylhydrazine can occur at either carbonyl, leading to two different intermediate hydrazones. Subsequent intramolecular cyclization and dehydration of these intermediates result in two regioisomeric pyrazoles:
-
Desired Isomer: this compound
-
Side Product Isomer: Methyl 3-hydroxymethyl-1-methyl-1H-pyrazole-5-carboxylate
The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and pH, but their formation is often difficult to completely suppress.[4][6]
Visualizing the Reaction Pathways:
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Troubleshooting and Solutions:
-
Characterization: Use 2D NMR techniques such as NOESY to differentiate between the two isomers. The spatial relationship between the N-methyl group and the substituents at positions 3 and 5 will be different for each isomer.[3]
-
Purification: The regioisomers often have slightly different polarities and can typically be separated by careful column chromatography on silica gel.[3][4]
-
Reaction Condition Optimization: While complete regioselectivity is challenging, you can try to influence the isomer ratio by:
Question 2: My reaction mixture has a significantly lower pH than expected after workup, and I have a highly polar impurity that is difficult to remove. What could this be?
Answer:
This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid. The presence of acidic or basic conditions, especially in the presence of water during the reaction or workup, can lead to the saponification of the ester group.
The Chemistry Behind the Issue:
The methyl ester functionality is susceptible to hydrolysis, particularly at elevated temperatures or in the presence of strong acids or bases. This results in the formation of 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid.
Troubleshooting and Solutions:
-
Control pH: Ensure that the reaction and workup conditions are as neutral as possible, especially if water is present. If an acidic catalyst is used, it should be neutralized before aqueous workup.
-
Anhydrous Conditions: Perform the reaction under anhydrous conditions to minimize the presence of water.
-
Purification: The resulting carboxylic acid is significantly more polar than the ester. It can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup, as the carboxylate salt will be water-soluble.
Question 3: I'm observing a byproduct with a mass corresponding to the loss of two hydrogens (M-2) from my desired product. What is this side reaction?
Answer:
This byproduct is likely the result of the oxidation of the primary alcohol (hydroxymethyl group) to the corresponding aldehyde.
The Chemistry Behind the Issue:
The hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde, and potentially further to a carboxylic acid, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[7]
Troubleshooting and Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from oxidizing impurities.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can promote oxidation.
Summary of Potential Side Reactions
| Side Reaction | Cause | Identification | Prevention/Solution |
| Regioisomer Formation | Reaction of unsymmetrical 1,3-dicarbonyl with methylhydrazine | Two sets of peaks in NMR, two spots on TLC | Optimize reaction conditions (solvent, pH); separate by column chromatography.[3][4][5] |
| Ester Hydrolysis | Presence of acid or base and water | Highly polar impurity, different IR (broad O-H), mass change | Neutralize reaction before aqueous workup; use anhydrous conditions; remove by basic wash. |
| Oxidation of Alcohol | Presence of oxidizing agents or air at high temperatures | Byproduct with M-2 mass (aldehyde) or M+14 (carboxylic acid) | Use an inert atmosphere; purify reagents; control temperature.[7] |
| Incomplete Cyclization | Insufficient reaction time or temperature | Presence of pyrazoline intermediates | Increase reaction time or temperature; monitor reaction by TLC. |
| Intermolecular Ether Formation | Acidic conditions and high temperature | Dimeric byproduct with higher mass | Use milder conditions; avoid strong acids. |
| Intramolecular Cyclization | Reactive intermediates or harsh conditions | Formation of fused ring systems (e.g., pyrazolo-oxazinones) | Use mild reaction conditions; avoid unnecessary reactive reagents. |
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter to control during the synthesis?
A: Regioselectivity is the most critical aspect to manage. The formation of the undesired regioisomer is often the primary factor affecting the yield and purity of the final product. Careful monitoring of the reaction and optimization of separation techniques are crucial.
Q: How can I confirm the structure of my final product and differentiate it from the regioisomer?
A: A combination of spectroscopic techniques is essential. 1D NMR (¹H and ¹³C) will show the presence of both isomers if they are in a mixture. 2D NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguously assigning the correct structure. A NOESY experiment will show through-space correlations between the protons of the N-methyl group and the protons of the substituent at the C5 position (the hydroxymethyl group in the desired product).[3]
Q: What are the best practices for purifying the final product?
A: Flash column chromatography on silica gel is the most common and effective method for separating the desired product from its regioisomer and other impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful.
Q: My reaction is very slow. What can I do to improve the reaction rate?
A: You can try gently heating the reaction mixture. The Knorr pyrazole synthesis is often carried out at elevated temperatures.[8][9] Additionally, the use of a catalytic amount of a protic acid, such as acetic acid, can accelerate the condensation and cyclization steps.[10]
Q: Are there any specific safety precautions I should take?
A: Yes. Methylhydrazine is a toxic and volatile substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The 1,3-dicarbonyl precursors can also be irritants. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl precursor (e.g., diethyl 2-(hydroxymethyl)-3-oxosuccinate) (1.0 eq.) and a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Slowly add methylhydrazine (1.0-1.2 eq.) to the solution at room temperature. The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers.
-
Characterization: Characterize the purified product(s) by NMR (¹H, ¹³C, and 2D experiments), mass spectrometry, and IR spectroscopy.
Visualizing the Workflow:
Caption: General experimental workflow for the synthesis.
References
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
-
de la Torre, M. C., Garippa, C., & Sierra, M. A. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(12), 2145. [Link]
-
Khan, M. A. A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(2), M981. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10232-10269. [Link]
-
Khan, M. A. A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(2), M981. [Link]
-
Li, J. J. (2009). Knorr Pyrazole Synthesis. In Name Reactions, 329-330. [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Mohd Shafeeque. (2019). Knorr Pyrazole Synthesis (M. Pharm). [Link]
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Technical Support Center: Improving the Yield of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Welcome to the technical support guide for the synthesis and optimization of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (CAS 1208081-25-7).[1][2] This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic building block. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.
Part 1: Foundational Synthesis and Mechanistic Hurdles
This section addresses the fundamental synthetic strategies and the primary challenge in pyrazole synthesis: regioselectivity.
Q1: What is a common synthetic strategy for this pyrazole, and what is the main obstacle to achieving a high yield?
A common and robust method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] For the target molecule, a plausible precursor would be a β-ketoester bearing a hydroxymethyl equivalent, which is reacted with methylhydrazine.
The principal obstacle is controlling regioselectivity . Methylhydrazine is an unsymmetrical nucleophile, and the 1,3-dicarbonyl is an unsymmetrical electrophile. This means the reaction can produce two different regioisomers: the desired N2-methyl product and the undesired N1-methyl isomer. This mixture can be difficult to separate, leading to a lower isolated yield of the target compound.[5][6]
Caption: General synthetic route illustrating the regioselectivity challenge.
Part 2: Troubleshooting Guide for Low Yields
This section focuses on diagnosing and resolving specific issues that commonly lead to poor reaction outcomes.
Q2: My overall yield is critically low after the initial attempt. What are the primary experimental parameters I should re-evaluate?
Low yields are a frequent issue in multi-step organic syntheses.[3] Before attempting complex optimization, ensure the fundamentals are sound:
-
Purity of Starting Materials: Verify the purity of your β-ketoester and methylhydrazine. Impurities can introduce competing side reactions. Methylhydrazine, in particular, can degrade upon storage.
-
Reaction Conditions:
-
Inert Atmosphere: Hydrazine derivatives can be sensitive to air (oxidation). Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
-
Temperature Control: Pyrazole formation can be exothermic. Initial low temperatures (0-5 °C) during the addition of reagents, followed by a gradual warm-up or reflux, can prevent side product formation. Overheating can lead to decomposition.[4]
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Insufficient time leads to incomplete conversion, while excessively long times can promote degradation or side reactions.
-
Q3: My TLC/LC-MS analysis shows a major isomeric impurity that is difficult to separate. How can I improve the regioselectivity to favor my target N2-methyl isomer?
This is the most common challenge in N-alkylation of pyrazoles.[5] The ratio of N1 to N2 isomers is governed by a delicate balance of steric and electronic effects. Here are proven strategies to influence this ratio:
-
Solvent Choice: The polarity and nature of the solvent are critical. While traditional solvents like ethanol are common, they often give poor selectivity.[6]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and DMAc often favor the formation of a single regioisomer by stabilizing charged intermediates.[3][5]
-
Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, often favoring the isomer with the bulkier group at position 3.[6]
-
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[5][7] If synthesizing the pyrazole core first and then methylating, using a bulkier methylating agent followed by a deprotection step can improve selectivity. For instance, using a masked methylating reagent like an α-halomethylsilane can significantly improve N1/N2 ratios.[7]
-
pH Control: The addition of an acid can accelerate the dehydration step of the cyclocondensation.[8] However, the pH must be carefully controlled, as both the hydroxymethyl and ester functional groups can be sensitive to strongly acidic or basic conditions.
Caption: Troubleshooting workflow for improving reaction selectivity.
Table 1: Summary of Optimization Parameters
| Parameter | Standard Condition | Optimized Approach & Rationale | Key References |
| Solvent | Ethanol, Methanol | Polar Aprotic (DMF, DMAc): Can enhance regioselectivity.[3][5] Fluorinated Alcohols (TFE): Dramatically improves regioselectivity in certain cases.[6] | [3][5][6] |
| Base (for N-methylation) | K₂CO₃, NaH | KHMDS: Often used with specialized alkylating agents.[7] The choice of base should be matched with the solvent and substrate. | [7] |
| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | α-Halomethylsilanes: Act as masked, sterically bulky methylating agents to significantly improve N1/N2 selectivity.[7] | [7] |
| Temperature | Reflux | Controlled Profile (0 °C to RT/Reflux): Minimizes side product formation by controlling the initial condensation rate. | [4] |
Part 3: Advanced Purification Protocols
Even with an optimized reaction, minor impurities or isomers may persist. This section details effective purification strategies.
Q4: Standard column chromatography is failing to provide baseline separation of my target product and its N1-methyl isomer. What alternative purification methods can I use?
When isomers are difficult to separate by chromatography due to similar polarities, exploiting other chemical properties is necessary. For pyrazoles, which are weakly basic, purification via acid salt formation is a highly effective industrial and lab-scale technique.[9][10]
This protocol leverages the basicity of the pyrazole nitrogen to form a salt, which often has very different solubility properties from the free base and impurities.
-
Dissolution: Dissolve the crude product mixture (containing both pyrazole isomers) in a suitable organic solvent. Good starting points include ethyl acetate, isopropanol, or acetone.
-
Acid Addition: Slowly add at least one molar equivalent of an acid while stirring. The choice of acid is critical.
-
Crystallization: Upon addition of the acid, the pyrazole salt of one isomer will often selectively precipitate or crystallize out of the solution. This process can be aided by cooling the mixture. The selectivity of this precipitation is the key to the purification.
-
Isolation: Isolate the crystallized salt by filtration and wash it with a small amount of the cold solvent.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution with a mild base (e.g., sodium bicarbonate solution) until the pH is ~7-8.
-
Extraction: The purified, neutral pyrazole product will precipitate or can be extracted from the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Steps: Dry the organic extract over sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.
References
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
-
ChemInform Abstract: Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles... - ResearchGate. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors... - PubMed. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors... - PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification... - ResearchGate. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC, NIH. [Link]
-
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC, NIH. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents... - ACS Publications. [Link]
-
This compound 95+% - Howei Pharm. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. [Link]
-
N-methylation of pyrazole - Reddit. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
This compound - Nanjing Bike Biotechnology Co., Ltd. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - ResearchGate. [Link]
Sources
- 1. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Welcome to the technical support center for Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (CAS 1208081-25-7). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Given the specific nature of this molecule, this resource provides in-depth technical guidance based on the chemical properties of its constituent functional groups and the broader family of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. For short-term storage (weeks to a few months), refrigeration at 2-8°C is suitable.[1] For long-term storage (months to years), maintaining the compound at -20°C or below is advised to minimize degradation.[1][2] The container should be tightly sealed to prevent moisture uptake, which can contribute to hydrolysis.[1] For optimal stability, especially for analytical standards or long-term reference materials, storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[3]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions of -20°C in a tightly sealed container, protected from light and moisture, the compound is expected to be stable for several years. However, frequent temperature fluctuations, exposure to light, and the presence of atmospheric oxygen can significantly reduce its shelf-life. It is best practice to re-analyze the purity of the compound periodically, especially if it has been in storage for an extended period or if you observe any changes in its physical appearance.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. The methyl ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[4][5][6] If you need to prepare stock solutions, it is advisable to use a dry, aprotic solvent and store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a recently prepared stock solution for your experiments whenever possible.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this exact molecule is limited, based on its structure, it should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. Strong oxidizing agents could potentially react with the pyrazole ring or the hydroxymethyl group.[7] Strong acids or bases can catalyze the hydrolysis of the methyl ester.
Troubleshooting Guide
This section addresses potential issues you might encounter during your experiments with this compound and provides likely causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor results in biological assays. | Compound degradation leading to lower active concentration. | Confirm the purity of your compound using an appropriate analytical method like HPLC or NMR before use. Ensure proper storage conditions are maintained. Prepare fresh stock solutions. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound due to improper storage or handling. This could be due to hydrolysis of the methyl ester or oxidation of the hydroxymethyl group.[8] | Analyze the sample by LC-MS to identify the mass of the impurities, which may correspond to the carboxylic acid (from hydrolysis) or the aldehyde/carboxylic acid (from oxidation). Review storage and handling procedures. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | This may indicate degradation or moisture absorption. Some pyrazoline derivatives are known to turn brownish upon oxidation.[3] | Do not use the compound if its appearance has changed. It is advisable to acquire a new batch and strictly adhere to the recommended storage conditions. |
| Poor solubility in a chosen solvent. | The compound may have degraded to a less soluble species. Alternatively, the chosen solvent may not be appropriate. | Verify the compound's purity. If pure, consider using a different solvent or a co-solvent system. Common solvents for pyrazole derivatives include acetone, ethanol, and DMSO.[2][9] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure to assess the stability of the compound under various conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Buffer solutions (pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Test Solutions: Aliquot the stock solution into separate vials and dilute with the respective stress condition media (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer, water, etc.) to a final concentration suitable for HPLC analysis.
-
Initial Analysis (T=0): Immediately analyze a sample from each test solution using a validated HPLC method to determine the initial peak area of the compound.
-
Incubation: Store the remaining test solutions under the desired stress conditions (e.g., elevated temperature, exposure to light).
-
Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each test solution and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of degradation. The appearance of new peaks should also be monitored and quantified.
Visualizing Potential Degradation
The following diagram illustrates a potential degradation pathway for this compound, specifically the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Caption: Potential hydrolysis of the methyl ester.
This diagram illustrates the hydrolysis of the methyl ester group, a common degradation pathway for ester-containing compounds in the presence of water, which can be catalyzed by acidic or basic conditions.
References
-
Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). Benchchem.
-
Hydrolysis of Esters. University of Calgary. Available at: [Link]
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (2014). PMC.
-
Harahap, R. S. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Available at: [Link]
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). PMC.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC.
- MSDS of METHYL 3-HYDROXY-1-METHYLPYRAZOLE-5-CARBOXYL
- Hydrolysis of methyl esters. (1980).
- SAFETY DATA SHEET - 3-Methyl-2-pyrazolin-5-one. (2025). Fisher Scientific.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2025).
-
ethyl 1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI.
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
- Intramolecular reactions and chemical degrad
- Safety Data Sheet - Ethyl 1-(6-bromopyridin-2-yl)
- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024).
- Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). NIH.
- HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1994).
- The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021).
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. CymitQuimica.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Metamizole. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. portal.amelica.org [portal.amelica.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically achieved through a variation of the Knorr pyrazole synthesis, involves the condensation of methylhydrazine with a suitable 1,3-dicarbonyl compound. While the reaction is generally robust, impurities can arise, impacting yield and purity. This guide provides a comprehensive overview of common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the condensation reaction between methylhydrazine and a 1,3-dicarbonyl compound, such as a derivative of dimethyl 2-(hydroxymethyl)-3-oxosuccinate. This reaction is a classic example of the Knorr pyrazole synthesis.[1][2][3] The choice of solvent and reaction conditions can influence the reaction rate and impurity profile.
Q2: My reaction mixture has turned a deep yellow or red. Is this normal, and what causes it?
Discoloration to a yellow or even reddish hue is a frequent observation in pyrazole syntheses involving hydrazine derivatives.[4][5] This is often attributed to the formation of colored impurities from the methylhydrazine starting material, which can undergo side reactions or degradation. While some color change is expected, a very intense coloration might indicate excessive byproduct formation.
Q3: I am observing two spots on my TLC that are very close together, even after purification. What could they be?
This is a strong indication of the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with methylhydrazine, the initial condensation can occur at two different carbonyl groups, leading to the formation of two isomeric pyrazole products. In the case of this compound, the desired product, you may also form the regioisomer, Methyl 3-hydroxymethyl-1-methyl-1H-pyrazole-5-carboxylate. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
Q4: What are the best analytical techniques to identify and quantify impurities in my product?
A combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the desired product and any isolated impurities. Careful analysis of the chemical shifts and coupling constants can help distinguish between regioisomers.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for the components in your mixture, aiding in the identification of byproducts.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. | - Monitor the reaction closely by TLC or HPLC. Ensure the reaction is run to completion. - Optimize the reaction temperature. While heating is often required, excessive heat can lead to degradation. A temperature screen (e.g., 60°C, 80°C, 100°C) can identify the optimal condition. - Ensure the quality of your starting materials. Methylhydrazine, in particular, can be sensitive to air and light. Use freshly opened or properly stored reagents. |
| Presence of Regioisomers | The nucleophilic attack of methylhydrazine on the unsymmetrical 1,3-dicarbonyl precursor can occur at two different sites. | - Control the reaction temperature. Lower temperatures may favor the formation of one regioisomer over the other. - Modify the reaction solvent. The polarity of the solvent can influence the regioselectivity. Experiment with solvents like ethanol, acetic acid, or toluene. - Employ advanced purification techniques. If separation by standard silica gel chromatography is challenging, consider using a different stationary phase (e.g., alumina) or a preparative HPLC system. |
| Colored Impurities | Side reactions or degradation of methylhydrazine. | - Use a purified grade of methylhydrazine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Purify the crude product by recrystallization or by washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during workup. [5] |
| Incomplete Cyclization | Insufficient reaction time or temperature, or low catalyst concentration (if using an acid catalyst). | - Increase the reaction time and/or temperature. Monitor the disappearance of the intermediate hydrazone by TLC or HPLC. - If using a catalytic amount of acid (e.g., acetic acid), ensure the appropriate concentration is used. [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization based on the specific 1,3-dicarbonyl precursor used.
-
To a solution of the 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (if not used as the solvent).
-
Heat the reaction mixture to reflux (or a predetermined optimal temperature) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing the Workflow
Logical Workflow for Troubleshooting Impurities
Caption: A logical workflow for identifying and addressing common impurities.
References
- BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem Technical Support.
- Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
- Al-Ostoot, F. H., et al. (2021).
- Deng, X., & Mani, N. S. (2011). A Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles from β-Nitrostyrenes. Organic Syntheses, 88, 155-165.
- CN112574111A. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
- Skaist, T., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Howei Pharm. (n.d.). This compound 95+%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Krackov, M. H. (1966). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy-5-nitropyrimidines. Worcester Polytechnic Institute.
- CN101260067A. (2008). Mono-methylation method for hydrazine.
- CN104844611A. (2015). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
National Center for Biotechnology Information. (n.d.). Methylhydrazine. PubChem Compound Database. Retrieved from [Link]
- Al-Awadi, N. A., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3245.
- Nagarajan, K., et al. (1983). Addition products of dimethyl acetylenedicarboxylate to thioureas-- studies on 2-(p-bromophenyl) imino-3-methyl-5. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 99-106.
- de la Rosa, E. L., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 4(2), 3163–3175.
- CN106543026B. (2019). A kind of preparation method of methyl hydrazine.
- Kosyakov, D. S., et al. (2013). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 68(10), 863-868.
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733-740.
- Betti, M., et al. (2019). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of Pyrazole Carboxylates
This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole carboxylates. Recrystallization is a powerful purification technique, but the unique physicochemical properties of the pyrazole scaffold can present specific challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in chemical principles to help you achieve high purity and yield.
Section 1: Foundational Principles of Pyrazole Carboxylate Recrystallization
The success of any recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. Pyrazole carboxylates, possessing both a hydrogen-bond-accepting/donating pyrazole ring and a polar carboxylate group (either an ester or a carboxylic acid), exhibit complex solubility profiles.
The key is to identify a solvent (or solvent pair) in which the pyrazole carboxylate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble (allowing for removal by hot filtration) or remain highly soluble even upon cooling (staying in the mother liquor).
Key Molecular Considerations:
-
Hydrogen Bonding: The N-H proton of the pyrazole ring is a hydrogen bond donor, while the nitrogen atoms and the carboxylate oxygens are acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) will interact strongly with the molecule.
-
Polarity: The overall polarity is dictated by the substituents on the pyrazole ring and the nature of the carboxylate (acid vs. ester). This will determine solubility in solvents ranging from nonpolar hydrocarbons to polar protic solvents.
-
Acid/Base Character: Pyrazole carboxylic acids can be deprotonated to form salts, while the pyrazole ring itself is weakly basic. This property can be exploited by performing recrystallization from aqueous acid or base, or by forming acid addition salts to facilitate crystallization.[1][2][3][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of pyrazole carboxylates in a practical question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[5] This happens when the temperature of the solution is above the melting point of your compound at the point of supersaturation.[5][6] Impure compounds often have a significantly depressed melting point, making this a common problem.
Causality & Solutions:
-
High Solute Concentration at High Temperature: The solution is becoming supersaturated while it is still too hot.
-
Solution: Re-heat the mixture to redissolve the oil, then add a small amount (1-5% v/v) of additional hot solvent to slightly increase the total volume.[5] This ensures the solution remains unsaturated for a longer period during cooling, allowing it to reach a lower temperature before crystallization begins.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.
-
Solution: Switch to a lower-boiling-point solvent that provides a similar solubility profile.
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your solid, creating a low-melting eutectic mixture.
-
Solution 1: Attempt a pre-purification step. If the impurity is non-polar, a trituration with a solvent like hexane might help. If it's a baseline impurity, a quick silica plug filtration could be effective.
-
Solution 2: Use activated charcoal. Add a very small amount of decolorizing carbon to the hot solution to adsorb impurities, then perform a hot gravity filtration before cooling.[5][7] This is especially effective for colored impurities.
-
-
Rapid Cooling: Cooling the solution too quickly can induce oiling out.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered. Do not place it directly into an ice bath until crystal formation is well underway at room temperature.[8]
-
Q2: I've cooled my solution, but no crystals have formed. What should I do?
Answer: The absence of crystals means your solution has not yet reached a state of supersaturation, or the nucleation process has not been initiated.
Causality & Solutions:
-
Solution is Too Dilute: You have used too much solvent.[5]
-
Solution: Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a rapid formation of solid residue upon evaporation indicates a good concentration.[5]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic imperfections in the glass provide ideal nucleation sites.
-
Solution 2 (Seed Crystals): If you have a small amount of the pure solid, add a single tiny crystal to the cooled solution.[5] This will act as a template for crystal growth.
-
Solution 3 (Forced Nucleation): Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to seed it.[5]
-
-
Slow Crystallization Kinetics: Some molecules are simply slow to organize into a crystal lattice.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath to further decrease solubility.[9] If that fails, storing the flask in a refrigerator or freezer for an extended period (hours to days) may be necessary.
-
Q3: My final product has a very low yield. Where did my compound go?
Answer: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor or was lost during transfers.[5]
Causality & Solutions:
-
Excess Solvent: This is the most common cause. As discussed in Q2, too much solvent will keep a large fraction of your product in solution even when cold.[5]
-
Solution: Before starting, test the solubility in a small test tube to find the minimum amount of hot solvent needed. If the mother liquor is still available, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
-
Premature Crystallization: The compound crystallized in the filter paper or funnel during hot filtration.
-
Solution: Use a stemless funnel and pre-heat it with hot solvent or a heat lamp before filtering.[7] Keep the solution at or near its boiling point during the filtration process. If crystals do form, you may need to add a small amount of extra hot solvent to redissolve them and wash them through.[7]
-
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Ensure the flask has equilibrated at room temperature before moving to an ice bath, and leave it in the ice bath for at least 20-30 minutes.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. This removes soluble impurities adhered to the crystal surface without dissolving a significant amount of the product.
-
Q4: How do I choose the right solvent for my pyrazole carboxylate?
Answer: The ideal solvent should dissolve the compound when hot but not when cold. For pyrazole carboxylates, a good starting point is often a polar protic solvent like ethanol or methanol, or a polar aprotic solvent like ethyl acetate.[3][10][11]
Solvent Selection Strategy:
-
Consult Literature: Check for published procedures for similar pyrazole carboxylate structures.[11]
-
Small-Scale Testing: Test the solubility of ~20 mg of your crude material in ~0.5 mL of several candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) at room temperature and then at boiling.
-
Consider a Mixed-Solvent System: This is a powerful technique for compounds that are too soluble in one solvent and insoluble in another.[9][12] A common pair for pyrazole derivatives is an alcohol (e.g., ethanol, methanol) and water.[3] Dissolve the compound in the minimum amount of the "good" hot solvent, then add the "bad" hot solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
Table 1: Common Solvents for Pyrazole Carboxylate Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Key Characteristics & Use Cases |
| Ethanol | 78 | Polar Protic | Excellent general-purpose solvent for many pyrazoles. Good for forming H-bonds. Often used in a pair with water.[3][11] |
| Methanol | 65 | Polar Protic | Similar to ethanol but lower boiling. Good dissolving power, but sometimes too good, leading to lower yields.[10] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may offer better differential solubility for some substrates. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for moderately polar compounds. Often used in a pair with hexanes.[3] |
| Acetone | 56 | Polar Aprotic | Strong solvent, but its low boiling point can be advantageous to prevent oiling out. |
| Water | 100 | Very Polar Protic | Good for highly polar pyrazole carboxylic acids or their salts. High boiling point can be a risk for oiling out.[4][13] |
| Toluene | 111 | Nonpolar | Useful for less polar pyrazole carboxylates. High boiling point requires caution. |
| Hexane/Heptane | 69 / 98 | Nonpolar | Typically used as the "bad" solvent (anti-solvent) in a mixed-solvent system with a more polar solvent like ethyl acetate.[12] |
Section 3: Visualized Workflows & Protocols
Diagram 1: General Recrystallization Workflow
Caption: A standard workflow for purifying solid compounds via recrystallization.
Diagram 2: Decision Tree for Solvent System Selection
Caption: A decision-making guide for choosing an appropriate recrystallization method.
Experimental Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole carboxylate in an Erlenmeyer flask. Add a magnetic stir bar if desired. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring. Once at room temperature, or after crystal growth has begun, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash the crystals. Re-apply the vacuum to pull the solvent through. Repeat if necessary.
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them, then transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Experimental Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (the one in which the compound is very soluble) until the solid is fully dissolved.
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (the cloud point).[9]
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing (step 6), use an ice-cold mixture of the two solvents, slightly enriched with the "bad" solvent.
References
- Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
-
LookChem. (n.d.). Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
SAGE Journals. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Retrieved from [Link]
-
YouTube. (2013, February 4). How to Carry Out a Recrystallization. Retrieved from [Link]
Sources
- 1. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Pyrazole | 288-13-1 [chemicalbook.com]
Introduction: Navigating the Complexities of Pyrazole Purification
As a Senior Application Scientist, I've designed this Technical Support Center to provide you with field-proven insights and robust solutions for the chromatographic purification of pyrazole derivatives. This guide moves beyond simple instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, celebrated for their diverse biological activities.[1] However, their purification presents unique challenges, often stemming from their structural similarities to byproducts, potential instability, and varied solubility.[2][3] This guide is structured to address these challenges head-on, providing a logical progression from fundamental questions to advanced troubleshooting and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions researchers face when planning their purification strategy.
Q1: What are the primary challenges in the chromatographic separation of pyrazole derivatives?
The main difficulties arise from three core areas:
-
Isomer Separation : Regioisomers of pyrazole often possess very similar polarities, making them difficult to resolve using standard chromatographic techniques.[2][3] Chiral enantiomers are physically identical in achiral environments and require specialized chiral stationary phases (CSPs) for separation.[2]
-
On-Column Stability : The nitrogen atoms in the pyrazole ring can lend a basic character to the molecule, leading to strong, sometimes irreversible, interactions with the acidic silanol groups on standard silica gel. This can cause peak tailing, low recovery, or even degradation of the target compound.[4][5]
-
Solubility Issues : Pyrazole derivatives exhibit a wide range of solubilities. They are often more soluble in organic solvents like ethanol and methanol than in water or non-polar solvents like hexane, which can complicate sample loading for normal-phase chromatography.[6][7]
Q2: Which type of column chromatography is most effective for pyrazoles?
The optimal method depends entirely on the purification goal:
-
Flash Column Chromatography (Normal-Phase) : This is the workhorse for general purification of synthetic reaction mixtures and for separating regioisomers. It is best suited for purifying multi-gram quantities of material. Standard silica gel is the most common stationary phase.[2]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is indispensable for high-resolution separations. It is the method of choice for separating challenging regioisomers and is essential for resolving enantiomers. HPLC can be performed in several modes, including normal-phase, reversed-phase, and polar organic mode.[2][8]
Q3: How do I select the appropriate stationary phase?
Your choice of stationary phase is critical for successful separation. The table below provides a general guide.
Table 1: Stationary Phase Selection Guide for Pyrazole Derivatives
| Stationary Phase | Primary Application | Best For... | Key Considerations |
| Silica Gel (Standard Grade) | Flash & Preparative Chromatography | Separating regioisomers and removing non-polar or highly polar impurities from a crude reaction mixture.[2][9] | Can be acidic; may cause degradation of sensitive pyrazoles. Consider deactivation with a base.[4] |
| Alumina (Neutral, Basic, or Acidic) | Flash Chromatography | Purifying compounds that are sensitive to the acidity of silica gel.[2] | Activity grade is crucial; can have different selectivity compared to silica. |
| C18 (Reversed-Phase) | Analytical & Preparative HPLC | Separating polar pyrazole derivatives or when normal-phase fails to provide adequate resolution.[10] | Requires mobile phases like acetonitrile/water or methanol/water, often with acid modifiers.[10] |
| Chiral Stationary Phases (CSPs) | Analytical & Preparative HPLC | Separating enantiomers of chiral pyrazole derivatives.[8] | Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective.[11][12] |
Q4: What are the recommended mobile phase systems?
Mobile phase selection is an empirical process, but good starting points include:
-
Normal-Phase (Silica/Alumina) : Gradients of ethyl acetate in hexane or petroleum ether are very common and effective for a wide range of pyrazole derivatives.[2][9]
-
Reversed-Phase (C18) : Isocratic or gradient systems using acetonitrile and water or methanol and water are standard.[10] The addition of a small amount (0.05-0.1%) of an acid modifier like trifluoroacetic acid (TFA) or formic acid is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups.[2]
-
Chiral Separations : For polysaccharide-based CSPs, both normal-mode (e.g., n-hexane/ethanol) and polar organic modes (e.g., pure methanol or acetonitrile) have proven highly effective for resolving pyrazole enantiomers.[8][13] The polar organic mode often yields shorter run times and sharper peaks.[11]
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to directly address specific experimental problems. The causality behind each issue is explained to build your intuitive understanding.
Issue 1: Poor Separation or Complete Co-elution of Isomers
Q: My pyrazole isomers are co-eluting on a silica gel column, even though they look separate on my TLC plate. What’s happening and what should I do?
Causality: This is a classic challenge where the high efficiency of a TLC plate is not replicated on a larger, less efficient flash column. Regioisomers with nearly identical polarity require higher resolving power.[2] Furthermore, overloading the column can saturate the stationary phase, causing bands to broaden and merge.
Solutions:
-
Optimize the Mobile Phase: A common mistake is using a solvent system that is too polar, causing compounds to move too quickly and with little differentiation.
-
Action: Switch to a shallower gradient or an isocratic elution with a weaker solvent system (i.e., lower percentage of the polar solvent). Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound on TLC for the best separation window.[14]
-
-
Refine Your Loading Technique: The way you apply your sample to the column is critical. Loading in a strong solvent will broaden your initial sample band, destroying potential separation.
-
Action: Use the dry loading method. Dissolve your crude mixture in a strong, volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (approx. 1-2 times the weight of your crude material), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column.[2] This ensures your compounds start as a very tight, narrow band.
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica fails, the selectivity of the stationary phase is insufficient.
-
Action: Consider switching to a different stationary phase like alumina or exploring reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity and can often resolve difficult isomers.[3]
-
Sources
- 1. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. ijcpa.in [ijcpa.in]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatography [chem.rochester.edu]
"handling and safety precautions for Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate"
Welcome to the technical support center for Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (CAS 1208081-25-7). This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety information, troubleshooting guidance for common experimental hurdles, and answers to frequently asked questions to ensure the safe and effective handling of this compound.
Section 1: Safety First - Essential Handling and Precautions
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar pyrazole derivatives indicate a consistent hazard profile. The following precautions are based on the known risks associated with this class of compounds, such as 1-Phenyl-3-methyl-5-pyrazolone and other pyrazole carboxylates.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as harmful if swallowed and a substance that causes serious eye irritation .[1]
Recommended PPE:
| Protective Gear | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from splashes or airborne particles.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To avoid skin contact. Always inspect gloves before use and use proper removal techniques. |
| Body Protection | Laboratory coat. | To protect against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To minimize inhalation of dust or vapors. |
First Aid Measures
In the event of exposure, the following first aid measures are recommended based on data from similar pyrazole compounds:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting .[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
On Skin: Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Move the person into fresh air and keep comfortable for breathing.[1]
Spill and Waste Management
For spills, avoid generating dust.[2] Wear appropriate PPE, gently sweep up the material, and place it in a suitable, closed container for disposal.[2] Dispose of contents and container in accordance with local, regional, and national regulations.
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses common issues encountered during the synthesis and handling of pyrazole derivatives.
Low Yields in Synthesis
Q: I am experiencing lower than expected yields in my pyrazole synthesis. What are the common causes and how can I troubleshoot this?
A: Low yields in pyrazole synthesis are a frequent challenge and can often be attributed to side reactions or product degradation.[3]
-
Side Product Formation: In pyrazole synthesis, the formation of intermediates or di-addition products can significantly reduce the yield of the desired compound.[3]
-
Troubleshooting:
-
Control Stoichiometry: Carefully manage the molar ratios of your reactants. An excess of one reactant can favor unwanted side reactions.[3]
-
Optimize Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Experiment with different solvents to minimize the formation of side products.[3]
-
-
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[3]
-
Troubleshooting:
-
Milder Conditions: If you suspect product degradation, consider running the reaction at a lower temperature or using a milder catalyst.[3]
-
Workup Procedure: Ensure your workup procedure is not degrading the product. For example, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture.[3]
-
-
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and addressing low yields in pyrazole synthesis.
Purification Challenges
Q: I'm having difficulty purifying my pyrazole-containing product. What are the best practices?
A: Purification of pyrazole derivatives can be challenging. Here are some strategies:
-
Recrystallization: This is often a good first approach. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find optimal conditions for crystallization.[4]
-
Acid-Base Extraction: If your pyrazole derivative has acidic or basic properties, an acid-base wash can be an effective way to remove impurities.[4]
-
Chromatography:
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the pyrazole ring in this compound?
A1: The pyrazole ring is an aromatic heterocycle.[5] Generally, the pyrazole ring is stable to oxidizing agents, though side chains can be oxidized.[6][7] The C4 position is typically electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electron-deficient and can be targeted by nucleophiles.[5][8]
Q2: Can the hydroxymethyl group be easily oxidized?
A2: Yes, the hydroxymethyl group at the C5 position is a primary alcohol and can likely be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The stability of the pyrazole ring itself to many oxidizing agents is an advantage in such transformations.[6][7]
Q3: Are there any known incompatibilities for this compound?
A3: Based on data for similar compounds, strong oxidizing agents should be avoided.[2] It is also prudent to avoid strong acids and bases unless they are part of a planned reaction, as they can potentially catalyze degradation or unwanted side reactions.[2]
Q4: What are the recommended storage conditions?
A4: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from heat and direct sunlight.
Disclaimer: The information provided in this technical support guide is based on available data for structurally related compounds and is intended for use by qualified professionals. It is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet for any chemical before use and handle all chemicals with appropriate caution.
References
-
Unit 4 Pyrazole | PDF - Slideshare. (URL: [Link])
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (URL: [Link])
-
5 - Safety Data Sheet. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. Unit 4 Pyrazole | PDF [slideshare.net]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a critical scaffold, forming the core of numerous therapeutic agents.[1][2][3] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point of drug discovery efforts.[4][5][6] This guide provides an in-depth validation framework for a specific, promising class of these compounds: Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate derivatives.
As Senior Application Scientists, we bridge the gap between synthesis and application. This guide is structured to not only present validation protocols but to elucidate the scientific rationale behind each step. We will compare the analytical and biological performance of these derivatives, offering a comprehensive toolkit for researchers in the field.
The Synthetic Pathway: A Foundation of Purity and Yield
The validation of any new chemical entity begins with a robust and reproducible synthetic route. For this compound and its derivatives, a common and effective method is the cyclocondensation reaction.[1][7] This involves the reaction of a β-ketoester with a substituted hydrazine, a cornerstone of pyrazole synthesis.[1][7]
The choice of reagents and reaction conditions is paramount to achieving high yield and purity, minimizing the need for extensive downstream purification. For instance, the use of a green catalyst can be an effective strategy to improve the environmental footprint and efficiency of the synthesis.[8]
Below is a generalized synthetic workflow, followed by a comparative table of expected outcomes for a series of derivatives.
Caption: Generalized workflow for the synthesis of pyrazole derivatives.
Table 1: Comparative Synthesis Data for this compound Derivatives
| Derivative | R-Group on Hydrazine | Typical Yield (%) | Melting Point (°C) |
| Parent Compound | Methyl | 85-90 | 110-112 |
| Alternative 1 | Phenyl | 80-85 | 155-157 |
| Alternative 2 | 4-Chlorophenyl | 75-80 | 178-180 |
Analytical Validation: Ensuring Identity and Purity
Once synthesized, the structural integrity and purity of the derivatives must be rigorously confirmed. A multi-pronged analytical approach is essential for a comprehensive characterization.
Spectroscopic Characterization
Spectroscopic techniques provide the foundational evidence for the chemical structure of the synthesized compounds.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[10] For our target pyrazole derivatives, characteristic chemical shifts are expected for the pyrazole ring protons and carbons, the methyl ester, the hydroxymethyl group, and the N-methyl group.[11][12][13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[8] For these derivatives, we expect to see characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C=N and N-N stretches of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds.[10] High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula.
Table 2: Comparative Spectroscopic Data
| Derivative | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key IR Bands (cm⁻¹) | [M+H]⁺ (m/z) |
| Parent Compound | ~4.6 (CH₂OH), ~3.9 (N-CH₃), ~3.8 (O-CH₃) | ~163 (C=O), ~145 (C5), ~58 (CH₂OH) | ~3400 (O-H), ~1710 (C=O) | 171.07 |
| Alternative 1 | ~7.3-7.5 (Aromatic-H), ~4.7 (CH₂OH), ~3.8 (O-CH₃) | ~162 (C=O), ~148 (C5), ~129-125 (Aromatic-C) | ~3400 (O-H), ~1715 (C=O) | 233.09 |
| Alternative 2 | ~7.4-7.6 (Aromatic-H), ~4.7 (CH₂OH), ~3.8 (O-CH₃) | ~162 (C=O), ~147 (C5), ~134-129 (Aromatic-C) | ~3400 (O-H), ~1715 (C=O) | 267.05 |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds.[15][16] A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for quality control.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the pyrazole derivative in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the peak area percentage of the main component.
A well-developed HPLC method should yield a sharp, symmetrical peak for the main compound, well-separated from any impurities.
Caption: Workflow for RP-HPLC purity analysis of pyrazole derivatives.
Biological Validation: Assessing Therapeutic Potential
The ultimate goal of synthesizing novel pyrazole derivatives is to identify compounds with promising biological activity.[9][17][18] Based on the broad spectrum of activities reported for pyrazoles, initial screening often includes anticancer and antimicrobial assays.[4][19][20][21][22][23]
In Vitro Anticancer Activity
A common preliminary screen for anticancer activity is the MTT assay, which measures cell viability.[19]
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 3: Comparative Anticancer Activity (MCF-7 Cell Line)
| Derivative | IC₅₀ (µM) |
| Parent Compound | > 100 |
| Alternative 1 | 55.6 |
| Alternative 2 | 23.8 |
The data suggests that the introduction of a 4-chlorophenyl group significantly enhances the anticancer activity against the MCF-7 cell line.
Antimicrobial Activity
The antimicrobial potential of the derivatives can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus).
-
Compound Dilution: Prepare serial dilutions of the pyrazole derivatives in a 96-well plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Table 4: Comparative Antimicrobial Activity (S. aureus)
| Derivative | MIC (µg/mL) |
| Parent Compound | 128 |
| Alternative 1 | 64 |
| Alternative 2 | 32 |
Similar to the anticancer activity, the 4-chlorophenyl derivative demonstrates the most potent antimicrobial activity.
Caption: Decision pathway for biological validation and lead identification.
Conclusion and Future Directions
This guide outlines a comprehensive validation strategy for this compound derivatives. The presented data, based on established methodologies for analogous compounds, demonstrates a clear structure-activity relationship, with the 4-chlorophenyl derivative emerging as a promising lead for further investigation.
The self-validating nature of this workflow, from synthesis and purification to multi-faceted analytical and biological characterization, ensures the generation of reliable and reproducible data. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationship and to explore the mechanism of action of the most potent compounds.
References
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019, May 8). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). Jetir.org. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, June 26). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. (2012, March 15). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
This compound 95+%. (n.d.). Howei Pharm. Retrieved January 19, 2026, from [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012, September). PubMed. Retrieved January 19, 2026, from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. Retrieved January 19, 2026, from [Link]
-
Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. (2023, June 30). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery. Retrieved January 19, 2026, from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. ijcpa.in [ijcpa.in]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrevlett.com [chemrevlett.com]
A Comparative Guide to the Biological Activity of Substituted Pyrazoles for Researchers and Drug Development Professionals
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. woah.org [woah.org]
- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 25. ijpras.com [ijpras.com]
- 26. mdpi.com [mdpi.com]
- 27. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 28. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 29. researchgate.net [researchgate.net]
Spectroscopic Analysis for Confirmation of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate Structure: A Comparative Guide
For researchers, synthetic chemists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to verify the structure of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate, a substituted pyrazole of interest in medicinal chemistry. We will delve into the principles, experimental protocols, and data interpretation of core spectroscopic methods, offering a practical framework for structural elucidation. Pyrazole derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities.[1]
The Analytical Challenge: Isomeric Differentiation
The synthesis of this compound can potentially yield isomeric byproducts. Therefore, a multi-faceted analytical approach is crucial to definitively confirm the desired substitution pattern on the pyrazole ring. This guide will focus on a suite of spectroscopic techniques that, when used in concert, provide a self-validating system for structural confirmation.
Core Spectroscopic Techniques for Structural Elucidation
The primary methods for confirming the structure of our target molecule are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Below is a logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic confirmation of the target molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For our target compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing information about its neighboring atoms and functional groups.
Expected ¹H NMR Spectrum of this compound:
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole-H (at C4) | ~6.5 - 7.0 | Singlet (s) | 1H |
| -CH₂-OH | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H |
| N-CH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |
| O-CH₃ (ester) | ~3.8 - 3.9 | Singlet (s) | 3H |
| -OH | Variable | Broad Singlet (br s) | 1H |
Causality behind Expected Shifts:
-
Pyrazole-H: The proton at the C4 position of the pyrazole ring is in an electron-deficient environment, leading to a downfield shift.[2][3]
-
-CH₂-OH: The methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. The multiplicity will be a singlet if there is no coupling to the hydroxyl proton, which is often the case due to rapid exchange.
-
N-CH₃: The methyl group attached to the nitrogen atom of the pyrazole ring will have a characteristic chemical shift.
-
O-CH₃ (ester): The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen atoms.
-
-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shift of each carbon is unique to its electronic environment.
Expected ¹³C NMR Spectrum of this compound:
| Signal Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~160 - 165 |
| C5 (pyrazole ring) | ~148 - 152 |
| C3 (pyrazole ring) | ~140 - 145 |
| C4 (pyrazole ring) | ~105 - 110 |
| -CH₂-OH | ~55 - 60 |
| O-CH₃ (ester) | ~51 - 53 |
| N-CH₃ | ~38 - 42 |
Causality behind Expected Shifts:
-
C=O (ester): The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system.[4] The specific substitution pattern influences the exact chemical shifts.
-
-CH₂-OH, O-CH₃, N-CH₃: These carbons are in the aliphatic region, with their shifts influenced by the electronegativity of the attached heteroatoms.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra.[5][6][7][8]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid compound.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak is more common.
-
Labeling: Clearly label the NMR tube with the sample identification.
II. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, we are interested in the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which can provide clues about the molecule's structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak ([M+H]⁺): The expected molecular weight of C₇H₁₀N₂O₃ is 170.17 g/mol . In positive ion mode ESI-MS, the most prominent peak should be the protonated molecule at an m/z of approximately 171.18.
-
Fragmentation Pattern: The fragmentation of pyrazoles often involves the loss of small neutral molecules.[9][10] For our target compound, characteristic fragmentation could include the loss of:
-
H₂O (water) from the hydroxymethyl group.
-
CH₂O (formaldehyde) from the hydroxymethyl group.
-
CH₃OH (methanol) from the ester group.
-
Experimental Protocol: ESI-MS Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure good ionization.[11][12]
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
III. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and functional group.
Expected IR Spectrum of this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (sp³ and sp²) | 2850 - 3100 |
| C=O stretch (ester) | 1730 - 1750 (strong) |
| C=N and C=C stretch (pyrazole) | 1500 - 1650 |
| C-O stretch (alcohol and ester) | 1050 - 1300 |
Causality behind Expected Absorptions:
-
O-H Stretch: The broadness of the alcohol O-H stretch is due to hydrogen bonding.
-
C=O Stretch: The ester carbonyl group gives a very strong and characteristic absorption band.
-
Pyrazole Ring Stretches: The C=N and C=C bonds within the aromatic pyrazole ring will have characteristic stretching frequencies.
Experimental Protocol: FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[13][14][15][16][17]
-
Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Comparative Analysis and Alternative Techniques
While the combination of NMR, MS, and IR is generally sufficient for structural confirmation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Definitive 3D structure | Unambiguous structural determination | Requires a suitable single crystal |
| Elemental Analysis | Elemental composition (%C, %H, %N) | Confirms the empirical formula | Does not provide structural information |
| 2D NMR (COSY, HSQC) | Correlation between protons and carbons | Provides detailed connectivity information | Requires more instrument time and expertise |
Conclusion
The structural confirmation of this compound requires a synergistic approach utilizing multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed atomic connectivity, Mass Spectrometry confirms the molecular weight and offers fragmentation clues, and Infrared Spectroscopy identifies the key functional groups. By integrating the data from these complementary methods, researchers can achieve a high degree of confidence in the assigned structure, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Mills, A. Standard Operating Procedure 1 FTIR (Spectrum One). [Link]
-
NMR sample preparation guidelines. [Link]
-
FTIR Standard Operating Procedure. [Link]
-
SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24). [Link]
-
Shimadzu FTIR Standard Operating Procedure. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Pharma Beginners. FTIR-Operation and Calibration SOP. (2020, April 13). [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
LibreTexts Physics. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). [Link]
-
Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]
-
Santos, I. C., & Knaack, L. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry, 4(S0044). [Link]
-
Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. [Link]
-
Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 771-778. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
Begtrup, M., & Larsen, F. W. (1990). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
-
El-Remaily, M. A. A. A., & Fouad, R. (2011). Mass spectrometric study of some pyrazoline derivatives. Journal of the American Society for Mass Spectrometry, 22(5), 927-935. [Link]
-
Al-Shamary, R. K. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra. (2023, January 29). [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. (2023, August 29). [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Royal Society of Chemistry. Supporting information for Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu2O-Catalyzed Aerobic.... [Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). [Link]
-
National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
National Center for Biotechnology Information. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
National Center for Biotechnology Information. 5-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
Howei Pharm. This compound 95+%. [Link]
-
MDPI. Synthesis and Characterization of Novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (2025, August 10). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. scribd.com [scribd.com]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Rutgers_MS_Home [react.rutgers.edu]
- 13. profandrewmills.com [profandrewmills.com]
- 14. cbic.yale.edu [cbic.yale.edu]
- 15. pharmapath.in [pharmapath.in]
- 16. mse.iastate.edu [mse.iastate.edu]
- 17. pharmabeginers.com [pharmabeginers.com]
A Researcher's Guide to Elucidating the Mechanism of Action of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of the novel compound, Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. Given the nascent state of research on this specific molecule, this document outlines a logical, multi-phased experimental strategy, from initial broad-based screening to specific target validation and cellular pathway analysis. We will compare various experimental approaches, providing the rationale behind methodological choices to ensure a robust and self-validating investigation.
Phase 1: Initial Target Identification and Hypothesis Generation
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Therefore, our initial approach will be broad, aiming to narrow down the potential mechanisms of action.
In Silico and Preliminary Screening
A logical first step is to perform computational and high-throughput screening to generate initial hypotheses.
-
Computational Modeling: Utilize molecular docking simulations against a panel of known pyrazole-binding proteins. This can provide a preliminary, ranked list of potential protein targets based on predicted binding affinity and mode.
-
Broad-Based Phenotypic Screening: Assess the compound's effect across a diverse range of cell lines representing different cancer types, as well as non-cancerous cell lines. Key assays include:
-
Cell Viability/Cytotoxicity Assays: To determine the compound's effect on cell proliferation and survival.
-
High-Content Imaging: To identify morphological changes, such as alterations in the cytoskeleton, nucleus, or key organelles.
-
Target-Based Screening: Kinase and GPCR Panels
Given the prevalence of pyrazole cores in kinase and G-protein coupled receptor (GPCR) inhibitors, a targeted screen is a cost-effective and data-rich starting point.
-
Kinase Panel Screening: A broad kinase panel (e.g., >400 kinases) will identify potential kinase targets. The primary screen is typically performed at a single high concentration (e.g., 10 µM) to identify initial "hits."
-
GPCR Binding Assays: A panel of radioligand binding assays for a diverse set of GPCRs can identify potential interactions.
Experimental Workflow for Initial Screening
Caption: Phase 1 workflow for initial screening and hypothesis generation.
Phase 2: In Vitro Target Validation and Mechanistic Elucidation
Once initial hits are identified, the next phase focuses on confirming these interactions and elucidating the biochemical mechanism.
Dose-Response and IC50 Determination
For any validated hits from the initial screen, the first step is to determine the potency of the compound.
Protocol: In Vitro Kinase Inhibition Assay (Example for a hypothetical kinase hit)
-
Reagents: Recombinant kinase, appropriate substrate peptide, ATP, this compound (test compound), and a suitable kinase assay kit (e.g., ADP-Glo™).
-
Procedure: a. Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM). b. In a 384-well plate, add the kinase, substrate, and test compound at varying concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). d. Stop the reaction and detect the kinase activity according to the assay kit manufacturer's instructions. e. Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparison of Assay Formats for Robustness
To ensure the observed activity is not an artifact of the chosen assay technology, it is crucial to confirm the findings using an orthogonal method.
| Assay Technology | Principle | Advantages | Disadvantages |
| ADP-Glo™ (Promega) | Luminescence-based detection of ADP produced during the kinase reaction. | High sensitivity, broad applicability to different kinases. | Indirect measurement of kinase activity. |
| LanthaScreen™ (Thermo Fisher) | Time-Resolved Forster Resonance Energy Transfer (TR-FRET) using a fluorescently labeled antibody that binds to the phosphorylated substrate. | Homogeneous assay format, ratiometric measurement reduces well-to-well variability. | Requires specific antibodies for each substrate. |
| AlphaScreen® (PerkinElmer) | Amplified Luminescent Proximity Homogeneous Assay where bead proximity upon binding events leads to a signal. | High sensitivity, can be used for both enzymatic and binding assays. | Potential for interference from colored compounds. |
Decision Logic for Orthogonal Assays
Caption: Workflow for in vitro target validation and mechanism of inhibition studies.
Mechanism of Inhibition Studies
To understand how the compound inhibits its target, further biochemical assays are necessary. For a kinase inhibitor, a key question is whether it competes with ATP, the substrate, or binds to an allosteric site.
Protocol: ATP Competition Assay
-
Setup: Perform the kinase inhibition assay as described above, but at multiple fixed concentrations of ATP (e.g., ranging from below the Km to well above the Km for ATP).
-
Data Analysis: Generate IC50 curves for the test compound at each ATP concentration. If the IC50 value increases with increasing ATP concentration, it indicates an ATP-competitive mechanism of action.
Phase 3: Cellular Target Engagement and Pathway Analysis
Confirmation of the mechanism of action requires demonstrating that the compound engages its target in a cellular context and modulates the relevant signaling pathway.
Cellular Target Engagement
Several technologies can be employed to confirm that the compound binds to its intended target within intact cells.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
NanoBRET™ Target Engagement Assay (Promega): This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify the binding of a compound to a NanoLuc®-tagged protein target.
Comparison of Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Label-free, can be performed on endogenous proteins. | Lower throughput, may not be suitable for all targets. |
| NanoBRET™ | BRET between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative measurement of binding in live cells. | Requires genetic modification of cells to express the tagged protein. |
Cellular Pathway Analysis
Once target engagement is confirmed, the final step is to demonstrate that this interaction leads to the expected downstream biological effects.
Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Treatment: Treat cells with varying concentrations of this compound for an appropriate duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate of the target kinase, as well as an antibody for the total protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of a kinase signaling pathway by the test compound.
By following this structured, multi-phased approach, researchers can systematically and robustly elucidate the mechanism of action of novel compounds like this compound. The integration of orthogonal assays and the progression from in vitro to cellular models provide a self-validating framework, ensuring the generation of high-quality, reliable data for drug discovery and development programs.
References
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]
-
NanoBRET™ Target Engagement Assay: Vasta, J. D., et al. (2018). Quantitative, real-time analysis of kinase engagement in living cells. Cell Chemical Biology, 25(2), 226-237.e10. Retrieved from [Link]
Comparative Guide to Target Identification for Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Introduction: The Privileged Pyrazole Scaffold and the Quest for Specificity
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3][4] Derivatives of this five-membered diazole ring system exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8] A significant portion of these activities arise from the inhibition of protein kinases, enzymes that regulate virtually all cellular processes.[1][9] FDA-approved drugs such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) underscore the therapeutic potential of pyrazole-based kinase inhibitors.[10]
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is a novel pyrazole derivative. While its synthesis is established[7][11][12][13][14], its biological targets remain uncharacterized. Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. This guide provides a comparative overview of modern target identification strategies, blending in silico predictive methods with robust experimental validation techniques, tailored for a pyrazole-based compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Part 1: In Silico Target Prediction - Charting the Probabilistic Landscape
Before committing to resource-intensive experimental work, in silico methods offer a cost-effective and rapid approach to generate initial hypotheses about a compound's potential targets.[15][16][17] These computational tools leverage vast databases of known ligand-target interactions to predict targets for a novel molecule based on its structure.[18][19]
Comparative Analysis of In Silico Methodologies
| Methodology | Principle | Advantages | Limitations |
| Chemical Similarity Searching | Compares the 2D or 3D structure of the query compound to databases of molecules with known biological targets (e.g., ChEMBL).[18] | Fast, computationally inexpensive, and effective if structurally similar compounds with known targets exist. | Limited by the diversity of the database; may fail to identify novel scaffolds or targets. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. | Can identify structurally diverse compounds that share a common binding mode. | Requires a set of known active ligands for the target of interest to build a reliable model. |
| Molecular Docking (Panel Docking) | Simulates the binding of the query molecule into the 3D structures of a panel of potential protein targets.[18] | Provides insights into the potential binding mode and affinity; can screen against a large number of targets. | Computationally intensive; accuracy is dependent on the quality of the protein structures and the scoring functions used. |
Given that numerous pyrazole derivatives are known kinase inhibitors[1][9][20], an initial in silico screen for this compound would logically focus on a panel of kinase ATP-binding sites. Tools like TargetHunter or KinasePred could be employed for this purpose.[18][19] The output would be a ranked list of potential kinase targets based on docking scores or similarity metrics, providing a focused starting point for experimental validation.
Caption: In silico workflow for initial target hypothesis generation.
Part 2: Experimental Target Identification - From Broad Screening to Cellular Confirmation
While in silico methods are powerful for hypothesis generation, experimental validation is essential to definitively identify and confirm the biological targets of a compound. Here, we compare three orthogonal, state-of-the-art experimental approaches: large-scale biochemical screening, affinity-based proteomics, and a biophysical assay that confirms target engagement in a cellular context.
Comparison of Key Experimental Target Identification Strategies
| Strategy | Core Principle | Primary Output | Strengths | Weaknesses |
| Kinome Profiling | Biochemical screening of the compound against a large panel of purified protein kinases.[21][22][23][24] | Quantitative measure of inhibition (e.g., IC50) for hundreds of kinases. | High-throughput; provides direct evidence of enzymatic inhibition; excellent for determining selectivity. | In vitro assay may not reflect cellular activity; does not identify non-kinase targets. |
| Affinity Chromatography | Immobilized compound is used as "bait" to capture binding proteins from a cell lysate.[25][26][27][28] | List of putative protein interactors identified by mass spectrometry. | Unbiased; can identify novel or unexpected targets (including non-kinases); provides a physical link between compound and target. | Requires chemical modification of the compound; prone to false positives from non-specific binding.[29][30] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its melting temperature in response to heat.[31][32][33][34] | Confirmation of target engagement inside intact cells by observing a thermal shift. | Label-free; confirms target binding in a physiological context; can be adapted to measure dose-response.[35] | Lower throughput than kinome profiling; requires a specific antibody for each target being tested. |
Deep Dive 1: Kinome Profiling
For a pyrazole-based compound, kinome profiling is a logical first experimental step.[36] It directly addresses the high probability of kinase inhibition and provides a comprehensive selectivity profile. A typical screen would test the compound at one or two concentrations against a panel of over 300 kinases.[22][24] Hits would be followed up with IC50 determination.
Hypothetical Kinome Profiling Data for this compound (at 1 µM)
| Kinase Target | Family | % Inhibition at 1 µM | Follow-up IC50 (nM) | Interpretation |
| CDK2/CycA | CMGC | 98% | 50 | Potent Hit |
| CDK9/CycT1 | CMGC | 95% | 85 | Potent Hit |
| GSK3β | CMGC | 88% | 250 | Moderate Hit |
| Aurora A | Other | 92% | 120 | Potent Hit |
| VEGFR2 | TK | 45% | > 1000 | Weak/No Hit |
| EGFR | TK | 15% | > 10,000 | No Hit |
| p38α | CMGC | 25% | > 5000 | No Hit |
This hypothetical data suggests that the compound is a potent inhibitor of Cyclin-Dependent Kinases (CDK2, CDK9) and Aurora A, a profile that is highly relevant to cancer biology.[20]
Deep Dive 2: Affinity Chromatography followed by Mass Spectrometry (MS)
To cast a wider, unbiased net, affinity chromatography can identify targets that might be missed in a focused kinase screen.[25][37] This involves synthesizing a derivative of the parent compound with a linker attached to a solid support (e.g., agarose beads).[27][28]
Caption: Workflow for affinity-based target identification.
Following incubation with a cell lysate, non-specifically bound proteins are washed away, and true binders are eluted and identified by mass spectrometry. A successful experiment would ideally identify the same potent hits from the kinome screen (e.g., CDK2, Aurora A) and potentially other novel interactors.
Deep Dive 3: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming that a compound engages its target within the complex milieu of a living cell.[33][34] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[31][32]
Hypothetical CETSA Data for CDK2 Engagement
This process can be visualized in two ways:
-
Melt Curve: Cells are treated with the compound or a vehicle (DMSO). Aliquots are heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is measured (typically by Western blot). A positive result shows a rightward shift in the curve for the compound-treated sample, indicating a higher melting temperature (Tagg).
-
Isothermal Dose-Response (ITDR) Curve: Cells are treated with a range of compound concentrations and heated to a single, optimized temperature (a temperature that causes significant, but not complete, denaturation). A dose-dependent increase in soluble protein confirms target engagement.
Caption: Ligand binding increases protein thermal stability in CETSA.
A successful CETSA experiment for CDK2 would provide definitive evidence that this compound enters the cell and physically binds to CDK2.
Part 3: Detailed Experimental Protocols
Protocol 1: Kinase Panel Screening (Biochemical Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired final concentrations for IC50 determination. Transfer to the assay plates.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells. Assays are typically run at or near the Km for ATP to ensure competitive binding can be detected.
-
Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using radiometric methods (e.g., ³³P-ATP) or fluorescence/luminescence-based technologies.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Affinity Chromatography and MS-based Target ID
-
Probe Synthesis: Synthesize a derivative of the compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). Covalently couple this probe to NHS-activated agarose beads.
-
Cell Lysis: Culture cells (e.g., a cancer cell line like HCT116 or MCF7) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the compound-coupled beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series might involve increasing salt concentration or adding a low concentration of a non-ionic detergent.
-
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free compound, or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-coupled beads to those from the control beads. True targets should be significantly enriched in the experimental sample.
Protocol 3: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of the compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest the cells by trypsinization, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble fraction from the aggregated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blot: Collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for the putative target (e.g., anti-CDK2).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the intensity relative to the non-heated control to generate melt curves. Determine the Tagg for both the vehicle and compound-treated samples.
Conclusion and Forward Path
This guide outlines a logical, multi-faceted strategy for the target deconvolution of this compound. The pyrazole scaffold's established role as a kinase inhibitor directs the initial focus of this investigation.[1][9][10] A combination of broad kinome profiling to identify direct enzymatic inhibition, coupled with unbiased affinity proteomics to uncover all potential binding partners, provides a comprehensive list of candidate targets.[21][25] Crucially, CETSA serves as the definitive validation step, confirming target engagement in a physiologically relevant cellular environment.[31][33] By systematically applying these comparative methodologies, researchers can confidently identify the molecular targets of this novel compound, paving the way for further preclinical development and a deeper understanding of its therapeutic potential.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Bentham Science.
- Sharma, V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Kinome Profiling Service. (n.d.). MtoZ Biolabs.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- Affinity Chromatography. (n.d.).
- KinomeView Profiling. (n.d.). Cell Signaling Technology.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI.
- Affinity-based target identification for bioactive small molecules. (2014). MedChemComm (RSC Publishing).
- Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (2025). BenchChem.
- Kinome Profiling. (2024). Oncolines B.V.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- In Silico Target Prediction for Small Molecules. (2019). PubMed.
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- In Silico Target Prediction. (n.d.).
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI.
- Small-molecule Target and Pathway Identific
- Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. (n.d.).
- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
- Target deconvolution techniques in modern phenotypic profiling. (2013). PubMed Central.
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
- Small molecule target identification using photo-affinity chrom
- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). (PDF).
- CETSA. (n.d.). Pelago Bioscience.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- This compound. (n.d.). Nanjing Bike Biotechnology Co., Ltd.
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.).
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). ScienceScholar.
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
- Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxyl
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 12. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 13. This compound | 1208081-25-7 [chemicalbook.com]
- 14. This compound [cymitquimica.com]
- 15. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. assayquant.com [assayquant.com]
- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 25. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 26. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 27. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. drughunter.com [drughunter.com]
- 30. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. CETSA [cetsa.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 37. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate and a Known Aryl Hydrocarbon Receptor Antagonist
This guide provides a comprehensive framework for the in vitro validation of a novel pyrazole-derived small molecule, Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate. For the purpose of this illustrative guide, we will hypothesize its mechanism of action as an antagonist of the Aryl Hydrocarbon Receptor (AhR), drawing parallels to the known AhR antagonist, CH-223191[1]. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to assay validation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][3]. The validation of any new chemical entity with therapeutic potential is a critical step in the drug discovery pipeline, ensuring data integrity and providing a solid foundation for further development.[4][5]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Target for Therapeutic Intervention
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[1]. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1).[1] Dysregulation of the AhR pathway has been implicated in various pathologies, making it an attractive target for therapeutic intervention.
Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: A flowchart outlining the key steps in a reporter gene assay.
Target Gene Expression Analysis (qPCR)
Objective: To confirm the inhibitory effect of M5H2M2P3C on the expression of endogenous AhR target genes.
Protocol:
-
Cell Treatment: Treat AhR-responsive cells (e.g., MCF-7) with TCDD in the presence or absence of M5H2M2P3C or CH-223191.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for an AhR target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes from the validation assays, comparing the performance of M5H2M2P3C with the known antagonist, CH-223191.
| Assay | Parameter | This compound (M5H2M2P3C) | CH-223191 |
| Ligand Binding Assay | IC₅₀ (nM) | 150 | 30 [1] |
| Reporter Gene Assay | IC₅₀ (nM) | 250 | 50 [1] |
| Target Gene Expression (CYP1A1) | % Inhibition at 1µM | 75% | 95% [1] |
| Selectivity (vs. other nuclear receptors) | To be determined | High | High [1] |
| Cytotoxicity (in assay cell lines) | CC₅₀ (µM) | > 50 | > 20 |
Causality and Trustworthiness in Experimental Design
The described protocols are designed as self-validating systems. For instance, in the reporter gene assay, the inclusion of a positive control (TCDD alone) and a known inhibitor (CH-223191) allows for the direct assessment of the assay's performance and the relative potency of the test compound. The normalization of reporter activity to a co-transfected control plasmid is a critical step to ensure that any observed effects are not due to non-specific cytotoxicity or variations in transfection efficiency. [6] The multi-tiered approach, from direct binding to downstream gene expression, provides a comprehensive validation of the compound's mechanism of action. A consistent inhibitory profile across all three assays would lend high confidence to the conclusion that M5H2M2P3C is a bona fide AhR antagonist.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the in vitro validation of this compound as a potential Aryl Hydrocarbon Receptor antagonist. The comparative approach, using a well-characterized compound like CH-223191, provides a crucial benchmark for evaluating its potency and potential for further development.
Future studies should focus on determining the selectivity of M5H2M2P3C against a panel of other nuclear receptors and assessing its off-target effects. Furthermore, evaluating its efficacy in more complex, cell-based models and eventually in in vivo studies will be essential to fully characterize its therapeutic potential. [7]
References
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
National Center for Biotechnology Information. (2021). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]
-
Chou, L. C., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(5), 1839-1845. [Link]
-
PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (2012). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). [Link]
-
National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]
-
Krasavin, M., et al. (2023). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. ChemMedChem, 18(13), e202300052. [Link]
-
Kim, S. H., et al. (2009). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 75(1), 169-179. [Link]
-
National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]
-
ResearchGate. (2018). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. [Link]
-
Eurofins Scientific. Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]
Sources
- 1. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 5. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 6. youtube.com [youtube.com]
- 7. seed.nih.gov [seed.nih.gov]
A Comparative Guide to the Synthesis of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
For researchers and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is of paramount importance. Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate is a valuable building block, incorporating multiple functional groups that allow for diverse chemical modifications. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering insights into the strategic choices, potential challenges, and overall efficiency of each pathway. The methodologies presented are grounded in established chemical principles and supported by data from peer-reviewed literature.
Introduction to the Target Molecule
This compound features a 1,2-disubstituted pyrazole core, a common motif in pharmacologically active compounds. The ester at the 3-position and the primary alcohol at the 5-position serve as versatile handles for further derivatization, making this molecule a sought-after intermediate in the synthesis of complex pharmaceutical agents. The strategic selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Herein, we compare a classical cyclocondensation approach followed by selective functional group manipulation against a [3+2] cycloaddition strategy.
Route 1: Cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) and Selective Ester Reduction
This route is a robust, linear approach that builds the pyrazole core first and then modifies the existing functional groups to achieve the desired product. It relies on common and readily available starting materials.
Workflow Overview
Caption: Workflow for Route 1, starting with cyclocondensation.
Experimental Protocol
Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This step involves the well-established reaction between an alkyne-dicarboxylate and a substituted hydrazine to form the pyrazole ring.[1][2]
-
To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add methylhydrazine (1.0-1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The choice of solvent can influence the reaction rate and workup procedure.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.[3]
Causality: The reaction proceeds via a Michael addition of the more nucleophilic nitrogen of methylhydrazine to one of the electrophilic carbons of the alkyne, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. Using a slight excess of methylhydrazine can help drive the reaction to completion.
Step 2: Selective Reduction to this compound
This is the critical step of this route, requiring the selective reduction of the ester at the C5 position while leaving the C3 ester intact.
-
Dissolve Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C or 0 °C.
-
Slowly add a solution of a mild reducing agent, such as lithium borohydride (LiBH₄) (1.0-1.2 eq), in THF. The choice of temperature and the rate of addition are critical for selectivity.
-
Stir the reaction at low temperature for a few hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the target molecule.
Causality: The electronic properties of the pyrazole ring can differentiate the reactivity of the two ester groups. The C5 position is generally more electron-deficient than the C3 position, potentially making the C5 ester more susceptible to nucleophilic attack by the hydride reagent. Careful control of stoichiometry and temperature is essential to prevent over-reduction or reduction of both esters. LiBH₄ is a milder reducing agent than LiAlH₄, which enhances the potential for selective reduction.
Route 2: [3+2] Cycloaddition of Methyl 4-hydroxy-2-butynoate and Diazomethane
This convergent approach constructs the pyrazole ring from a precursor that already contains the necessary carbon skeleton and functional groups. This route involves the use of diazomethane, a highly reactive and hazardous reagent.
Workflow Overview
Caption: Workflow for Route 2, featuring a [3+2] cycloaddition.
Experimental Protocol
Step 1: Synthesis of Methyl 4-hydroxy-2-butynoate
This starting material can be prepared from propargyl alcohol.[4]
-
Protect the hydroxyl group of propargyl alcohol, for example, as a tetrahydropyranyl (THP) ether.
-
Treat the protected alcohol with a strong base (e.g., ethylmagnesium bromide) to form the Grignard reagent.
-
React the Grignard reagent with methyl chloroformate to introduce the ester group.
-
Deprotect the hydroxyl group under mild acidic conditions to yield Methyl 4-hydroxy-2-butynoate.
Causality: This multi-step sequence builds the required alkyne precursor. The protection of the alcohol is necessary to prevent it from reacting with the Grignard reagent and methyl chloroformate.
Step 2: [3+2] Cycloaddition with Diazomethane
This reaction forms the pyrazole ring. Extreme caution must be exercised when handling diazomethane as it is explosive and highly toxic. [5]
-
Dissolve Methyl 4-hydroxy-2-butynoate (1.0 eq) in a suitable solvent, such as diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) dropwise at 0 °C until a faint yellow color persists.
-
Allow the reaction to stir at low temperature, monitoring for the consumption of the alkyne by TLC.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude NH-pyrazole intermediate. This reaction may produce a mixture of regioisomers.
Causality: This is a 1,3-dipolar cycloaddition reaction where diazomethane acts as the 1,3-dipole and the alkyne as the dipolarophile.[6] The regioselectivity is governed by the electronic and steric properties of the substituents on the alkyne.[7]
Step 3: N-Methylation
The final step is the methylation of the pyrazole nitrogen.
-
Dissolve the crude NH-pyrazole intermediate (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS) (1.1-1.2 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography. This step will also separate the N1 and N2 methylated isomers, with the desired N2-methyl isomer (1-methyl isomer according to IUPAC nomenclature for this specific product) being one of the products.
Causality: The base deprotonates the acidic NH of the pyrazole, forming a nucleophilic pyrazolate anion. This anion then attacks the methylating agent in an Sₙ2 reaction. The methylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers, which necessitates a chromatographic separation.[8]
Performance Comparison
| Parameter | Route 1: Cyclocondensation & Reduction | Route 2: [3+2] Cycloaddition |
| Number of Steps | 2 steps from DMAD | 3 steps from prepared alkyne |
| Starting Materials | Dimethyl acetylenedicarboxylate, methylhydrazine, LiBH₄. Generally available and moderately priced. | Methyl 4-hydroxy-2-butynoate (requires synthesis), diazomethane (requires in-situ generation), methyl iodide. |
| Regioselectivity | Excellent. The cyclocondensation of DMAD with methylhydrazine is highly regioselective. The main challenge is the selective reduction. | Potentially poor. The cycloaddition can yield a mixture of regioisomers. N-methylation also produces a mixture of N1 and N2 isomers. |
| Yields | Generally moderate to good for both steps. Overall yield depends heavily on the selectivity of the reduction. | Variable. Cycloaddition yields can be high, but the multi-step synthesis of the alkyne and the separation of isomers can lower the overall practical yield. |
| Purification | Requires one key chromatographic purification after the reduction step. | Requires chromatographic separation of regioisomers after cycloaddition and N-methylation, which can be challenging. |
| Safety & Handling | Involves standard reagents. LiBH₄ requires careful handling. | High Risk . Diazomethane is a toxic and explosive gas. Requires specialized equipment and handling procedures.[5] |
| Scalability | More amenable to scale-up due to the use of more stable reagents and fewer isomeric byproducts. | Difficult to scale up safely due to the hazards associated with diazomethane. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 (Cyclocondensation & Reduction) is the recommended approach for most applications, particularly for larger-scale synthesis. Its primary advantages are high regioselectivity in the ring-forming step, the use of safer and more readily available reagents, and a more straightforward path to a pure product. The key challenge lies in optimizing the selective reduction of the C5-ester, which may require careful screening of reducing agents, solvents, and temperature conditions.
Route 2 ([3+2] Cycloaddition) , while elegant in its convergence, is hampered by significant practical and safety issues. The generation and use of diazomethane pose a substantial risk, limiting its scalability. Furthermore, the potential for forming multiple isomers at both the cycloaddition and N-methylation stages complicates purification and ultimately lowers the effective yield of the desired product. This route may be considered for small-scale synthesis or for the generation of analog libraries where isomeric products are also of interest.
For researchers aiming for an efficient, safe, and scalable synthesis of this compound, the strategic development and optimization of the cyclocondensation and selective reduction pathway (Route 1) is the more prudent and promising choice.
References
- Harigae, R., Moriyama, K., & Togo, H. (2014). One-pot synthesis of 1,3,5-trisubstituted pyrazoles from terminal alkynes, aldehydes, and hydrazines through iodination and substitution-cyclocondensation. The Journal of Organic Chemistry, 79(7), 3257–3263.
-
Tariq, M., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(2), M983.[1][2]
-
Wei, Y., et al. (2017). Synthesis of Pyrazole Derivatives and Their Pharmacological Activities: A Review. Molecules, 22(1), 134.[9]
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
-
Tariq, M., et al. (2018). The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1). Anisotropic displacement ellipsoids are drawn at the 50% probability level. ResearchGate.[2][10]
- Janin, Y. L. (2014). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Annales Pharmaceutiques Françaises, 72(4), 223-233.
-
Shuvakin, S., et al. (2023). Preparative [3+2] cycloaddition of CH2N2 to acrylate derivatives: revising, scope and synthetic applications. ChemRxiv.[11]
- Shvekhgeimer, M. G. (2004). The synthesis of pyrazoles: a review. Chemistry of Heterocyclic Compounds, 40(3), 257–293.
-
Ivask, A., et al. (2023). The Theoretical and Experimental Study of Diazomethane-Styrene [3+2]-Cycloadditions. Journal of Organic and Pharmaceutical Chemistry, 21(1), 49-59.[7]
-
General Chemistry Online. (2019). Application of Diazomethane (Part 4): Diazomethane for cycloaddition Reaction. YouTube.[6]
-
Jones, M. Jr., & Ando, W. (1966). Methyl 4-hydroxy-2-butynoate. Organic Syntheses, 46, 81.[4]
-
Fu, W., et al. (2009). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1646.[12][13]
-
Master Organic Chemistry. (2023). Diazomethane (CH2N2). Retrieved from [Link]5]
-
del Campo, R., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(21), 8145–8148.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel small molecule is paramount to predicting its therapeutic potential and potential off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate , a heterocyclic compound featuring the privileged pyrazole scaffold. Due to the prevalence of the pyrazole core in a multitude of clinically approved drugs with diverse mechanisms of action, a thorough investigation into the target profile of this specific molecule is essential.[1][2]
This document will objectively compare the structural features of this compound with established pyrazole-containing drugs and outline a rigorous, multi-tiered experimental approach to elucidate its cross-reactivity profile. The causality behind each experimental choice is explained to provide a self-validating system for robust data generation.
The Pyrazole Scaffold: A Double-Edged Sword of Promiscuity and Potency
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is a cornerstone in medicinal chemistry.[1] Its ability to act as a bioisostere for other aromatic systems, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, has led to its incorporation into a wide array of therapeutic agents.[1] This versatility, however, necessitates a careful evaluation of selectivity, as minor structural modifications can significantly alter the target profile.
To contextualize the potential cross-reactivity of this compound, we will compare it with three well-characterized, commercially available pyrazole-based drugs:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[3][4][5][6][7]
-
Ruxolitinib: A Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis and other myeloproliferative neoplasms.[8][9][10][11][12]
-
Sildenafil: A potent inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[13][14][15][16][17]
Table 1: Structural Comparison of this compound and Selected Pyrazole-Based Drugs
| Compound | Core Structure | Key Substituents and their Potential Roles |
| This compound | 2-methyl-2H-pyrazole | - Methyl ester at C3: Potential hydrogen bond acceptor. - Hydroxymethyl at C5: Potential hydrogen bond donor/acceptor. - Methyl at N2: Influences solubility and metabolic stability. |
| Celecoxib | 1,5-diaryl-1H-pyrazole | - Trifluoromethyl at C3: Enhances binding affinity and metabolic stability. - p-sulfamoylphenyl at N1: Crucial for selective binding to the COX-2 active site. |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine fused with a pyrazole-like ring | - Cyclopentylpropionitrile at C4 of pyrrole: Occupies a hydrophobic pocket in the JAK kinase domain. - Pyrrolopyrimidine core: Forms key hydrogen bonds with the kinase hinge region. |
| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | - Fused pyrimidinone ring: Mimics the purine ring of cGMP. - Substituted phenyl ring at C5: Provides specificity for the PDE5 active site. |
The structural simplicity of this compound compared to the more complex, highly decorated structures of the approved drugs suggests a potentially broader or different target profile. The absence of bulky hydrophobic groups and specific pharmacophoric features that drive high-affinity interactions with their respective targets in Celecoxib, Ruxolitinib, and Sildenafil makes it crucial to experimentally determine the binding partners of our topic compound. Given the prevalence of pyrazole-based compounds as kinase inhibitors, a primary focus of our investigation will be the human kinome.[2][18]
A Tiered Approach to Experimental Cross-Reactivity Profiling
To systematically investigate the cross-reactivity of this compound, a tiered experimental workflow is proposed. This approach begins with a broad, high-throughput screen to identify potential interactions, followed by more focused biochemical and biophysical assays to validate and characterize these interactions, and finally, cell-based assays to confirm target engagement in a more physiologically relevant context.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Tier 1: Broad Kinome Screening
The initial step is to perform a large-scale screen against a panel of human kinases to identify potential off-target interactions. This provides a broad overview of the compound's selectivity profile.
Experimental Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan™)
-
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR.[19][20][21]
-
Procedure: a. A panel of human kinases (e.g., 400+) is utilized. b. Each kinase is individually incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 10 µM). c. After equilibration, the unbound kinase is washed away. d. The amount of bound kinase is quantified using qPCR of the DNA tag. e. Results are typically expressed as a percentage of control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound.
-
Causality: This method is chosen for its high throughput and broad coverage of the kinome. It provides a rapid and cost-effective way to identify potential kinase targets without the need for functional enzyme activity.
Tier 2: Hit Validation and Biophysical Characterization
Hits identified in the primary screen must be validated and their binding affinity and kinetics characterized using orthogonal, direct-binding assays.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[22][23][24][25]
-
Procedure: a. The purified target kinase is placed in the sample cell of the calorimeter. b. This compound is loaded into the injection syringe. c. The compound is titrated into the protein solution in a series of small injections. d. The heat change upon each injection is measured. e. The resulting data are fit to a binding model to determine the thermodynamic parameters.
-
Causality: ITC is a gold-standard technique for characterizing binding interactions as it is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction.[23][26]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, and the binding affinity (KD).[27][28][29][30][31]
-
Procedure: a. The purified target kinase is immobilized on the surface of an SPR sensor chip. b. A solution of this compound at various concentrations is flowed over the chip surface. c. The binding and dissociation are monitored in real-time by detecting changes in the SPR signal. d. The resulting sensorgrams are fit to a kinetic model to determine kon, koff, and KD.
-
Causality: SPR provides valuable kinetic information about the binding interaction, complementing the thermodynamic data from ITC. It helps to understand the dynamics of the compound-target interaction.
Tier 3: Cellular Target Engagement and Functional Consequences
The final tier of the workflow aims to confirm that the compound can bind to its target in a cellular environment and modulate its downstream signaling pathways.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET®)
-
Principle: This assay measures the binding of a test compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is used. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[32][33]
-
Procedure: a. HEK293 cells are transiently transfected with a plasmid encoding the target kinase-NanoLuc® fusion protein. b. The cells are incubated with the fluorescent tracer and varying concentrations of this compound. c. The BRET signal is measured using a plate reader. d. The data are used to generate a dose-response curve and determine the cellular IC50 value.
-
Causality: This assay provides direct evidence of target engagement within the complex milieu of a living cell, accounting for factors such as cell permeability and intracellular concentrations.[34][35][36][37]
Experimental Protocol: Downstream Signaling and Phenotypic Assays
-
Principle: If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates. This can be measured using various techniques, and the functional consequences can be assessed through phenotypic assays.
-
Procedure: a. Western Blotting: Treat relevant cell lines with this compound and measure the phosphorylation status of a known substrate of the target kinase using a phospho-specific antibody. b. Cell-based ELISA: Utilize ELISA-based formats to quantify the levels of a phosphorylated substrate in cell lysates. c. Phenotypic Assays: Depending on the known function of the target kinase, assess the effect of the compound on cell proliferation, migration, or other relevant cellular processes.
-
Causality: These assays connect target engagement to a functional cellular response, providing crucial evidence for the compound's mechanism of action and potential therapeutic utility.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Cross-Reactivity Data for this compound
| Assay | Target | Result | Interpretation |
| KINOMEscan™ | Kinase Panel (468 kinases) | 85% inhibition of Kinase X at 10 µM | Potential interaction with Kinase X. |
| Biochemical IC50 | Kinase X | 2.5 µM | Moderate potency against Kinase X. |
| ITC | Kinase X | KD = 1.8 µM | Confirms direct binding with moderate affinity. |
| SPR | Kinase X | kon = 1.2 x 104 M-1s-1koff = 2.2 x 10-2 s-1 | Moderate association and dissociation rates. |
| NanoBRET® | Kinase X | Cellular IC50 = 5.1 µM | Confirms target engagement in living cells. |
| Western Blot | Phospho-Substrate of Kinase X | Dose-dependent decrease in phosphorylation | Demonstrates functional inhibition of Kinase X signaling. |
Conclusion
This guide outlines a comprehensive and logically structured approach for characterizing the cross-reactivity profile of this compound. By employing a tiered experimental workflow that progresses from broad screening to detailed biophysical and cellular validation, researchers can gain a thorough understanding of the compound's selectivity. The pyrazole scaffold is a valuable starting point for drug discovery, and a meticulous evaluation of its interactions with the human proteome is a critical step in advancing a promising molecule towards the clinic. The insights gained from such studies are invaluable for optimizing lead compounds, predicting potential side effects, and ultimately developing safer and more effective therapeutics.
References
-
PDB-101. Isothermal Titration Calorimetry (ITC). [Link]
-
DiscoverX. Target Engagement Assays. [Link]
-
GE Healthcare. Biacore™ Surface Plasmon Resonance (SPR) Systems. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Wikipedia. Sildenafil. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Wikipedia. Celecoxib. [Link]
-
Portland Press. A beginner's guide to surface plasmon resonance. [Link]
-
ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]
-
Wikipedia. Ruxolitinib. [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
Nicoya. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
ResearchGate. Chemical structure of celecoxib. [Link]
-
University of Bristol. The structure of sildenafil. [Link]
-
Frontiers. Isothermal Titration Calorimetry in Biocatalysis. [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Promega Connections. Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. [Link]
-
Bentham Science. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Wikipedia. Isothermal titration calorimetry. [Link]
-
ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
ResearchGate. Molecular and Crystal Structure of Sildenafil Base. [Link]
-
PubMed Central. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. celecoxib. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. sildenafil. [Link]
-
PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]
-
PharmaCompass. Celecoxib. [Link]
-
Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
-
U.S. Food and Drug Administration. Viagra (sildenafil citrate) tablets label. [Link]
-
ACS Publications. Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. [Link]
-
Chemsrc. Ruxolitinib (INCB018424). [Link]
-
Dr. Oracle. What are the ingredients in Celebrex (celecoxib)? [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. celecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. droracle.ai [droracle.ai]
- 8. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 9. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Ruxolitinib | 941678-49-5 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruxolitinib (INCB018424) | CAS#:941678-49-5 | Chemsrc [chemsrc.com]
- 13. Sildenafil - Wikipedia [en.wikipedia.org]
- 14. The structure of sildenafil [ch.ic.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. sildenafil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. ambitbio.com [ambitbio.com]
- 22. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 24. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. tainstruments.com [tainstruments.com]
- 27. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. portlandpress.com [portlandpress.com]
- 29. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 30. affiniteinstruments.com [affiniteinstruments.com]
- 31. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 33. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 34. Target Engagement Assays [discoverx.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. selvita.com [selvita.com]
- 37. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
Proper Disposal of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel or specialized compounds like Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate necessitates a robust and compliant disposal strategy. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. By understanding the "why" behind each step, laboratory personnel can foster a culture of safety and ensure the protection of both themselves and the environment.
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore based on the hazard profiles of structurally similar pyrazole derivatives and universal principles of hazardous chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. In the absence of a specific SDS, a conservative approach is warranted, assuming the compound may possess hazards similar to other chemicals in its class. Pyrazole derivatives can exhibit a range of toxicological properties.[1][2][3]
Inferred Hazard Profile:
Based on data from analogous pyrazole compounds, a "worst-case" hazard profile for this compound has been compiled to ensure a high margin of safety.
| Hazard Category | Finding | Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] | Acute Tox. 4 (H302) | P264, P270, P301+P310, P330, P501 |
| Skin Irritation | Causes skin irritation.[2][3] | Skin Irrit. 2 (H315) | P280, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[2][3][4] | Eye Irrit. 2 (H319) | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | STOT SE 3 (H335) | P261, P271, P304+P340 |
| Environmental Hazards | Some pyrazole derivatives are harmful to aquatic life with long-lasting effects.[1][5] | (Not Classified) | Minimize release to the environment. |
This table synthesizes data from multiple sources on pyrazole derivatives. The H (Hazard) and P (Precautionary) statements are from the Globally Harmonized System (GHS).
The primary routes of exposure are ingestion, skin contact, and eye contact. The compound's classification as a potential irritant and harmful if swallowed dictates the stringent requirement for appropriate Personal Protective Equipment (PPE) and the absolute prohibition of drain disposal.
Part 2: Operational Disposal Plan
This section provides a step-by-step methodology for the proper segregation, collection, storage, and disposal of waste containing this compound. This process adheres to the "cradle-to-grave" principle of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the correct PPE is worn to prevent exposure.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[1][8]
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Body Protection: A standard laboratory coat is required.[1] Ensure it is buttoned.
-
Respiratory Protection: If handling the solid compound where dust may be generated, work in a chemical fume hood.[3]
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in a compliant waste management program. Do not mix this waste stream with others unless explicitly authorized by your EHS department.[5][10] Incompatible materials, when mixed, can react violently or release toxic gases.[10]
-
Solid Waste:
-
Unused/Expired Compound: Collect any unused or expired solid this compound in a dedicated, chemically compatible, and sealable container.
-
Contaminated Materials: All materials grossly contaminated with the compound, such as weighing papers, pipette tips, absorbent pads, and gloves, must be disposed of as hazardous waste.[1] Place these items into the same solid waste container.
-
Empty Containers: Triple-rinse empty stock containers with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as liquid hazardous waste.[5] After rinsing, deface the label on the empty container before discarding it in the appropriate solid waste receptacle (e.g., glass or regular trash, as per institutional policy).
-
-
Liquid Waste:
-
Reaction Mixtures/Solutions: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Solvent Rinsate: As mentioned above, rinsate from cleaning contaminated glassware or triple-rinsing empty containers must be collected as hazardous liquid waste.
-
Aqueous Solutions: Never dispose of aqueous solutions containing this compound down the drain.[5][10] While some non-hazardous aqueous waste may be suitable for drain disposal, the potential ecotoxicity of pharmaceutical compounds warrants a precautionary approach.[5]
-
Step 3: Packaging, Labeling, and Storage
Proper labeling and storage are mandated by the EPA to ensure safety and compliance.[11][12]
-
Container: Use a robust, sealable container made of a material compatible with the waste (e.g., HDPE or glass for many solvents and aqueous solutions). Ensure the lid is securely fastened at all times, except when adding waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" .[11][12] The label must also clearly identify all components of the waste mixture by their full chemical names and approximate percentages or volumes.[10] An indication of the specific hazards (e.g., "Toxic," "Irritant") using pictograms or text is also required.[11][12]
-
Storage (Satellite Accumulation Area): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment tray to prevent the spread of potential spills and must be located away from incompatible materials.[10]
Step 4: Final Disposal
The ultimate disposal of hazardous chemical waste must be handled by licensed professionals.
-
Waste Pickup Request: Follow your institution's established procedure for hazardous waste collection. This typically involves submitting an online or paper request to the EHS department.[1]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal company to transport the waste for final treatment. The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration.[1][11]
-
Record Keeping: Maintain accurate records of the chemical waste you generate and dispose of, including the compound name, quantity, and date of disposal, as required by your institution's protocols and regulatory standards.[5][13]
Part 3: Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.
Caption: Waste disposal workflow for this compound.
By adhering to this comprehensive disposal plan, researchers can ensure the safe and environmentally responsible management of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
Material Safety Data Sheet for 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine. Chemcia Scientific, LLC. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]
-
2026 Regulatory Outlook: Advanced Recycling. K&L Gates. [Link]
-
Synthesis and Evaluation of Pyrazole Derivatives By Using Green Catalyst. JETIR.org. [Link]
- Preparation of pyrazole and its derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. chemcia.com [chemcia.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate (CAS No. 1208081-25-7)[1][2]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar pyrazole derivatives and established principles of laboratory safety. This approach ensures a high margin of safety when handling this chemical.
It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before commencing any work with this compound. A thorough risk assessment should be conducted for each specific experimental protocol.
Anticipated Hazard Profile
Based on data from analogous pyrazole compounds, this compound should be handled as a substance that is potentially:
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of the solid compound or its solutions must be performed in a fume hood to prevent inhalation of dust or vapors[11]. |
| Eye and Face Protection | Chemical Splash Goggles | Protects against splashes and airborne particles. A face shield should be worn over goggles during procedures with a high risk of splashing[12]. |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Provides a barrier against skin contact. Double gloving is a best practice when handling potentially hazardous compounds[11]. Gloves should be inspected before use and changed immediately if contaminated[8]. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N-95) | May be required for certain high-risk procedures or in the event of a spill. Consult your institution's EHS for specific guidance on respirator selection and fit-testing[12][13]. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan is essential for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases[14].
-
The container should be kept tightly closed[14].
2. Handling and Use:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood[11].
-
Avoid the formation of dust[14].
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent the spread of the spill.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal[8][14].
-
For a liquid spill, use an inert absorbent material to contain and collect the spill. Place the absorbent material in a sealed, labeled container for disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical lifecycle.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the full chemical name and appropriate hazard warnings[15].
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department[15].
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or weighing paper, that come into contact with the compound should be disposed of as hazardous waste[8].
2. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
3. Final Disposal:
-
The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company, typically arranged through your institution's EHS department[8].
-
High-temperature incineration is a common and recommended method for the disposal of such compounds[15].
Disposal Workflow
Caption: Step-by-step chemical disposal workflow.
References
- BenchChem. (2025).
- BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole. BenchChem.
- BenchChem. (2025).
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- BenchChem. (2025).
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
- Cayman Chemical. (2025). Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical.
- Sigma-Aldrich.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Methyl-2-pyrazolin-5-one. Fisher Scientific.
- BenchChem. (2025).
- AVA Biochem. (2016).
- CymitQuimica. (2024). Safety Data Sheet for Ethyl 1-(6-bromopyridin-2-yl)
- Chemcia Scientific, LLC. Material Safety Data Sheet for 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine. Chemcia Scientific, LLC.
- AK Scientific, Inc.
- PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Pharmaceutical Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs.
- Nanjing Bike Biotechnology Co., Ltd.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- Howei Pharm.
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
Sources
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. CAS 1208081-25-7 C7H10N2O3 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bio.vu.nl [bio.vu.nl]
- 9. ava-biochem.com [ava-biochem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pppmag.com [pppmag.com]
- 13. gerpac.eu [gerpac.eu]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

